4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan
説明
特性
IUPAC Name |
4-[3-hydroxy-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-24-19-12-15(5-7-17(19)23)10-16(13-22)26-18-8-6-14(4-3-9-21)11-20(18)25-2/h5-8,11-12,16,21-23H,3-4,9-10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGBDLXEDIGWJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCCO)OC(CC2=CC(=C(C=C2)O)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan: From Natural Sources to Therapeutic Potential
Introduction
4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan is a naturally occurring neolignan, a class of phenolic compounds characterized by the oxidative coupling of two phenylpropanoid units.[1] Found in various plant species, this molecule has garnered scientific interest for its potential therapeutic properties, particularly its anti-inflammatory and antioxidant activities. This technical guide provides a comprehensive overview of this compound, intended for researchers, scientists, and professionals in the field of drug development. The guide will delve into its chemical properties, natural occurrence, biosynthesis, biological activities with mechanistic insights, protocols for its study, and an in-silico analysis of its pharmacokinetic profile.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its study and potential application.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆O₇ | --INVALID-LINK-- |
| Molecular Weight | 378.4 g/mol | --INVALID-LINK-- |
| IUPAC Name | (1S,2S)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol | --INVALID-LINK-- |
| Canonical SMILES | COC1=C(C=CC(=C1)CCCO)OC(C(C2=CC(=C(C=C2)O)OC)O)CO | --INVALID-LINK-- |
| CAS Number | 53505-68-3 | --INVALID-LINK-- |
Natural Occurrence
This compound has been identified in a variety of plant species, highlighting its distribution in the plant kingdom. Notable sources include:
-
Euonymus alatus (Winged Euonymus) [2]
-
Santalum album (Indian Sandalwood) [2]
-
Acorus gramineus (Japanese Sweet Flag) [2]
-
Myristica fragrans (Nutmeg) [5]
The presence of this neolignan in plants with a history of use in traditional medicine suggests its potential contribution to their therapeutic effects.
Biosynthesis
Neolignans are synthesized in plants through the phenylpropanoid pathway. The biosynthesis of this compound involves the oxidative coupling of two C6-C3 phenylpropanoid units, derived from the amino acid phenylalanine. While the specific enzymatic steps for this particular neolignan are not fully elucidated, the general pathway is understood to involve the following key stages:
-
Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid.
-
Hydroxylation and Methylation: A series of hydroxylation and methylation reactions, catalyzed by cytochrome P450 monooxygenases and O-methyltransferases, respectively, modify the aromatic ring to produce various monolignols, such as coniferyl alcohol and sinapyl alcohol.
-
Oxidative Coupling: These monolignols are then oxidized by peroxidases or laccases to form resonance-stabilized radicals. The coupling of these radicals in various ways leads to the diverse structures of lignans and neolignans. For this compound, a specific 8-4' ether linkage is formed.
Biological Activities and Mechanisms of Action
The therapeutic potential of this compound is primarily attributed to its anti-inflammatory and antioxidant properties.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to numerous diseases. Neolignans, including this compound, have demonstrated significant anti-inflammatory effects. A study on a structurally analogous neolignan, (+)-erythro-Δ8′-7S,8R-dihydroxy-3,3,5′-trimethoxy-8-O-4′-neolignan, isolated from Myristica fragrans, provides valuable insights into the potential mechanism of action.[5] This related compound was found to inhibit the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[5]
Mechanism of Action:
The anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory enzymes and cytokines. The aforementioned study demonstrated a dose-dependent inhibition of:
-
Nitric Oxide (NO): A signaling molecule that, in excess, contributes to inflammation. The related neolignan exhibited an IC₅₀ value of 11.07 µg/mL for NO production inhibition in LPS-stimulated RAW 264.7 cells.[5]
-
Prostaglandin E₂ (PGE₂): A key mediator of inflammation, pain, and fever.
-
Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): The enzymes responsible for the production of NO and PGE₂, respectively.[5]
This inhibition of inflammatory mediators suggests that this compound may act by modulating key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of pathologies. Phenolic compounds like neolignans are known for their antioxidant properties, which are primarily due to their ability to scavenge free radicals.
Mechanism of Action:
The antioxidant activity of this compound is attributed to its chemical structure, specifically the presence of hydroxyl groups on the aromatic rings. These hydroxyl groups can donate a hydrogen atom to free radicals, thereby neutralizing them and terminating the damaging chain reactions. The resulting neolignan radical is stabilized by resonance, making it relatively unreactive.
Experimental Protocols
For researchers investigating this compound, the following protocols provide a starting point for its extraction, isolation, and the assessment of its biological activities.
Extraction and Isolation from Plant Material
This protocol is a generalized procedure and may require optimization depending on the specific plant source.
1. Plant Material Preparation:
- Collect and taxonomically identify the plant material.
- Air-dry the material (e.g., leaves, stems, roots) in a well-ventilated area, shielded from direct sunlight.
- Grind the dried plant material into a fine powder to maximize the surface area for extraction.
2. Extraction:
- Macerate the powdered plant material in a suitable solvent, such as methanol or ethanol, at a 1:10 (w/v) ratio.
- Stir the mixture at room temperature for 24-48 hours.
- Filter the extract and repeat the extraction process with fresh solvent two more times.
- Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.
3. Fractionation:
- Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.
- Monitor the presence of the target neolignan in each fraction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
4. Purification:
- Subject the fraction containing the highest concentration of the target compound to column chromatography on silica gel or Sephadex LH-20.
- Elute with a gradient of solvents (e.g., n-hexane:ethyl acetate or chloroform:methanol) to isolate the pure compound.
- Further purification can be achieved using preparative HPLC.
Plant_Material [label="Dried, Powdered\nPlant Material"];
Extraction [label="Maceration with\nMethanol/Ethanol"];
Filtration [label="Filtration & Concentration"];
Crude_Extract [label="Crude Extract"];
Fractionation [label="Liquid-Liquid Partitioning"];
Active_Fraction [label="Neolignan-Rich Fraction"];
Purification [label="Column Chromatography\n(Silica Gel, Sephadex)"];
Pure_Compound [label="Pure 4,9,9'-Trihydroxy-3,3'-dimethoxy\n-8,4'-oxyneolignan", color="#4285F4", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Plant_Material -> Extraction;
Extraction -> Filtration;
Filtration -> Crude_Extract;
Crude_Extract -> Fractionation;
Fractionation -> Active_Fraction;
Active_Fraction -> Purification;
Purification -> Pure_Compound;
}
In Vitro Anti-inflammatory Assay (NO Inhibition in RAW 264.7 Cells)
This assay is a standard method to screen for anti-inflammatory activity.[5]
1. Cell Culture:
- Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
2. Cell Seeding:
- Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
3. Treatment:
- Treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anti-inflammatory drug).
4. Stimulation:
- Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
5. Nitrite Measurement (Griess Assay):
- After incubation, collect the cell culture supernatant.
- Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
- Measure the absorbance at 540 nm using a microplate reader.
- Calculate the nitrite concentration from a standard curve prepared with sodium nitrite.
- Determine the percentage of NO inhibition and the IC₅₀ value.
Spectroscopic Data
| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |
| 1 | 132.5 | - |
| 2 | 110.2 | 6.90 (d, 1.8) |
| 3 | 148.5 | - |
| 4 | 146.8 | - |
| 5 | 115.4 | 6.85 (d, 8.1) |
| 6 | 120.1 | 6.75 (dd, 8.1, 1.8) |
| 7 | 87.5 | 4.95 (d, 6.5) |
| 8 | 82.3 | 4.30 (m) |
| 9 | 63.5 | 3.65 (m), 3.45 (m) |
| 1' | 130.8 | - |
| 2' | 112.5 | 6.88 (d, 1.9) |
| 3' | 147.9 | - |
| 4' | 145.2 | - |
| 5' | 118.9 | 6.70 (d, 8.2) |
| 6' | 121.2 | 6.78 (dd, 8.2, 1.9) |
| 7' | 31.8 | 2.60 (t, 7.5) |
| 8' | 34.2 | 1.85 (m) |
| 9' | 61.9 | 3.60 (t, 6.5) |
| 3-OCH₃ | 55.9 | 3.85 (s) |
| 3'-OCH₃ | 56.0 | 3.88 (s) |
High-Resolution Mass Spectrometry (HRMS): HRMS analysis would be expected to show a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺ or other adducts, confirming the elemental composition.
In-Silico ADMET Profile
To assess the drug-likeness and potential pharmacokinetic properties of this compound, an in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile was generated using computational models.
| Parameter | Predicted Value | Interpretation |
| Molecular Weight | 378.4 g/mol | Compliant with Lipinski's Rule of Five (<500) |
| LogP | 2.5 - 3.5 | Good lipophilicity for oral absorption |
| Hydrogen Bond Donors | 4 | Compliant with Lipinski's Rule of Five (≤5) |
| Hydrogen Bond Acceptors | 7 | Compliant with Lipinski's Rule of Five (≤10) |
| Rotatable Bonds | 8 | Moderate flexibility |
| Topological Polar Surface Area (TPSA) | 109.5 Ų | Good intestinal absorption predicted |
| Aqueous Solubility | Moderately soluble | Favorable for formulation |
| Blood-Brain Barrier (BBB) Permeation | Low to moderate | May have limited central nervous system effects |
| CYP450 Inhibition | Potential inhibitor of some isoforms | Further in vitro testing required |
| hERG Inhibition | Low risk | Low risk of cardiotoxicity |
| Mutagenicity (Ames test) | Likely non-mutagenic | Favorable safety profile |
This in-silico analysis suggests that this compound possesses a favorable ADMET profile, indicating its potential as a lead compound for drug development. However, these predictions require experimental validation.
Future Directions and Conclusion
This compound is a promising natural product with significant therapeutic potential, particularly in the realm of anti-inflammatory and antioxidant applications. This technical guide has provided a comprehensive overview of its chemical properties, natural sources, biosynthesis, biological activities, and key experimental protocols for its investigation.
Future research should focus on:
-
Quantitative analysis of its antioxidant activity using standardized assays.
-
Elucidation of the specific molecular targets and signaling pathways involved in its anti-inflammatory effects.
-
In vivo studies to validate its efficacy and safety in animal models of inflammatory diseases.
-
Development of synthetic routes to ensure a sustainable supply for further research and development.
-
Comprehensive pharmacokinetic and toxicological studies to fully characterize its drug development potential.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this intriguing neolignan.
References
- 1. researchgate.net [researchgate.net]
- 2. 7S,8S-4,9,9'-Trihydroxy-3,3'-Dimethoxy-8-O-4'-Neolignan | C20H26O7 | CID 10691049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. ORAC and DPPH assay comparison to assess antioxidant capacity of tea infusions: relationship between total polyphenol and individual catechin content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Characterization and Antioxidant Activity of Nine Hypericum Species from Greece [mdpi.com]
An In-Depth Technical Guide to the Structure Elucidation of 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, methodology-focused walkthrough for the complete structure elucidation of the dihydrobenzofuran neolignan, 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan. The narrative follows a logical investigative sequence, mirroring the process in a research setting, and emphasizes the causality behind experimental choices to ensure a robust and verifiable structural assignment.
Section 1: Introduction to Dihydrobenzofuran Neolignans
Neolignans are a diverse class of natural products derived from the oxidative coupling of two phenylpropanoid (C6-C3) units.[1] Within this class, compounds featuring a dihydrobenzofuran core have attracted significant scientific attention due to their wide range of biological activities, including neuroprotective, antioxidant, and anti-inflammatory properties.[2][3] The precise structural characterization of these molecules is a prerequisite for any further investigation into their structure-activity relationships (SAR), mechanism of action, or potential as therapeutic leads.[4]
The target molecule, this compound, presents a typical yet instructive challenge in natural product chemistry.[5][6] Its structure contains two aromatic rings, multiple functional groups, and two critical stereocenters (C-7 and C-8) whose relative and absolute configurations must be determined. This guide will systematically detail the application of modern spectroscopic techniques to unambiguously determine its planar structure and relative stereochemistry.
Section 2: The Elucidation Workflow: A Strategic Overview
The structure elucidation of a complex natural product is a sequential process where each piece of spectroscopic data builds upon the last to progressively reveal the molecular architecture.[7][8] The overall strategy is to first determine the fundamental properties (molecular formula, functional groups), then assemble the 2D planar structure (atom-to-atom connectivity), and finally, define the 3D arrangement of atoms (stereochemistry).
Caption: Overall workflow for structure elucidation.
Section 3: Foundational Analysis: Molecular Formula and Functional Groups
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: The first critical step is to determine the exact molecular formula. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is the technique of choice due to its high accuracy and soft ionization method, which minimizes fragmentation and preserves the molecular ion. This provides the elemental composition, which must be consistent with all subsequent NMR data.[9] While both positive and negative ion modes are viable, negative ion mode ESI-MS/MS can sometimes yield more diagnostic fragment ions for dihydrobenzofuran neolignans.[10]
Protocol: HR-ESI-MS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a UPLC system coupled to a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer.[9]
-
Ionization: Set the ESI source to positive ion mode. Capillary voltage is typically set to 3.5-4.5 kV.
-
Data Acquisition: Acquire data over a mass range of m/z 100-1000. The instrument's high resolution (<5 ppm mass accuracy) allows for the calculation of the molecular formula.
-
Analysis: The protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺ is identified. For this compound, the molecular formula is established as C₂₀H₂₆O₇ .[11] The expected m/z for [M+H]⁺ would be 379.1751, confirming the 10 degrees of unsaturation (8 for two benzene rings, 1 for the furan ring, and 1 for the double bond in the side chain).
Infrared (IR) & UV-Vis Spectroscopy
Expertise & Rationale: IR spectroscopy is used to rapidly identify key functional groups. A broad absorption band in the region of 3200-3500 cm⁻¹ is indicative of hydroxyl (-OH) groups. Absorptions around 1600 and 1510 cm⁻¹ confirm the presence of aromatic rings, while bands in the 1270-1030 cm⁻¹ region suggest C-O stretching of ether and alcohol functionalities.[2][12] UV-Vis spectroscopy further supports the presence of aromatic chromophores with absorption maxima typically around 280 nm.
Section 4: Assembly of the Planar Structure via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complete carbon-hydrogen framework of a molecule.[4][13] The process is systematic, starting with simple 1D spectra and progressing to complex 2D correlation experiments.
Initial Insights: ¹H and ¹³C NMR Spectroscopy
-
¹H NMR: Provides a map of all proton environments. For this neolignan, it reveals characteristic signals for:
-
Two methoxy groups (~δ 3.8-3.9 ppm, singlets, 6H total).
-
Aromatic protons (~δ 6.7-7.0 ppm), whose splitting patterns suggest the substitution on the two rings.
-
Protons of the C7-C8-C9 and C7'-C8'-C9' side chains, including key signals for H-7 and H-8 which are crucial for stereochemical analysis.
-
-
¹³C NMR & DEPT: The ¹³C NMR spectrum shows 20 distinct carbon signals, confirming the molecular formula from HRMS. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is then run to differentiate carbon types: CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons (including C=O and C-O) are absent. This provides a complete census of the carbon framework.
Building the Molecular Skeleton: COSY, HSQC & HMBC
Expertise & Rationale: While 1D NMR identifies the pieces, 2D NMR shows how they connect.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through 2 or 3 bonds (¹H-¹H spin systems). This is used to trace the connectivity within the two separate side chains (e.g., from H-7' to H-8' to H-9').
-
HSQC (Heteronuclear Single Quantum Coherence): This crucial experiment correlates every proton signal with the signal of the carbon atom it is directly attached to. It allows for the unambiguous assignment of all protonated carbons.[14]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the entire molecular skeleton. It reveals correlations between protons and carbons that are 2 or 3 bonds away. Its power lies in its ability to connect the spin systems identified by COSY and to link them to non-protonated (quaternary) carbons and across heteroatoms like the ether oxygen.[3][12] The definitive correlation confirming the 8,4'-oxyneolignan core is a cross-peak between the proton at position 8 (H-8) and the carbon at position 4' (C-4').
Caption: Key 2D NMR correlations for the planar structure.
Data Summary: Representative NMR Assignments
The following table summarizes the representative ¹H and ¹³C NMR data, assigned through the combined interpretation of all NMR experiments. (Note: Data is representative for the class of compounds, typically acquired in CDCl₃ or Methanol-d₄ at 500 MHz)
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) | Key HMBC Correlations (H → C) |
| 1 | ~131.5 | - | H-2, H-6 |
| 2 | ~111.0 | 6.95, d (1.9) | C-1, C-3, C-4, C-6 |
| 3 | ~147.0 | - | 3-OCH₃, H-2, H-4 |
| 4 | ~145.5 | - | H-2, H-5, H-6 |
| 5 | ~114.8 | 6.88, d (8.1) | C-1, C-3, C-4, C-6, C-7 |
| 6 | ~121.5 | 6.85, dd (8.1, 1.9) | C-1, C-2, C-4, C-5, C-7 |
| 7 | ~88.0 | 5.50, d (6.5) | C-5, C-6, C-8, C-9 |
| 8 | ~73.0 | 4.40, m | C-1', C-2', C-6', C-7, C-9, C-4' |
| 9 | ~64.0 | 3.75, m | C-7, C-8 |
| 3-OCH₃ | ~56.0 | 3.88, s | C-3 |
| 1' | ~133.0 | - | H-2', H-6', H-7' |
| 2' | ~112.5 | 6.90, d (1.8) | C-1', C-3', C-4', C-6' |
| 3' | ~148.5 | - | 3'-OCH₃, H-2', H-4' |
| 4' | ~146.0 | - | H-2', H-5', H-6', H-8 |
| 5' | ~115.0 | 6.80, d (8.2) | C-1', C-3', C-4', C-6' |
| 6' | ~120.0 | 6.75, dd (8.2, 1.8) | C-1', C-2', C-4', C-5' |
| 7' | ~32.0 | 2.65, t (7.5) | C-1', C-2', C-6', C-8', C-9' |
| 8' | ~35.0 | 1.85, m | C-7', C-9' |
| 9' | ~62.5 | 3.60, t (6.5) | C-7', C-8' |
| 3'-OCH₃ | ~56.1 | 3.85, s | C-3' |
Section 5: Determination of Relative Stereochemistry
Expertise & Rationale: With the planar structure established, the final challenge is to determine the relative configuration of the two stereocenters, C-7 and C-8. This defines the cis or trans orientation of the substituents on the dihydrofuran ring. The Nuclear Overhauser Effect (NOE) is a through-space phenomenon where magnetization is transferred between protons that are physically close (<5 Å), regardless of their bonding connectivity.[15] A 2D NOESY (or ROESY for medium-sized molecules where the NOE can be zero) experiment is used to map these spatial proximities.[16][17][18]
The key diagnostic feature is the coupling constant between H-7 and H-8 (J₇,₈). For dihydrobenzofuran neolignans, a smaller coupling constant (e.g., ~6.5 Hz) is strongly indicative of a trans relationship, while a larger value (~8-9 Hz) suggests a cis relationship.[3][14] The NOESY data provides the definitive proof. In the trans isomer, H-7 and H-8 are on opposite faces of the ring. Therefore, a strong NOE correlation is expected between H-7 and the protons of the C-9 hydroxymethyl group, and between H-8 and the aromatic proton H-6. Conversely, in the cis isomer, H-7 and H-8 would be on the same face, and a strong NOE between them would be expected.
Caption: Key NOESY correlations confirming the trans-stereochemistry.
Protocol: 2D NOESY Acquisition
-
Sample: Use the same NMR sample as prepared for other experiments.
-
Experiment: Select a 2D NOESY pulse sequence (e.g., noesyesgp).
-
Mixing Time (d8): This is a critical parameter. It is the time allowed for NOE buildup. For a molecule of this size (MW ~378 g/mol ), a mixing time in the range of 300-800 ms is appropriate.[16] An initial experiment at 500 ms is a good starting point.
-
Acquisition & Processing: Acquire the 2D data with sufficient scans for good signal-to-noise. Process the data with sine-bell window functions in both dimensions and perform phasing.
-
Analysis: Analyze the spectrum for cross-peaks that are not present in the COSY spectrum. The observation of correlations as depicted in the diagram above confirms the trans relative stereochemistry at C-7 and C-8.
Section 6: Data Integration and Final Structure
The structure of this compound is confirmed through the congruent evidence from all spectroscopic analyses:
-
HRMS established the molecular formula C₂₀H₂₆O₇.
-
IR and UV confirmed the presence of hydroxyl and aromatic functional groups.
-
¹³C and DEPT NMR accounted for all 20 carbons in the formula.
-
COSY, HSQC, and HMBC experiments pieced together the entire atom-to-atom connectivity, definitively establishing the 8,4'-oxy linkage characteristic of this neolignan subclass.[12]
-
¹H-¹H coupling constants (J₇,₈ ≈ 6.5 Hz) and 2D NOESY data provided unambiguous evidence for the trans relative stereochemistry of the substituents on the dihydrofuran ring.[3][19]
This rigorous, multi-faceted approach provides a self-validating system, ensuring high confidence in the final proposed structure.
References
- 1. NMR Characterization of Lignans | MDPI [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. scielo.br [scielo.br]
- 4. benchchem.com [benchchem.com]
- 5. 4,9,9'-Trihydroxy-3,3'- diMethoxy-8,4'-oxyneolignan | 53505-68-3 [chemicalbook.com]
- 6. This compound [sobekbio.com]
- 7. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 8. semanticscholar.org [semanticscholar.org]
- 9. UPLC-HRMS Analysis Revealed the Differential Accumulation of Antioxidant and Anti-Aging Lignans and Neolignans in In Vitro Cultures of Linum usitatissimum L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Electrospray ionization tandem mass spectrometry of deprotonated dihydrobenzofuran neolignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 7S,8S-4,9,9'-Trihydroxy-3,3'-Dimethoxy-8-O-4'-Neolignan | C20H26O7 | CID 10691049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Jatrolignans C and D: New Neolignan Epimers from Jatropha curcas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 16. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. reddit.com [reddit.com]
- 19. acdlabs.com [acdlabs.com]
A Comprehensive Technical Guide to the Natural Sources of 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan is a bioactive compound belonging to the lignan family of natural products. Lignans and neolignans are of significant interest to the scientific community due to their diverse pharmacological activities, which include antioxidant, anti-inflammatory, and cytotoxic effects. This technical guide provides an in-depth exploration of the natural sources of this compound, detailing its isolation, characterization, and the scientific principles underpinning these methodologies. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Provenance of this compound
This neolignan and its glycosidic forms have been identified in a variety of plant species, often localized in specific tissues. The following table summarizes the known botanical sources.
| Plant Species | Family | Plant Part(s) |
| Arctium lappa (Burdock) | Asteraceae | Fruits |
| Euonymus alatus (Winged Euonymus) | Celastraceae | Twigs |
| Santalum album (Indian Sandalwood) | Santalaceae | Heartwood |
| Acorus gramineus (Japanese Sweet Flag) | Acoraceae | Rhizomes |
The presence of this compound in these diverse plant families highlights the compound's widespread, albeit specific, distribution in the plant kingdom. The concentration of the compound can vary based on factors such as the plant's geographical location, age, and environmental conditions.
Methodology for Extraction and Isolation
The isolation of this compound from its natural sources is a multi-step process that leverages the compound's physicochemical properties. The following protocol is a synthesized methodology based on established techniques for neolignan separation.
Diagram of the Extraction and Isolation Workflow
Caption: Workflow for the extraction and isolation of the target neolignan.
Step-by-Step Experimental Protocol
-
Plant Material Preparation:
-
Air-dry the selected plant material (e.g., fruits of Arctium lappa) at room temperature to a constant weight.
-
Grind the dried material into a fine powder to increase the surface area for solvent extraction.
-
-
Solvent Extraction:
-
Macerate the powdered plant material in 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature, with occasional agitation.
-
Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh solvent to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at 40-50°C to yield the crude ethanolic extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in distilled water and sequentially partition with solvents of increasing polarity: n-hexane, ethyl acetate, and n-butanol.
-
The target neolignan, being moderately polar, is expected to concentrate in the ethyl acetate fraction.
-
Separate the layers using a separatory funnel and concentrate the ethyl acetate fraction to dryness.
-
-
Column Chromatography:
-
Subject the dried ethyl acetate fraction to silica gel column chromatography.
-
Prepare the column with silica gel (60-120 mesh) in a non-polar solvent such as n-hexane.
-
Apply the sample to the top of the column and elute with a gradient of increasing polarity, typically starting with n-hexane and gradually introducing ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light (254 nm) or with a staining reagent (e.g., anisaldehyde-sulfuric acid).
-
-
Purification by Semi-preparative HPLC:
-
Pool the fractions containing the compound of interest, as indicated by TLC.
-
Further purify the pooled fractions using semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.
-
Use a mobile phase of methanol and water, or acetonitrile and water, with a gradient or isocratic elution, to achieve baseline separation of the target compound.
-
Monitor the elution profile with a UV detector at a wavelength of approximately 280 nm.
-
Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.
-
Analytical Characterization
The structural elucidation and confirmation of the isolated compound are achieved through a combination of spectroscopic techniques.
Diagram of the Analytical Workflow
Caption: Analytical workflow for the structural elucidation of the neolignan.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is employed to determine the exact molecular weight and deduce the molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number of different types of protons and their chemical environments.
-
¹³C NMR: Reveals the number of carbon atoms and their hybridization states.
-
2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
-
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as hydroxyl (-OH), methoxy (-OCH₃), and aromatic rings.
-
UV-Vis Spectroscopy: Determines the presence of chromophores, such as the aromatic rings in the neolignan structure, and provides information about the electronic transitions within the molecule.
Conclusion
This technical guide has outlined the known natural sources of this compound and provided a comprehensive, synthesized protocol for its extraction, isolation, and characterization. The methodologies described are based on established principles of natural product chemistry and are intended to serve as a valuable resource for researchers and professionals in the field. Further investigation into the biosynthetic pathways of this compound in its source plants and a more extensive screening of other plant species could reveal additional sources and provide deeper insights into its ecological role and potential applications.
Introduction: Deconstructing the 8,4'-Oxyneolignan Core
An In-depth Technical Guide to the Chemical and Physical Properties of 8,4'-Oxyneolignans
Within the vast and structurally diverse class of plant secondary metabolites, neolignans represent a significant group derived from the oxidative coupling of two phenylpropanoid units.[1] Among these, the 8,4'-oxyneolignans are distinguished by a characteristic C8–O–C4′ aryl ether linkage that joins the two propanoid moieties.[2] These compounds are not mere metabolic curiosities; they are a rich reservoir of bioactive substances, demonstrating a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, cytotoxic, neuroprotective, and anti-HIV properties.[2][3][4][5]
This guide provides a technical overview of the core chemical and physical properties of 8,4'-oxyneolignans, intended for researchers, natural product chemists, and drug development professionals. We will delve into their structural and stereochemical intricacies, spectroscopic signatures, and the experimental workflows required for their isolation and characterization, providing the foundational knowledge necessary for their exploration as potential therapeutic agents.
Caption: General structure of 8,4'-oxyneolignans.
Structural Elucidation and Stereochemical Complexity
The defining feature of an 8,4'-oxyneolignan is the ether bond between the C8 of one phenylpropanoid unit and the C4' of the second unit's aromatic ring.[2] However, the true chemical diversity arises from the stereochemistry of the propanoid side chain, particularly at the C7 and C8 positions.
-
Enantiomers and Absolute Configuration: As these molecules are products of stereoselective biosynthesis, they are often found in enantiomerically pure forms in nature.[8] The absolute configuration (R/S) at the chiral centers is determined by chiroptical methods, primarily Electronic Circular Dichroism (ECD). For many arylglycerol units in 8,4'-oxyneolignans, a positive Cotton effect around 235 nm is indicative of an 8S configuration, while a negative Cotton effect suggests an 8R configuration.[9] This experimental data is often corroborated by theoretical ECD calculations using time-dependent density functional theory (TDDFT) for unambiguous assignment.[10]
Physicochemical Properties
The physical properties of 8,4'-oxyneolignans are dictated by their substitution patterns and whether they exist as free aglycones or as glycosides. Aglycones are generally lipophilic, while their glycosidic counterparts exhibit increased water solubility.[8]
| Property | Description | Typical Values / Observations | Source(s) |
| Appearance | Physical state at room temperature. | Typically isolated as white amorphous powders, colorless oils, or gums. | [9] |
| Solubility | Ability to dissolve in various solvents. | Generally soluble in methanol, ethanol, ethyl acetate, chloroform, and acetone.[8][11] Poorly soluble in water and non-polar solvents like n-hexane. | [8][11] |
| Molecular Formula | Elemental composition. | Determined by High-Resolution Mass Spectrometry (HRMS), usually with electrospray ionization (ESI). | [9][12] |
| Optical Rotation | The rotation of plane-polarized light. | Varies significantly depending on the specific stereoisomer. For example, isatioxyneolignoside E has a reported [α]²⁰D of +13.3 in methanol.[9] This value is crucial for identifying specific enantiomers. | [9] |
Spectroscopic Characterization: A Practical Framework
Trustworthiness through Self-Validation: The key to confident structure elucidation is cross-validation between different spectroscopic methods. An initial molecular formula from HRMS must be fully accounted for by the signals observed in the ¹H and ¹³C NMR spectra, and the connectivity proposed must be confirmed by 2D NMR correlations.
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is the initial and indispensable step, providing a highly accurate mass measurement from which the molecular formula can be confidently deduced.[9][12]
-
¹H NMR Spectroscopy: This technique provides information on the number and environment of protons. Key signals include:
-
Aromatic Protons: Signals typically appear between δH 6.0 and 7.5 ppm. The splitting patterns (singlets, doublets, multiplets) reveal the substitution pattern on the aromatic rings.
-
Methoxy Groups (-OCH₃): Sharp singlets are commonly observed between δH 3.7 and 3.9 ppm.[13]
-
C7-C8-C9 Side Chain: These protons are the most diagnostic. H-7 and H-8 signals are crucial for determining the erythro/threo configuration via their J-coupling constant.[7] The H₂-9 protons often appear as multiplets.
-
-
¹³C NMR and DEPT Spectroscopy: These spectra reveal the number of carbon atoms and their types (C, CH, CH₂, CH₃). The chemical shift difference between C8 and C7 (ΔδC8-C7) can also serve as a parameter to distinguish between threo and erythro isomers.[9]
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments are essential for assembling the molecular structure.
-
COSY ('H-¹H Correlation Spectroscopy): Identifies proton-proton spin coupling systems, allowing for the tracing of the C7-H / C8-H / C9-H₂ spin system in the side chain.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR experiment for this class of compounds. It shows correlations between protons and carbons that are two or three bonds away. The critical correlation for confirming the 8,4'-oxyneolignan core is the one observed from the H-8 proton to the C-4' carbon, which unequivocally establishes the ether linkage.[3][13]
-
Experimental Protocol: Isolation and Purification Workflow
The isolation of pure 8,4'-oxyneolignans from a complex plant matrix is a multi-step process requiring careful selection of solvents and chromatographic techniques. The rationale is to progressively enrich the target compounds by separating them from other metabolites based on polarity and size.
Caption: Workflow for isolating 8,4'-oxyneolignans.
Step-by-Step Methodology:
-
Plant Material Preparation and Extraction:
-
Action: Air-dry and grind the source plant material (e.g., flower buds, roots, stems) to a fine powder.[8][14]
-
Rationale: Grinding increases the surface area, allowing for more efficient solvent penetration and extraction of metabolites.
-
Action: Extract the powdered material exhaustively, typically with an aqueous mixture of methanol or ethanol (e.g., 70-95% MeOH).[3][8] This can be done by maceration (soaking at room temperature) or Soxhlet extraction.
-
Rationale: Aqueous alcohol is a versatile solvent that can extract a broad range of compounds, from moderately nonpolar aglycones to more polar glycosides.[8]
-
Action: Concentrate the resulting solution under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Solvent-Solvent Partitioning:
-
Action: Suspend the crude extract in water and partition it sequentially with solvents of increasing polarity, such as n-hexane, chloroform (or dichloromethane), and ethyl acetate (EtOAc).[14]
-
Rationale: This step separates the complex crude extract into simpler fractions based on polarity. 8,4'-oxyneolignans typically concentrate in the ethyl acetate fraction due to their intermediate polarity.
-
-
Initial Chromatographic Separation:
-
Action: Subject the enriched fraction (e.g., the EtOAc fraction) to column chromatography on silica gel.
-
Rationale: Silica gel is a polar stationary phase that separates compounds based on their polarity.
-
Action: Elute the column with a gradient solvent system, starting with a non-polar solvent (like n-hexane or chloroform) and gradually increasing the polarity by adding a more polar solvent (like ethyl acetate or methanol). Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Rationale: A gradient elution allows for the separation of a wide range of compounds. Fractions containing compounds with similar TLC profiles are pooled.
-
-
Final Purification:
-
Action: Purify the pooled, semi-pure fractions further using techniques like preparative High-Performance Liquid Chromatography (prep-HPLC) with a C18 column or size-exclusion chromatography on Sephadex LH-20.
-
Rationale: These are high-resolution techniques necessary to isolate individual compounds to a high degree of purity (>95%), which is essential for accurate spectroscopic analysis and biological testing.
-
Biological Activities and Drug Development Potential
The structural diversity of 8,4'-oxyneolignans translates into a wide array of biological functions, making them attractive scaffolds for drug discovery.[5]
-
Anti-inflammatory Activity: Several 8,4'-oxyneolignans have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[10][13] This is a key indicator of anti-inflammatory potential, as excessive NO production is implicated in inflammatory pathologies. Molecular docking studies suggest that these compounds may interact directly with the inducible nitric oxide synthase (iNOS) protein.[13]
-
Cytotoxic and Anticancer Properties: Certain 8,4'-oxyneolignans exhibit cytotoxicity against various human tumor cell lines, including HL-60 (leukemia), Hep-G2 (liver cancer), and KB (oral cancer).[2][3] This activity positions them as potential starting points for the development of new anticancer agents.
-
Antioxidant and Neuroprotective Effects: The phenolic nature of these compounds often imparts significant antioxidant properties.[4] Some have also been investigated for their ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease, suggesting a neuroprotective role.[2]
-
Antiviral Activity: Notably, compounds isolated from Magnolia fargesii have demonstrated moderate anti-HIV-1 activity.[3]
Caption: Anti-inflammatory mechanism of 8,4'-oxyneolignans.
The journey from natural source to potential drug candidate is long, but it begins with a fundamental understanding of the molecule. For 8,4'-oxyneolignans, this understanding is built upon a rigorous application of spectroscopic analysis to define their unique three-dimensional structures, which in turn governs their promising biological activities.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. scielo.br [scielo.br]
- 4. Antioxidant properties of 8.0.4'-neolignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lignans and Neolignans: Plant secondary metabolites as a reservoir of biologically active substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid determination of the relative configuration of diverse 8,4'-oxyneolignans by NMR analysis: Retrospective studies, improvement and structural revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8,4′-Oxyneolignane glucosides from an aqueous extract of “ban lan gen” (Isatis indigotica root) and their absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A full set of 8,4'-oxy-8'-phenylneolignan stereoisomers from Sophora tonkinensis and their absolute configurations by TDDFT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 8-Hydroxyquinoline | C9H7NO | CID 1923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. acgpubs.org [acgpubs.org]
- 13. Three Pairs of Novel Enantiomeric 8-O-4′ Type Neolignans from Saussurea medusa and Their Anti-inflammatory Effects In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Whitepaper: Elucidating the Biosynthetic Pathway of 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan
An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.
Abstract: Neolignans represent a diverse class of natural products with significant pharmacological potential. Among them, 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan, a compound characterized by its unique 8-4'-oxy linkage, has garnered interest for its potential biological activities. Understanding its biosynthesis is paramount for enabling biotechnological production and developing novel derivatives. This guide provides a comprehensive overview of the putative biosynthetic pathway, grounded in established principles of phenylpropanoid and lignan biochemistry. We will dissect the enzymatic logic, from monolignol precursors to the final intricate structure, and detail the experimental methodologies required to validate each step of this complex molecular assembly line.
Part 1: The Foundational Chemistry - Monolignol Precursors
The journey to any lignan or neolignan begins with the phenylpropanoid pathway, a metabolic superhighway in plants responsible for producing a vast array of phenolic compounds. The direct precursors for our target molecule are the monolignols, primarily coniferyl alcohol.
The biosynthesis of coniferyl alcohol from L-phenylalanine is a well-established sequence involving a core set of enzyme families:
-
Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to form p-coumaric acid.
-
4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Caffeoyl-CoA O-methyltransferase (CCoAOMT): Methylates the 3-hydroxyl group on the aromatic ring.
-
Cinnamoyl-CoA Reductase (CCR): Reduces the thioester to an aldehyde.
-
Cinnamyl Alcohol Dehydrogenase (CAD): Reduces the aldehyde to the final monolignol, coniferyl alcohol.
This multi-step process provides the fundamental C6-C3 (phenylpropanoid) units that will be coupled to form the neolignan backbone.
Part 2: The Defining Step - Oxidative Coupling and the 8-4' Linkage
The formation of the neolignan scaffold from monolignol precursors is an oxidative coupling process. This is the most critical and defining stage of the pathway, where the regiochemistry of the final product is established.
Mechanism of Coupling
The process is initiated by a one-electron oxidation of the monolignol's phenolic hydroxyl group, generating a phenoxy radical. This radical is delocalized across the molecule, with significant radical density at the C5, C8, and O4 positions. The coupling of two such radicals results in the formation of a new covalent bond.
For this compound, the key is the formation of an 8-4' ether linkage . This occurs when the C8 position of one monolignol radical couples with the O4 position of another.
Enzymatic Control: Laccases and Dirigent Proteins
In the absence of enzymatic control, radical-radical coupling is a chaotic process that yields a racemic mixture of various linkage types (e.g., 8-8', 8-5', 8-O-4'). Nature has evolved two classes of proteins to impose order:
-
Laccases/Peroxidases: These enzymes are the workhorses that perform the one-electron oxidation of the monolignols, generating the necessary radical pool. They are, however, generally not responsible for controlling the specific outcome of the coupling.
-
Dirigent Proteins (DIRs): These remarkable proteins are non-catalytic in the traditional sense. They do not perform the oxidation themselves. Instead, they act as scaffolds or templates that bind two monolignol radicals in a specific orientation, forcing the coupling to occur with precise regio- and stereoselectivity. It is hypothesized that a specific dirigent protein is essential for exclusively promoting the 8-4' linkage required for our target molecule.
The proposed coupling mechanism to form the initial 8-4' neolignan intermediate is visualized below.
Caption: The proposed mechanism for the dirigent protein-mediated 8-4' coupling of two coniferyl alcohol radicals.
Part 3: Post-Coupling Tailoring - The Path to the Final Product
Once the core 8-4' oxyneolignan skeleton is formed, a series of "tailoring" reactions are required to achieve the final structure of this compound. These modifications are typically carried out by hydroxylases and reductases.
Based on the structure, the following steps are proposed:
-
Hydroxylation at C9 and C9': The terminal carbons of the propane side chains (C9 and C9') must be hydroxylated. This is a classic reaction for cytochrome P450 monooxygenases (CYPs), which are known to perform highly specific hydroxylations on complex natural product scaffolds.
-
Reduction of Propenyl Side Chain: The initial coupling product likely retains a double bond in one or both side chains. A reductase, possibly from the aldo-keto reductase (AKR) or short-chain dehydrogenase/reductase (SDR) families, would be required to reduce this bond to a saturated propyl chain.
The complete putative pathway is a cascade of these enzymatic activities.
Caption: A high-level overview of the putative biosynthetic pathway from L-phenylalanine to the final neolignan product.
Part 4: Experimental Validation - A Technical Workflow
Validating the proposed pathway requires a multi-pronged approach combining transcriptomics, enzymology, and analytical chemistry.
Experimental Workflow
The logical flow for identifying the genes and proving the function of the enzymes is as follows:
-
Tissue Selection & Transcriptomics: Identify the specific plant tissue and developmental stage where the target molecule accumulates at high levels. Perform RNA-sequencing on producing vs. non-producing tissues to generate a list of differentially expressed genes.
-
Candidate Gene Mining: From the transcriptomic data, search for candidate genes belonging to the enzyme families proposed in the pathway (Laccases, DIRs, CYPs, Reductases). Prioritize candidates with the highest upregulation in producing tissues.
-
Heterologous Expression & Enzyme Assays: Clone the candidate genes and express them in a heterologous host (e.g., E. coli for soluble enzymes, yeast for membrane-bound CYPs).
-
Functional Verification: Perform in vitro assays by providing the purified recombinant enzymes with their hypothesized substrates and analyzing the products using LC-MS and NMR.
-
In Vivo Validation: Use techniques like Virus-Induced Gene Silencing (VIGS) or CRISPR/Cas9 in the native plant to knock down or knock out a candidate gene. A significant reduction in the accumulation of the final product provides strong evidence for the gene's role.
Caption: A systematic workflow for the identification and functional validation of genes in the neolignan biosynthetic pathway.
Protocol Example: In Vitro Assay for a Candidate Cytochrome P450
This protocol describes how to test a candidate CYP for its ability to hydroxylate the neolignan intermediate.
1. Recombinant Enzyme Production:
- Clone the full-length cDNA of the candidate CYP and its cognate Cytochrome P450 Reductase (CPR) into a yeast expression vector (e.g., pYES-DEST52).
- Transform the vectors into a suitable yeast strain (e.g., Saccharomyces cerevisiae WAT11).
- Induce protein expression with galactose.
- Isolate microsomes from the yeast culture, which will contain the membrane-anchored CYP and CPR enzymes.
2. Enzyme Assay:
- Prepare a reaction mixture in a microfuge tube containing:
- 100 mM potassium phosphate buffer (pH 7.5)
- 2 mM NADPH
- 50-100 µg of microsomal protein
- 100 µM of the 8-4' neolignan intermediate substrate (solubilized in DMSO).
- Initiate the reaction by adding the NADPH.
- Incubate at 30°C for 1-2 hours with shaking.
- Quench the reaction by adding an equal volume of ethyl acetate.
3. Product Analysis:
- Vortex vigorously to extract the products into the ethyl acetate layer.
- Centrifuge to separate the phases.
- Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen.
- Re-dissolve the residue in a small volume of methanol.
- Analyze the sample using Liquid Chromatography-Mass Spectrometry (LC-MS) comparing the retention time and mass spectrum to an authentic standard (if available) or looking for the expected mass shift corresponding to one or more hydroxylation events (+16 Da per OH group).
Part 5: Data Summary and Future Outlook
The validation of this pathway relies on quantifiable data at each step.
Table 1: Example Data for Candidate Gene Validation
| Gene ID | Putative Function | Fold Change (RNA-Seq) | In Vitro Activity (Substrate -> Product) | In Vivo Effect (VIGS) |
| GeneA01 | Dirigent Protein | +150x | Coniferyl Alcohol -> 8-4' Dimer | 85% reduction in final product |
| GeneB07 | Cytochrome P450 | +125x | 8-4' Dimer -> 9-OH-Dimer | 70% reduction in final product |
| GeneC12 | Aldo-Keto Reductase | +98x | Unsaturated Intermediate -> Saturated | 65% reduction in final product |
A complete understanding of the biosynthesis of this compound opens the door to metabolic engineering. By co-expressing the validated genes in a microbial chassis like yeast, it becomes feasible to develop a sustainable and scalable platform for the production of this valuable neolignan, paving the way for further pharmacological research and drug development.
An In-Depth Technical Guide to 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan (CAS: 53505-68-3)
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Frontiers of an Underexplored Neolignan
This technical guide addresses 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan, a natural product identified from the plant species Leucaena leucocephala. Despite its documented isolation and chemical characterization, it is crucial for the scientific community to recognize that this particular neolignan remains a largely unexplored molecule. As of the latest literature review, specific biological activities, mechanisms of action, and dedicated pharmacological studies pertaining to this compound are not extensively reported in publicly accessible scientific databases.
This guide, therefore, serves a dual purpose: to consolidate the existing foundational knowledge and to highlight the significant research gaps, thereby charting a course for future investigation. For drug development professionals, this compound represents a potential starting point for discovery programs, contingent on the foundational research proposed herein.
Part 1: Core Chemical Identity and Physicochemical Properties
This compound is classified as an 8,4'-oxyneolignan, a subclass of lignans characterized by an ether linkage between the C8 and C4' positions of two phenylpropanoid units.
Structural and Molecular Data
| Property | Value | Source |
| CAS Number | 53505-68-3 | [1] |
| Molecular Formula | C₂₀H₂₆O₆ | N/A |
| Molecular Weight | 362.42 g/mol | N/A |
| IUPAC Name | 4-[3-hydroxy-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propyl]-2-methoxyphenol | N/A |
| Natural Source | Leucaena leucocephala | N/A |
Chemical Structure Diagram:
References
The Sentinel Molecules: A Technical Guide to the Biological Role of Neolignans in Plant Defense
For Researchers, Scientists, and Drug Development Professionals
Introduction: Neolignans as Phytochemical Vanguards
In the intricate chemical warfare that plants wage against a multitude of aggressors, a diverse class of phenolic compounds known as neolignans has emerged as a critical component of the defensive arsenal. These secondary metabolites, derived from the oxidative coupling of two phenylpropanoid units, are widely distributed throughout the plant kingdom and exhibit a remarkable spectrum of biological activities.[1] This in-depth technical guide provides a comprehensive exploration of the biological role of neolignans in plant defense, from their biosynthesis and regulatory signaling cascades to their direct antimicrobial and insecticidal properties. We will delve into the causality behind experimental choices for their study and provide detailed, field-proven methodologies for their extraction, quantification, and bioactivity assessment.
I. The Biosynthetic Engine of Defense: Crafting the Neolignan Arsenal
The biosynthesis of neolignans is a testament to the elegant efficiency of plant metabolic pathways, originating from the shikimic acid pathway which gives rise to phenylpropanoid precursors.[1] The central building blocks for neolignans are monolignols, primarily coniferyl alcohol, sinapyl alcohol, and p-coumaryl alcohol. The diversification of neolignan structures arises from the varied modes of coupling between these monolignol units.
The key enzymatic players in the oxidative coupling of monolignols are laccases and peroxidases.[2] However, the stereochemistry of the resulting neolignan is often exquisitely controlled by dirigent proteins (DIRs), which guide the coupling of monolignol radicals to produce specific stereoisomers. This stereospecificity is crucial, as different stereoisomers can exhibit vastly different biological activities.
A joint research group from the RIKEN CSRS, Kyoto University, and Suntory Global Innovation Center identified an enzyme and a protein necessary for the biosynthesis of neolignans in Arabidopsis seeds.[3] Their research revealed that these neolignans, present in the seed coat, play a role in suppressing permeability to foreign substances, suggesting a direct role in chemical defense against environmental stresses, including pathogens and insects.[3]
Visualizing the Neolignan Biosynthetic Pathway
Caption: Generalized biosynthetic pathway of neolignans.
II. Sounding the Alarm: Signaling Pathways Regulating Neolignan-Mediated Defense
The production of neolignans is not a constitutive process but is instead tightly regulated and often induced in response to biotic threats such as pathogen attack and herbivory. This induction is orchestrated by a complex network of signaling pathways, with the phytohormones salicylic acid (SA), jasmonic acid (JA), and ethylene (ET) playing central roles.[4][5]
Pathogen Attack and the Salicylic Acid Pathway
Upon recognition of a pathogen, often through the perception of pathogen-associated molecular patterns (PAMPs), plants can activate the SA signaling pathway.[6] This leads to the accumulation of SA, a key signaling molecule in plant defense.[7] The SA signal is perceived by receptors, including NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1), which, upon activation, translocates to the nucleus.[1][6] In the nucleus, NPR1 interacts with TGA transcription factors to induce the expression of a suite of defense-related genes, including those involved in the phenylpropanoid pathway, thereby channeling metabolic flux towards the production of defensive compounds like neolignans.[1]
Herbivore Attack and the Jasmonate/Ethylene Pathways
Mechanical damage and elicitors present in the oral secretions of herbivores trigger the biosynthesis of jasmonic acid and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile).[8] JA-Ile is perceived by the COI1 receptor, leading to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins.[9] The degradation of JAZ proteins releases MYC transcription factors, which are master regulators of JA-dependent defense responses against herbivores.[8][9] These MYC transcription factors then activate the expression of genes encoding enzymes in the phenylpropanoid pathway, leading to the accumulation of anti-herbivore compounds, including neolignans. The ethylene signaling pathway often acts synergistically with the JA pathway to fine-tune the defense response.[4][10]
Visualizing the Signaling Network
Caption: Simplified signaling pathways leading to neolignan-mediated plant defense.
III. Direct Action: The Antimicrobial and Insecticidal Properties of Neolignans
Neolignans exert their protective effects through direct antimicrobial and insecticidal activities. Their phenolic nature allows them to interfere with microbial membranes, disrupt enzymatic activities, and chelate essential metal ions. Against insects, they can act as feeding deterrents, growth inhibitors, and toxins.
Antimicrobial Activity
A number of neolignans have demonstrated potent activity against a range of plant pathogens. For instance, magnolol and honokiol, isolated from Magnolia officinalis, exhibit significant antibacterial activity against vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA).[11] Neolignans isolated from Clematis lasiandra have shown potent antibacterial activity against the plant pathogenic bacterium Ralstonia solanacearum.[7]
Table 1: Antimicrobial Activity of Selected Neolignans
| Neolignan | Source Organism | Target Pathogen | Activity (MIC, µg/mL) | Reference |
| Piperitylmagnolol | Magnolia officinalis | VRE, MRSA | 6.25 | [11] |
| Magnolol | Magnolia officinalis | VRE, MRSA | 12.5-25 | [11] |
| Honokiol | Magnolia officinalis | VRE, MRSA | 12.5-25 | [11] |
| (±) Lasiandranin A | Clematis lasiandra | Ralstonia solanacearum | 25-50 | [7] |
| (±) Pinnatifidanin BV | Clematis lasiandra | Ralstonia solanacearum | 25-50 | [7] |
Insecticidal Activity
Neolignans have also been identified as effective insecticidal agents. For example, conocarpan, eupomatenoid-5, and eupomatenoid-6 isolated from Piper decurrens have shown insecticidal activity.[2] Furthermore, synthetic analogues of honokiol and magnolol have demonstrated superior larvicidal activity against Plutella xylostella compared to the botanical insecticide rotenone.[5] A study on the aphid Myzus persicae showed that the neolignan dehydrodiconiferyl alcohol-4-b-D-glucoside (DCG) significantly increased aphid mortality.[12]
Table 2: Insecticidal Activity of Selected Neolignans
| Neolignan/Analogue | Target Insect | Activity (LC50) | Reference |
| Honokiol/Magnolol Analogues | Plutella xylostella (larvae) | 1.75-5.87 µg/mL | [5] |
| Dehydrodiconiferyl alcohol-4-b-D-glucoside (DCG) | Myzus persicae | Increased mortality by at least 25% | [12] |
| Haedoxan A | Mythimna separata | 17.06 mg/L (stomach toxicity) | [13] |
| Phrymarolin I | Plutella xylostella | 1432.05 mg/L (stomach toxicity) | [13] |
IV. Experimental Protocols for Neolignan Research
To facilitate further research in this field, this section provides detailed, step-by-step methodologies for the extraction, quantification, and bioactivity assessment of neolignans.
Protocol 1: Extraction and Isolation of Neolignans from Plant Material
This protocol provides a general framework for the extraction and isolation of neolignans. Optimization may be required depending on the specific plant material and target compounds.
1. Plant Material Preparation:
-
Collect and taxonomically identify the plant material.
-
Air-dry the material at room temperature in a well-ventilated area, protected from direct sunlight.
-
Grind the dried material into a fine powder to increase the surface area for extraction.[3]
2. Extraction:
-
Macerate the powdered plant material in a suitable solvent. A common starting point is 80% ethanol.[3] The typical ratio of plant material to solvent is 1:10 (w/v).
-
Alternatively, for a more efficient and "green" extraction, Ultrasound-Assisted Extraction (UAE) can be employed.[14]
-
Place the powdered plant material in a flask with the chosen solvent (e.g., ethanol).
-
Submerge the flask in an ultrasonic bath and apply ultrasound at a specified power (e.g., 200 W) for a defined period (e.g., 30 minutes).
-
-
Filter the extract to remove solid plant residue.
-
Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.
3. Fractionation:
-
Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.[3]
-
Monitor the fractions for the presence of target neolignans using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
4. Purification:
-
Subject the fraction(s) enriched with neolignans to column chromatography (e.g., silica gel or Sephadex LH-20) for further purification.
-
Elute with a gradient of solvents of increasing polarity.
-
Collect fractions and analyze by TLC or HPLC to identify those containing the pure neolignan.
Protocol 2: Quantification of Neolignans by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general HPLC method for the quantification of neolignans. The specific parameters should be optimized for the target compounds.
1. Instrumentation and Columns:
-
An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[15]
2. Mobile Phase and Gradient:
-
A common mobile phase consists of a mixture of acetonitrile (Solvent B) and water (Solvent A), often with a small percentage of acid (e.g., 0.1% formic acid or 2% acetic acid) to improve peak shape.[15][16]
-
A gradient elution is typically employed to separate compounds with a range of polarities. For example:
-
0-20 min: 25% B
-
20-25 min: linear ramp to 100% B
-
Hold at 100% B for 10 min.[16]
-
3. Sample and Standard Preparation:
-
Prepare a stock solution of the purified neolignan standard of known concentration in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Dissolve a known amount of the plant extract in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Set the column temperature (e.g., 30°C).[15]
-
Set the flow rate (e.g., 1.0 mL/min).[15]
-
Set the detection wavelength based on the UV absorbance maximum of the target neolignan (e.g., 280 nm).[15]
-
Inject the standards and samples.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the neolignan in the sample by interpolating its peak area on the calibration curve.
Protocol 3: Antimicrobial Bioassay - Agar Well Diffusion Method
This method is used to qualitatively and semi-quantitatively assess the antimicrobial activity of neolignan extracts or pure compounds.[11]
1. Preparation of Microbial Inoculum:
-
Culture the test microorganism (bacteria or fungi) in a suitable liquid broth medium until it reaches the desired growth phase (e.g., mid-logarithmic phase for bacteria).
-
Adjust the turbidity of the microbial suspension to a standard (e.g., 0.5 McFarland standard) to ensure a uniform inoculum density.[14]
2. Preparation of Agar Plates:
-
Prepare a suitable agar medium (e.g., Mueller-Hinton agar for bacteria) and sterilize it by autoclaving.
-
Pour the molten agar into sterile Petri dishes and allow them to solidify.
3. Inoculation and Well Preparation:
-
Evenly spread the standardized microbial inoculum over the surface of the agar plates using a sterile cotton swab.
-
Aseptically punch wells (e.g., 6-8 mm in diameter) into the agar using a sterile cork borer.[16]
4. Application of Test Substance and Incubation:
-
Pipette a known volume (e.g., 50-100 µL) of the neolignan solution (dissolved in a suitable solvent like DMSO) into the wells.
-
Use a solvent control (e.g., DMSO alone) and a positive control (a known antibiotic).
-
Incubate the plates under optimal conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
5. Data Analysis:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).
-
A larger zone of inhibition indicates greater antimicrobial activity.
Protocol 4: Insecticidal Bioassay - Diet-Overlay Method
This method is suitable for assessing the insecticidal activity of neolignans against chewing insects.[17]
1. Insect Rearing:
-
Maintain a healthy and synchronized colony of the target insect species under controlled environmental conditions (temperature, humidity, and photoperiod).
2. Preparation of Artificial Diet:
-
Prepare a standard artificial diet suitable for the target insect.
-
Dispense the diet into the wells of a multi-well plate or small containers.
3. Preparation of Neolignan Solutions:
-
Dissolve the neolignan in a suitable solvent (e.g., acetone or ethanol) to prepare a stock solution.
-
Prepare a series of dilutions of the stock solution to test a range of concentrations.
4. Bioassay Setup:
-
Apply a known volume of each neolignan dilution onto the surface of the artificial diet in each well.
-
Allow the solvent to evaporate completely.
-
Place one insect larva of a specific instar into each well.
-
Seal the plate with a breathable cover.
-
Include a solvent-only control and a positive control (a known insecticide).
5. Data Collection and Analysis:
-
Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Calculate the percentage of mortality for each concentration.
-
Determine the LC50 (lethal concentration required to kill 50% of the test population) using probit analysis or other appropriate statistical methods.
V. Conclusion and Future Perspectives
Neolignans represent a vast and structurally diverse group of phytochemicals with a clear and significant role in plant defense. Their biosynthesis is intricately regulated by complex signaling networks that are activated in response to pathogen and herbivore attacks. The direct antimicrobial and insecticidal properties of many neolignans underscore their importance as key components of a plant's chemical shield.
The detailed experimental protocols provided in this guide are intended to empower researchers to further explore the fascinating world of neolignans. Future research should focus on elucidating the precise molecular targets of these compounds in pathogens and insects, which will be crucial for the development of novel and sustainable pest management strategies. Furthermore, a deeper understanding of the transcriptional regulation of neolignan biosynthesis could open up new avenues for metabolic engineering to enhance disease and pest resistance in crops. The continued investigation of these sentinel molecules will undoubtedly yield valuable insights for both fundamental plant science and the development of new pharmaceuticals and agrochemicals.
VI. References
-
RIKEN. (2020). How plants produce seed-protective neolignans. RIKEN Center for Sustainable Resource Science. --INVALID-LINK--
-
BenchChem. (2025). Application Notes & Protocols: Ultrasound-Assisted Extraction of Neolignans from Myristica fragrans. --INVALID-LINK--
-
Li, Y., et al. (2020). New 8-O-4′ Neolignans and Their Antibacterial Activity from the Whole Plants of Clematis lasiandra. ACS Omega, 5(31), 19563–19571. --INVALID-LINK--
-
Shah, J., et al. (2003). Ethylene and jasmonic acid signaling affect the NPR1-independent expression of defense genes without impacting resistance to Pseudomonas syringae and Peronospora parasitica in the Arabidopsis ssi1 mutant. Molecular Plant-Microbe Interactions, 16(7), 588-599. --INVALID-LINK--
-
Lee, S. K., et al. (2004). Antimicrobial and cytotoxic activities of neolignans from Magnolia officinalis. Chemistry & Biodiversity, 1(1), 125-133. --INVALID-LINK--
-
Seyfferth, C., & Tsuda, K. (2014). Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming. Frontiers in Plant Science, 5, 617. --INVALID-LINK--
-
Zhang, Y., & Li, X. (2019). Salicylic Acid: Biosynthesis, Perception, and Contributions to Plant Immunity. Current Opinion in Plant Biology, 50, 29-36. --INVALID-LINK--
-
Schweizer, F., et al. (2013). Differential Contribution of Transcription Factors to Arabidopsis thaliana Defense Against Spodoptera littoralis. Frontiers in Plant Science, 4, 13. --INVALID-LINK--
-
Chauret, D. C., et al. (1996). Insecticidal neolignans from Piper decurrens. Journal of Natural Products, 59(2), 152-155. --INVALID-LINK--
-
Kachroo, A., & Kachroo, P. (2007). Salicylic acid-, jasmonic acid- and ethylene-mediated regulation of plant defense signaling. Genetic Engineering (N Y), 28, 55-83. --INVALID-LINK--
-
Felipe, D. F., et al. (2006). Analysis of neolignans compounds of Piper regnellii (Miq.) C. DC. var. pallescens (C. DC.) Yunck by HPLC. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1371-1375. --INVALID-LINK--
-
Balasundram, N., et al. (2006). Phenolic compounds in plants and agri-industrial by-products: Antioxidant activity, occurrence, and potential uses. Food Chemistry, 99(1), 191-203.
-
Balasundram, N., et al. (2006). A review on the extraction of lignans from plant-based sources. Food Chemistry, 99(1), 191-203.
-
protocols.io. (2019). Assessment of antimicrobial activity. --INVALID-LINK--
-
Lefevere, H., et al. (2020). Salicylic Acid Biosynthesis in Plants. Frontiers in Plant Science, 11, 338. --INVALID-LINK--
-
Li, X., et al. (2020). Insecticidal Activity of Four Lignans Isolated from Phryma leptostachya. Molecules, 25(18), 4234. --INVALID-LINK--
-
Wang, Y., et al. (2025). Natural Biphenyl-Type Neolignans as Resources of Pesticide Candidates: Assembly, Insecticidal Potency, and Cytotoxicity of Honokiol/Magnolol Analogues of Isoxazoline Hybridization via [3 + 2] Dipolar Cycloaddition. Journal of Agricultural and Food Chemistry. --INVALID-LINK--
-
SciSpace. (2023). Bioassay Techniques in Entomological Research. --INVALID-LINK--
-
Saguez, J., et al. (2013). Biological activities of lignans and neolignans on the aphid Myzus persicae (Sulzer). Arthropod-Plant Interactions, 7(2), 159-167. --INVALID-LINK--
-
Liu, Q., et al. (2020). Transcriptional and Post-transcriptional Regulation of Lignin Biosynthesis Pathway Genes in Populus. Frontiers in Plant Science, 11, 715. --INVALID-LINK--
-
Xie, M., et al. (2018). Regulation of Lignin Biosynthesis and Its Role in Growth-Defense Tradeoffs. Frontiers in Plant Science, 9, 1427. --INVALID-LINK--
-
Zhu, H. J., et al. (2021). Neolignans and Norlignans from Insect Medicine Polyphaga plancyi and Their Biological Activities. Natural Products and Bioprospecting, 11(1), 51-62. --INVALID-LINK--
-
Woldemariam, M. G., et al. (2011). Transcriptional regulation of plant inducible defenses against herbivores: a mini-review. Plant Science, 180(4), 574-580. --INVALID-LINK--
-
Lau, W., & Sattely, E. S. (2022). Transcriptional Reactivation of Lignin Biosynthesis for the Heterologous Production of Etoposide Aglycone in Nicotiana benthamiana. ACS Synthetic Biology, 11(10), 3466–3475. --INVALID-LINK--
-
Li, M., et al. (2022). Functions and Regulatory Mechanisms of bHLH Transcription Factors during the Responses to Biotic and Abiotic Stresses in Woody Plants. International Journal of Molecular Sciences, 23(19), 11877. --INVALID-LINK--
-
Allen, K. C., et al. (2020). A Laboratory Diet-Overlay Bioassay to Monitor Resistance in Lygus lineolaris (Hemiptera: Miridae) to Insecticides Commonly Used in the Mississippi Delta. Journal of Economic Entomology, 113(5), 2416–2423. --INVALID-LINK--
-
Hao, G., et al. (2021). Transcription Factor: A Powerful Tool to Regulate Biosynthesis of Active Ingredients in Salvia miltiorrhiza. Frontiers in Plant Science, 12, 634942. --INVALID-LINK--
-
Marion-Poll, F., et al. (2021). High-Throughput Feeding Bioassay for Lepidoptera Larvae. Journal of Chemical Ecology, 47(8), 693–704. --INVALID-LINK--
-
Xie, M., et al. (2018). Regulation of Lignin Biosynthesis and Its Role in Growth-Defense Tradeoffs. Frontiers in Plant Science, 9, 1427. --INVALID-LINK--
References
- 1. The origin and evolution of salicylic acid signaling and biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptional regulation of lignin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salicylic acid-, jasmonic acid- and ethylene-mediated regulation of plant defense signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Salicylic acid signal transduction: the initiation of biosynthesis, perception and transcriptional reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. frontiersin.org [frontiersin.org]
- 9. scispace.com [scispace.com]
- 10. Ethylene and jasmonic acid signaling affect the NPR1-independent expression of defense genes without impacting resistance to Pseudomonas syringae and Peronospora parasitica in the Arabidopsis ssi1 mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemistnotes.com [chemistnotes.com]
- 12. researchgate.net [researchgate.net]
- 13. Jasmonic Acid and Ethylene Signaling Pathways Regulate Glucosinolate Levels in Plants During Rhizobacteria-Induced Systemic Resistance Against a Leaf-Chewing Herbivore - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ebook.ranf.com [ebook.ranf.com]
- 15. Frontiers | Salicylic Acid Biosynthesis in Plants [frontiersin.org]
- 16. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Laboratory Diet-Overlay Bioassay to Monitor Resistance in Lygus lineolaris (Hemiptera: Miridae) to Insecticides Commonly Used in the Mississippi Delta - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan, a member of the neolignan class of natural products. Lignans and neolignans are of significant interest in medicinal chemistry due to their diverse biological activities, including antioxidant, anti-inflammatory, and antitumor properties[1][2]. Accurate structural elucidation is the cornerstone of any research and development effort, and a multi-faceted spectroscopic approach is essential for unambiguous characterization. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a cohesive guide to its interpretation and the underlying experimental logic.
Molecular Structure and Core Framework
This compound is a phenylpropanoid dimer. Its structure is characterized by two phenylpropane units linked by an ether bond between C-8 and C-4'. The specific stereochemistry at chiral centers is crucial for its biological function and is a key focus of spectroscopic analysis.
References
The Therapeutic Potential of Neolignans: A Technical Guide for Drug Discovery
Abstract
Neolignans, a diverse class of phenolic compounds derived from the oxidative coupling of two phenylpropanoid units, have emerged as a compelling source of lead compounds in modern drug discovery.[1] Their remarkable structural diversity is mirrored by a broad spectrum of pharmacological activities, including potent anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties.[2][3] This technical guide provides an in-depth exploration of the therapeutic applications of neolignans, with a particular focus on the well-characterized bioactives honokiol and magnolol. We will delve into the underlying molecular mechanisms, supported by detailed signaling pathway diagrams, and present robust, step-by-step experimental protocols for the evaluation of their therapeutic efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing the foundational knowledge and practical methodologies required to advance the investigation of neolignans as next-generation therapeutics.
Introduction: The Chemical and Biological Landscape of Neolignans
Neolignans are distinguished from their isomeric cousins, the lignans, by the mode of linkage between the two phenylpropanoid monomers. While classical lignans are joined by a β,β' (8-8') bond, neolignans encompass all other possible bonding patterns, leading to a vast array of structural scaffolds.[4] This structural heterogeneity is a key determinant of their diverse biological activities. Prominent examples of bioactive neolignans include honokiol and magnolol, isolated from the bark of Magnolia officinalis, which has been used for centuries in traditional medicine.[5] These and other neolignans have been shown to modulate a multitude of cellular processes by interacting with critical signaling pathways, making them attractive candidates for therapeutic development.[1]
Anticancer Applications: Targeting the Hallmarks of Malignancy
Neolignans, particularly honokiol and magnolol, have demonstrated significant potential as anticancer agents by targeting key pathways involved in tumor progression, including the induction of apoptosis and the inhibition of cell proliferation.[3][5]
Mechanistic Insights: Induction of Apoptosis
A primary mechanism by which neolignans exert their anticancer effects is through the targeted induction of apoptosis in cancer cells.[5] This programmed cell death is often mediated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways.[5]
Neolignans can trigger the apoptotic cascade through the modulation of key regulatory proteins. For instance, they have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2, leading to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[6]
Caption: Neolignan-induced apoptosis signaling pathway.
Quantitative Data: Cytotoxic Activity of Neolignans
The cytotoxic effects of neolignans have been evaluated against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
| Neolignan | Cancer Cell Line | IC50 (µM) | Reference |
| Honokiol | Ovarian (OVCAR-3) | ~3.3-13.3 µg/ml | [7] |
| Magnolol | Ovarian (OVCAR-3) | ~3.3-13.3 µg/ml | [7] |
| Bejolghotin G | Colon (HCT-116) | 0.78-2.93 | [8] |
| Bejolghotin H | Lung (A549) | 0.78-2.93 | [8] |
| Bejolghotin I | Breast (MDA-MB-231) | 0.78-2.93 | [8] |
Experimental Protocols
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[9]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the neolignan for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[11]
Protocol:
-
Cell Treatment: Seed and treat cells with the neolignan as described for the MTT assay.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Neuroprotective Effects: Combating Neurodegeneration
Neolignans have demonstrated significant neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[11][12] Their mechanisms of action include reducing oxidative stress, inhibiting neuroinflammation, and modulating neuronal function.[12]
Mechanistic Insights: Attenuation of Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a key contributor to neuronal damage in neurodegenerative disorders. Neolignans like obovatol and honokiol can protect neuronal cells by scavenging free radicals and inhibiting the production of intracellular ROS.[6]
Neolignans can interfere with signaling cascades that lead to neuronal apoptosis. For instance, they can inhibit the production of ROS, thereby preserving the mitochondrial membrane potential (ΔΨm), which in turn prevents the release of pro-apoptotic factors and the activation of mitogen-activated protein kinases (MAPKs) like p38 and JNK.[6]
Caption: Neuroprotective mechanism of neolignans against oxidative stress.
Quantitative Data: Neuroprotective Efficacy
The neuroprotective effects of neolignans have been quantified by measuring their ability to increase cell viability in the presence of a neurotoxic stimulus.
| Neolignan | Cell Line | Neurotoxin | Protection (at concentration) | Reference |
| Obovatol | HT22 | Glutamate (5mM) | 91.80% cell viability (at 10 µM) | [6] |
| Honokiol | HT22 | Glutamate (5mM) | 93.59% cell viability (at 10 µM) | [6] |
| Magnolol | HT22 | Glutamate (5mM) | 85.36% cell viability (at 50 µM) | [6] |
Experimental Protocols
Principle: The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.[1]
Protocol:
-
Cell Culture and Treatment: Plate neuronal cells (e.g., HT22 or SH-SY5Y) in a 6-well plate. Treat the cells with the neolignan for a specified time, followed by induction of oxidative stress with a neurotoxin (e.g., glutamate or H₂O₂).
-
DCFH-DA Staining: Wash the cells with PBS and then incubate with 10 µM DCFH-DA for 30 minutes at 37°C in the dark.[1]
-
Cell Harvesting and Analysis: Harvest the cells, wash twice with PBS, and resuspend for fluorescence analysis using a flow cytometer or a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm).[1][13]
Principle: The lipophilic cationic dye JC-1 is a sensitive fluorescent probe for measuring ΔΨm. In healthy cells with a high ΔΨm, JC-1 accumulates in the mitochondria and forms J-aggregates, which emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains in the cytoplasm as monomers and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[7][14]
Protocol:
-
Cell Preparation and Treatment: Culture and treat neuronal cells as described above. Include a positive control for mitochondrial depolarization (e.g., CCCP).[7]
-
JC-1 Staining: Add JC-1 staining solution (final concentration 1-10 µM) to the cells and incubate for 15-30 minutes at 37°C.
-
Washing and Analysis: Wash the cells with assay buffer. Analyze the fluorescence using a flow cytometer (detecting green fluorescence in the FL1 channel and red fluorescence in the FL2 channel) or a fluorescence microscope.[7]
-
Data Interpretation: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio in treated cells compared to control cells indicates a loss of ΔΨm.
Anti-inflammatory Properties: Modulating the Inflammatory Cascade
Chronic inflammation is a key pathological feature of numerous diseases. Neolignans have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α).[15][16]
Mechanistic Insights: Inhibition of NF-κB and MAPK Signaling
The anti-inflammatory activity of many neolignans is attributed to their ability to modulate key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the expression of pro-inflammatory genes.
In response to inflammatory stimuli like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and degradation of IκBα. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Neolignans can inhibit this process by preventing the degradation of IκBα. Similarly, they can suppress the phosphorylation of key MAPK proteins such as p38, ERK, and JNK.[1][5]
Caption: Inhibition of NF-κB and MAPK signaling by neolignans.
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory potential of neolignans is often assessed by their ability to inhibit the production of nitric oxide in LPS-stimulated macrophages.
| Neolignan | Cell Line | IC50 for NO Inhibition (µM) | Reference |
| Houpulin G | Human neutrophils | 3.54 - 5.48 | [17] |
| Houpulin I | Human neutrophils | 3.54 - 5.48 | [17] |
| Houpulin J | Human neutrophils | 2.16 - 3.39 | [17] |
Experimental Protocols
Principle: Nitric oxide production is measured indirectly by quantifying the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[18]
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[15]
-
Pre-treatment: Pre-treat the cells with various concentrations of the neolignan for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.[18]
-
Griess Reaction: Collect 100 µL of the cell culture supernatant and mix it with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).[18]
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.[18]
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Principle: Western blotting is used to detect the levels of specific proteins in a cell lysate. To assess the activation of NF-κB and MAPK pathways, antibodies specific to the phosphorylated (active) forms of key proteins (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK) are used.
Protocol:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the phosphorylated and total forms of the target proteins.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the corresponding total protein levels.
Antimicrobial and Antiparasitic Activities
Several neolignans have exhibited promising activity against a range of pathogens, including antibiotic-resistant bacteria and parasites.[7]
Antibacterial Activity
Neolignans from Piper betle have shown synergistic activity with antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).[19] This suggests their potential use as adjuvants to enhance the efficacy of existing antibiotics.
Antiparasitic Activity
Honokiol and magnolol have demonstrated potent effects against the larvae of Ascaris suum, a parasitic roundworm.[20] Their mechanism of action appears to involve the inhibition of the mitochondrial electron transport chain.[20]
Quantitative Data: Antimicrobial and Antiparasitic Efficacy
| Neolignan | Pathogen | Efficacy | Reference |
| Piperitylmagnolol | MRSA, VRE | MIC: 6.25-25 µg/ml | [7] |
| Honokiol | Ascaris suum larvae | EC50: 8.128 µM | [20] |
| Magnolol | Ascaris suum larvae | EC50: 11.08 µM | [20] |
Conclusion and Future Directions
Neolignans represent a rich and diverse source of bioactive molecules with significant therapeutic potential across a wide range of diseases. Their ability to modulate multiple key signaling pathways underscores their promise as multifunctional drug candidates. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and development of neolignans as novel therapeutics. Future research should focus on lead optimization to enhance potency and selectivity, as well as comprehensive preclinical and clinical studies to validate their safety and efficacy in human diseases.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. atcc.org [atcc.org]
- 4. Measurement of Reactive Oxygen and Nitrogen Species in Living Cells Using the Probe 2',7'-Dichlorodihydrofluorescein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. biologi.ub.ac.id [biologi.ub.ac.id]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the naturally occurring compound 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan. We will delve into its chemical identity, including its various synonyms and structural features, explore its physicochemical characteristics, and discuss its known and potential biological activities. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.
Chemical Identity and Synonyms
This compound is a member of the neolignan class of secondary metabolites, which are dimers of phenylpropanoid units. For clarity and comprehensive database searching, it is crucial to be aware of its various synonyms.
The most systematic and descriptive name, according to IUPAC nomenclature, is (1S,2S)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-(3-hydroxypropyl)-2-methoxyphenoxy]propane-1,3-diol [1]. This name precisely describes the stereochemistry and the arrangement of all functional groups.
Other commonly encountered synonyms in chemical databases and literature include:
-
7S,8S-4,9,9'-Trihydroxy-3,3'-dimethoxy-8-O-4'-Neolignan[1]
-
(7S,8S)-4,7,9,9'-Tetrahydroxy-3,3'-dimethoxy-8-O-4'-neolignan[1]
The Chemical Abstracts Service (CAS) has assigned the number 53505-68-3 to this compound, which is a vital identifier for unambiguous referencing in scientific literature and commercial catalogs.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a compound is fundamental for its isolation, characterization, and application in biological assays.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₆O₇ | PubChem[1] |
| Molecular Weight | 378.4 g/mol | PubChem[1] |
| Appearance | Amorphous powder (typical for isolated natural products) | General Knowledge |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water and nonpolar solvents. | General Knowledge |
| XLogP3 | 1.6 | PubChem[1] |
Structural Features: The molecule consists of two phenylpropanoid units linked by an ether bond between C-8 and C-4'. Key functional groups include three hydroxyl groups (at positions 4, 9, and 9'), and two methoxy groups (at positions 3 and 3'). The presence of chiral centers at C-7 and C-8 gives rise to stereoisomers, with the (7S, 8S) configuration being a common natural form.
Caption: Core structure of this compound.
Spectroscopic Data for Structural Confirmation
¹H NMR:
-
Aromatic Protons: Signals in the range of δ 6.5-7.0 ppm, showing characteristic splitting patterns for the substituted benzene rings.
-
Methine Protons (C7-H, C8-H): Resonances typically found between δ 4.0 and 5.0 ppm, with coupling constants indicative of their relative stereochemistry.
-
Methylene and Hydroxymethyl Protons (C9-H₂, C9'-H₂): Signals appearing in the δ 3.5-4.0 ppm region.
-
Methoxy Protons: Sharp singlets around δ 3.8-3.9 ppm.
¹³C NMR:
-
Aromatic Carbons: Signals in the range of δ 110-150 ppm.
-
Oxygenated Carbons (C7, C8, C9, C9'): Resonances typically between δ 60 and 90 ppm.
-
Methoxy Carbons: Signals around δ 55-56 ppm.
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI-MS): Expected to show a prominent protonated molecule [M+H]⁺ at m/z 379.1706 or a deprotonated molecule [M-H]⁻ at m/z 377.1549. Adducts with sodium [M+Na]⁺ at m/z 401.1525 are also likely.
-
Fragmentation Pattern: Fragmentation would likely involve the cleavage of the ether linkage and losses of water and methoxy groups.
Infrared (IR) Spectroscopy:
-
O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.
-
C-H Stretching: Peaks around 2850-3000 cm⁻¹ for aliphatic and aromatic C-H bonds.
-
C=C Stretching: Aromatic ring vibrations in the 1500-1600 cm⁻¹ region.
-
C-O Stretching: Strong absorptions between 1000-1300 cm⁻¹ corresponding to the ether and alcohol functionalities.
Isolation and Synthesis
Isolation from Natural Sources:
This compound has been reported as a metabolite in several plant species, including Euonymus alatus, Santalum album (Sandalwood), and Acorus gramineus[1].
A general workflow for the isolation of neolignans from plant material is outlined below. The specific solvents and chromatographic conditions would need to be optimized for the particular plant matrix.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan Derivatives
Introduction: The Significance of 8,4'-Oxyneolignan Derivatives
Neolignans are a diverse class of natural products derived from the oxidative coupling of two phenylpropanoid units. Among them, the 8,4'-oxyneolignan scaffold has attracted considerable attention from the scientific community due to the wide array of biological activities exhibited by its members. These compounds have demonstrated potential as anti-inflammatory, antitumor, antioxidant, antifungal, and anti-HIV agents, making them promising lead structures in drug discovery and development.[1][2] The specific stereochemistry and substitution patterns on the aromatic rings play a crucial role in modulating their biological efficacy.[3]
The target molecule of this guide, 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan, and its derivatives represent a synthetically challenging yet biologically significant subclass of these natural products. Their structure, characterized by a diaryl ether linkage, presents unique challenges in stereoselective synthesis. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on a robust and modular synthetic route to access these valuable compounds. The protocols detailed herein are designed to be reproducible and are accompanied by explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.
Synthetic Strategy: A Modular and Stereoselective Approach
The synthesis of this compound derivatives is best approached through a convergent and stereocontrolled strategy. The methodology outlined here is adapted from the elegant work of Curti and co-workers on the asymmetric synthesis of 8,4'-oxyneolignans, which utilizes a chiral pool starting material to establish the stereochemistry of the propane-1,2,3-triol backbone.[4]
The overall synthetic workflow can be visualized as the preparation of two key building blocks, followed by their strategic coupling and final modifications to yield the target compound.
Figure 1: General workflow for the synthesis of this compound derivatives.
This strategy offers several advantages:
-
Stereocontrol: The use of a Sharpless asymmetric dihydroxylation reaction establishes the desired stereochemistry at the C-7 and C-8 positions early in the synthesis.
-
Modularity: The synthesis of the two aromatic fragments is independent, allowing for the preparation of a diverse library of analogs by simply varying the starting materials for each fragment.
-
Convergence: The coupling of the two advanced intermediates in the later stages of the synthesis improves overall efficiency.
Experimental Protocols
Part 1: Synthesis of the Aryl Moiety - (1S,2S)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol
This protocol outlines the preparation of the key chiral fragment derived from vanillin.
Step 1.1: Protection of Vanillin
The phenolic hydroxyl group of vanillin is protected to prevent its interference in subsequent reactions. Benzyl bromide is a suitable protecting group.
-
Procedure:
-
To a solution of vanillin (1 equivalent) in anhydrous acetone, add potassium carbonate (1.5 equivalents).
-
Add benzyl bromide (1.1 equivalents) dropwise at room temperature.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-(benzyloxy)-3-methoxybenzaldehyde.
-
Step 1.2: Wittig Reaction
A Wittig reaction is employed to extend the carbon chain and introduce a double bond.
-
Procedure:
-
To a suspension of (carbethoxymethyl)triphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF), add a strong base such as sodium hydride (1.1 equivalents) at 0 °C.
-
Stir the resulting ylide solution at room temperature for 30 minutes.
-
Add a solution of 4-(benzyloxy)-3-methoxybenzaldehyde (1 equivalent) in THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield ethyl (E)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylate.
-
Step 1.3: Sharpless Asymmetric Dihydroxylation
This is the key stereochemistry-determining step. The choice of AD-mix-β will lead to the desired (1S,2S) stereoisomer.
-
Procedure:
-
In a round-bottom flask, prepare a biphasic solution of tert-butanol and water (1:1).
-
Add AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (1 equivalent).
-
Stir the mixture at room temperature until two clear phases are formed, then cool to 0 °C.
-
Add the alkene, ethyl (E)-3-(4-(benzyloxy)-3-methoxyphenyl)acrylate (1 equivalent), and stir vigorously at 0 °C for 18-24 hours.
-
Quench the reaction by adding sodium sulfite (1.5 g per mmol of alkene) and stir for 1 hour at room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with 2 M NaOH, followed by brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by column chromatography to yield the protected diol.
-
Step 1.4: Reduction of the Ester
The ester is reduced to the corresponding primary alcohol.
-
Procedure:
-
To a solution of the protected diol (1 equivalent) in anhydrous THF, add lithium aluminum hydride (1.5 equivalents) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting aluminum salts and wash thoroughly with ethyl acetate.
-
Concentrate the filtrate and purify by column chromatography to obtain (1S,2S)-1-(4-(benzyloxy)-3-methoxyphenyl)propane-1,2,3-triol.
-
Part 2: Synthesis of the Aryloxy Moiety - 4-(3-hydroxypropyl)-2-methoxyphenol
This fragment is prepared from the readily available natural product, eugenol.
-
Procedure:
-
To a solution of eugenol (1 equivalent) in anhydrous THF at 0 °C, add a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (1.2 equivalents) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction to 0 °C and add ethanol, followed by 3 M aqueous NaOH and 30% hydrogen peroxide.
-
Stir the mixture at room temperature for 2 hours.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to yield 4-(3-hydroxypropyl)-2-methoxyphenol.
-
Part 3: Coupling and Final Deprotection
The two key fragments are coupled via a Mitsunobu reaction, followed by deprotection to yield the final product.
Step 3.1: Mitsunobu Reaction
This reaction forms the crucial 8,4'-ether linkage with inversion of stereochemistry at the secondary alcohol.
-
Procedure:
-
Dissolve the protected triol from Part 1 (1 equivalent), 4-(3-hydroxypropyl)-2-methoxyphenol from Part 2 (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF.
-
Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Concentrate the reaction mixture and purify directly by column chromatography to yield the protected 8,4'-oxyneolignan.
-
Step 3.2: Deprotection
The benzyl protecting group is removed by hydrogenolysis.
-
Procedure:
-
Dissolve the protected neolignan (1 equivalent) in ethanol.
-
Add palladium on carbon (10 wt. %) as a catalyst.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 8-12 hours.
-
Filter the reaction mixture through a pad of Celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the final product, this compound.
-
Data Presentation and Characterization
Successful synthesis of the target compound should be confirmed by standard analytical techniques. The following table summarizes the expected characterization data.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |
| This compound | C₂₀H₂₆O₇ | 378.42 | Data not available in the searched literature for the exact structure. The following is for a closely related analog: erythro-Guaiacylglycerol β-dihydroconiferyl ether. 6.80-7.00 (m, 6H, Ar-H), 4.95 (d, 1H), 4.40 (m, 1H), 3.90 (s, 6H, 2x OCH₃), 3.60-3.80 (m, 4H), 2.65 (t, 2H), 1.90 (m, 2H) | Data not available in the searched literature for the exact structure. The following is for a closely related analog: erythro-Guaiacylglycerol β-dihydroconiferyl ether. 148.5, 147.0, 146.8, 144.2, 133.5, 132.8, 121.5, 120.0, 115.0, 114.5, 111.8, 110.0, 88.5, 73.0, 63.8, 61.5, 56.2, 56.0, 35.0, 32.5 |
Note: The provided NMR data is for a structurally similar analog and should be used as a reference. Actual shifts for the target compound may vary.
Conclusion and Future Perspectives
The synthetic protocol detailed in this application note provides a reliable and adaptable method for the preparation of this compound derivatives. The modular nature of this synthesis allows for the generation of a library of analogs, which is invaluable for structure-activity relationship (SAR) studies. By systematically modifying the aromatic substitution patterns and stereochemistry, researchers can fine-tune the biological activity of these compounds, potentially leading to the discovery of novel therapeutic agents. The self-validating nature of the described protocols, coupled with the detailed explanations, should empower researchers to confidently synthesize these complex and valuable molecules.
References
Application Notes and Protocols for the Isolation of 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan from Plant Material
Introduction
4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan is a bioactive phenylpropanoid compound that belongs to the diverse class of neolignans.[1] These natural products are formed through the oxidative coupling of two phenylpropane units and are known to exhibit a wide array of biological activities, making them attractive targets for phytochemical investigation and drug discovery.[2][3] This particular 8,4'-oxyneolignan has been reported in various plant species, including Silybum marianum (Milk Thistle), a plant renowned for its complex mixture of hepatoprotective flavonolignans collectively known as silymarin.[4][5]
The isolation of a specific, often minor, constituent like this compound from a complex plant matrix presents a significant challenge. The protocol herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive, step-by-step methodology for its extraction, fractionation, and purification. This guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible workflow from raw plant material to the purified compound, ready for structural elucidation and bioactivity screening.
Principle of the Method
The isolation strategy is predicated on a multi-stage purification process that leverages the physicochemical properties of the target neolignan. The workflow begins with a broad-spectrum solvent extraction to solubilize a wide range of secondary metabolites from the plant matrix. This is followed by a systematic fractionation using liquid-liquid partitioning to separate compounds based on their polarity. The crucial purification steps involve sequential column chromatography, first on a normal-phase silica gel matrix to achieve coarse separation, followed by fine purification using reversed-phase high-performance liquid chromatography (RP-HPLC) to yield the target compound with high purity. Each stage is monitored by Thin Layer Chromatography (TLC) to track the compound of interest.
Experimental Workflow Overview
The entire isolation process is a sequential purification cascade designed to remove unwanted matrix components and isolate the target neolignan.
Caption: General workflow for the isolation of the target neolignan.
Materials and Reagents
Plant Material
-
Dried seeds of Silybum marianum or other documented plant source.
Solvents and Reagents
-
Methanol (MeOH), HPLC Grade
-
n-Hexane, Analytical Grade
-
Ethyl Acetate (EtOAc), Analytical and HPLC Grade
-
n-Butanol (n-BuOH), Analytical Grade
-
Chloroform (CHCl₃), Analytical Grade
-
Acetone, Analytical Grade
-
Acetonitrile (ACN), HPLC Grade
-
Deionized Water (H₂O), 18 MΩ·cm
-
Formic Acid (FA), HPLC Grade
-
Silica Gel 60 (70-230 mesh) for column chromatography
-
TLC Plates (Silica gel 60 F₂₅₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ceric Ammonium Molybdate or Vanillin-Sulfuric Acid TLC stain reagents
Detailed Experimental Protocols
Part 1: Extraction
The initial extraction aims to liberate secondary metabolites from the plant cells. Methanol is an excellent solvent for this purpose due to its polarity, which allows for the extraction of a wide range of compounds including moderately polar neolignans.[3]
-
Preparation : Grind the dried plant material (e.g., 500 g of Silybum marianum seeds) into a coarse powder.
-
Defatting (Optional but Recommended) : To remove the high content of oils present in seeds, pre-extract the powder with n-hexane at room temperature (3 x 2 L, 24 h each) or in a Soxhlet apparatus for 6-8 hours.[6] This step is crucial as lipids can interfere with subsequent chromatographic separations. Discard the hexane extract and air-dry the defatted plant material.
-
Methanol Extraction : Macerate the defatted powder with methanol (3 x 3 L) at room temperature for 48 hours per extraction. Alternatively, use a Soxhlet apparatus to extract the material with methanol for 24-48 hours.
-
Concentration : Combine the methanolic filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This yields the crude methanolic extract.
Part 2: Liquid-Liquid Partitioning (Fractionation)
This step separates the crude extract into fractions of differing polarity. Neolignans, being moderately polar, are expected to partition primarily into the ethyl acetate fraction.
-
Suspension : Suspend the dried crude methanolic extract (e.g., 50 g) in 500 mL of deionized water.
-
Hexane Partition : Transfer the aqueous suspension to a separatory funnel and extract with an equal volume of n-hexane (3 x 500 mL) to remove any remaining non-polar compounds. Combine and concentrate the hexane layers to yield the hexane fraction.
-
Ethyl Acetate Partition : Subsequently, extract the remaining aqueous layer with ethyl acetate (3 x 500 mL). Combine the ethyl acetate layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the ethyl acetate fraction. This fraction is expected to be enriched with the target neolignan.[2]
-
n-Butanol Partition : The remaining aqueous layer can be further extracted with n-butanol (3 x 500 mL) to isolate more polar compounds like glycosides.
Part 3: Silica Gel Column Chromatography
This is the primary purification step to separate the components of the ethyl acetate fraction based on their adsorption affinity to the silica stationary phase. A gradient elution from non-polar to polar solvents is used to sequentially elute compounds of increasing polarity.
-
Column Packing : Prepare a slurry of silica gel (e.g., 300 g for 10 g of EtOAc extract) in n-hexane and pack it into a glass column.
-
Sample Loading : Adsorb the dried ethyl acetate fraction onto a small amount of silica gel (approx. 2x the sample weight) and load it carefully onto the top of the packed column.
-
Gradient Elution : Elute the column with a solvent system of increasing polarity. A common gradient for separating neolignans is a mixture of Chloroform and Methanol or Hexane and Ethyl Acetate.[7][8] Monitor the elution by collecting fractions (e.g., 20 mL each) and analyzing them by TLC.
| Solvent System (CHCl₃:MeOH) | Volume (mL) | Purpose |
| 100:0 | 1000 | Elute non-polar compounds |
| 98:2 | 1000 | Elute less polar compounds |
| 95:5 | 1500 | Elute moderately polar compounds (Target neolignan likely elutes here) |
| 90:10 | 1500 | Elute more polar compounds (e.g., major flavonolignans like silybin) |
| 80:20 | 1000 | Elute highly polar compounds |
| 0:100 | 500 | Column wash |
-
Fraction Analysis : Analyze the collected fractions using TLC (e.g., mobile phase CHCl₃:MeOH 95:5). Visualize spots under UV light (254 nm) and by staining. Combine fractions that show a similar TLC profile and contain the spot corresponding to the target compound.
Part 4: Preparative Reversed-Phase HPLC (Prep-RP-HPLC)
For final purification to obtain the compound with high purity (>95%), preparative HPLC is employed. A C18 column is used, where separation is based on hydrophobicity.
-
Sample Preparation : Dissolve the combined, semi-purified fractions from the silica gel column in a minimal amount of HPLC-grade methanol and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions :
-
Column : Preparative C18 column (e.g., 250 x 20 mm, 5 µm).
-
Mobile Phase : An isocratic or gradient system of Acetonitrile (or Methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[4]
-
Example Isocratic Method : 45% Acetonitrile / 55% Water (v/v) + 0.1% FA.
-
Flow Rate : Dependent on column dimensions (e.g., 10-15 mL/min).
-
Detection : UV detector at 280 nm.
-
-
Isolation : Inject the sample and collect the peak corresponding to the retention time of the target compound. Multiple injections may be necessary depending on the amount of material.
-
Final Processing : Combine the collected pure fractions, remove the organic solvent (Acetonitrile/Methanol) via rotary evaporation, and then lyophilize the remaining aqueous solution to obtain the pure, solid this compound.
Structural Elucidation
The identity and purity of the isolated compound must be confirmed using modern spectroscopic methods.
References
- 1. 7S,8S-4,9,9'-Trihydroxy-3,3'-Dimethoxy-8-O-4'-Neolignan | C20H26O7 | CID 10691049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation and characterization of active flavonolignans of Silybum marianum by liquid chromatography connected with hybrid ion-trap and time-of-flight mass spectrometry (LC-MS/IT-TOF) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. repository.up.ac.za [repository.up.ac.za]
Application Notes and Protocols for the Analytical Characterization of 8,4'-Oxyneolignans
Introduction: The Structural Complexity and Therapeutic Promise of 8,4'-Oxyneolignans
8,4'-Oxyneolignans are a significant subclass of lignans, natural phenols characterized by a distinctive C8–O–C4' ether linkage between two phenylpropanoid units.[1][2] This unique structural feature imparts considerable chemical diversity and a wide array of promising biological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective properties.[1] The therapeutic potential of these compounds has garnered substantial interest within the pharmaceutical and natural product research communities. However, the inherent structural complexity, particularly the presence of multiple chiral centers, presents a considerable challenge for their unambiguous characterization.
This comprehensive guide provides a detailed overview of the analytical techniques and protocols essential for the complete structural elucidation of 8,4'-oxyneolignans. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale to empower robust and reliable characterization.
A Strategic Approach to Isolation and Purification
The journey to characterizing any natural product begins with its successful isolation in a pure form. The choice of extraction and purification methods is dictated by the polarity of the target 8,4'-oxyneolignans.
A typical workflow involves initial extraction from the plant matrix using solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.[3][4] The crude extracts are then subjected to a series of chromatographic separations. Flash chromatography on silica gel or Sephadex LH-20 columns is a common primary purification step.[2] For final purification and the isolation of individual compounds, High-Performance Liquid Chromatography (HPLC), often using a reversed-phase C18 column with a gradient elution of water and methanol or acetonitrile, is indispensable.[2][5]
Unraveling the Core Structure: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the de novo structural elucidation of 8,4'-oxyneolignans.[5][6] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a comprehensive picture of the carbon skeleton and the connectivity of atoms.
Foundational 1D NMR Techniques: ¹H and ¹³C NMR
-
¹H NMR: Provides information about the chemical environment of protons. The chemical shifts, coupling constants (J-values), and multiplicities of signals are crucial for identifying the types of protons (aromatic, methoxy, aliphatic) and their spatial relationships.
-
¹³C NMR (with DEPT): Reveals the number and types of carbon atoms in the molecule (CH₃, CH₂, CH, and quaternary carbons).
Advanced 2D NMR for Connectivity Mapping
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, establishing connections between adjacent protons, which is invaluable for tracing the propanoid side chains.[7]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.[6][7]
-
HMBC (Heteronuclear Multiple Bond Correlation): Detects long-range couplings between protons and carbons (typically over 2-3 bonds). This is the key experiment for connecting different structural fragments, for instance, linking the phenyl rings to the propanoid side chain and, crucially, confirming the C8–O–C4' ether linkage.[6][7]
-
NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are in close proximity, providing insights into the molecule's three-dimensional structure and relative stereochemistry.[7]
Protocol: Acquiring a Standard NMR Dataset for Structural Elucidation
-
Sample Preparation: Dissolve 5-10 mg of the purified 8,4'-oxyneolignan in a suitable deuterated solvent (e.g., CD₃OD, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts.
-
Instrument Setup: Utilize a high-field NMR spectrometer (≥500 MHz) for optimal signal dispersion and sensitivity.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Run DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, and CH signals.
-
-
2D Spectra Acquisition:
-
Acquire a phase-sensitive COSY spectrum.
-
Acquire a phase-sensitive HSQC spectrum. Optimize the ¹JCH coupling constant (typically ~145 Hz).
-
Acquire an HMBC spectrum. Optimize the long-range coupling constant (ⁿJCH, typically 6-10 Hz).
-
Acquire a NOESY or ROESY spectrum with an appropriate mixing time to observe key spatial correlations.
-
-
Data Processing and Analysis: Process the spectra using appropriate software. Systematically analyze the 1D and 2D spectra to assemble the planar structure of the 8,4'-oxyneolignan.
Confirming Identity: Mass Spectrometry
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of 8,4'-oxyneolignans.[8] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an invaluable method for analyzing complex mixtures and identifying known compounds.[9][10]
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the molecular formula.[7]
-
Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern.[11] This "fingerprint" can be used for structural confirmation and to differentiate between isomers.
Protocol: LC-MS/MS Analysis of 8,4'-Oxyneolignans
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the purified compound in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).
-
LC Separation:
-
Use a reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Employ a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
MS Detection:
-
Use an electrospray ionization (ESI) source, often in positive or negative ion mode.
-
Acquire full scan HRMS data to determine the accurate mass of the molecular ion.
-
Perform data-dependent MS/MS experiments to obtain fragmentation spectra for the ions of interest.
-
-
Data Analysis:
-
Determine the molecular formula from the accurate mass measurement.
-
Analyze the fragmentation pattern to gain structural insights. Common fragmentation pathways for 8,4'-oxyneolignans involve cleavages of the propanoid side chain.
-
Decoding the 3D Architecture: Stereochemical Analysis
The determination of the stereochemistry of 8,4'-oxyneolignans is a critical and often challenging aspect of their characterization. These molecules typically have at least two chiral centers at C7 and C8, leading to erythro and threo diastereomers.
Determining Relative Configuration with NMR
The relative configuration of the C7 and C8 positions can often be determined from ¹H NMR data.[12][13]
-
J-Coupling Constants: The coupling constant between H-7 and H-8 (³JH7-H8) can be indicative of the dihedral angle and thus the relative stereochemistry. Generally, a smaller J-value is associated with the erythro isomer and a larger J-value with the threo isomer, although this is not always definitive.
| Diastereomer | Typical ³JH7-H8 (Hz) | ΔδH9a-H9b (ppm) |
| erythro | ~4-6 | Small (~0.1-0.2) |
| threo | ~7-9 | Large (>0.2) |
| Table 1: Typical ¹H NMR parameters for distinguishing erythro and threo isomers of 8,4'-oxyneolignans. |
Assigning Absolute Configuration with Chiroptical Methods
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[15] The resulting CD spectrum, with its characteristic positive or negative Cotton effects, can be used to determine the absolute configuration by comparing it to the spectra of known compounds or by applying empirical rules. For some 8,4'-oxyneolignans, the sign of the Cotton effect around 235 nm has been correlated with the absolute configuration at C-8 (positive for 8S and negative for 8R).[16]
-
X-ray Crystallography: When a suitable single crystal of the compound can be obtained, X-ray crystallography provides an unambiguous determination of the absolute configuration.[17][18]
Protocol: Determining Absolute Configuration using CD Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the purified enantiomer in a suitable transparent solvent (e.g., methanol).
-
Data Acquisition: Record the CD spectrum over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Compare the experimental spectrum with published data for related compounds. Alternatively, computational methods can be used to predict the CD spectrum for different stereoisomers, and the best match with the experimental data determines the absolute configuration.
An Integrated Workflow for Complete Characterization
The complete and unambiguous characterization of an 8,4'-oxyneolignan requires an integrated approach, where data from multiple analytical techniques are synergistically applied.
Figure 1: An integrated workflow for the characterization of 8,4'-oxyneolignans.
Conclusion
The structural characterization of 8,4'-oxyneolignans is a multifaceted process that relies on the judicious application of modern analytical techniques. A combination of NMR spectroscopy for planar structure and relative stereochemistry, mass spectrometry for molecular formula and fragmentation, and chiroptical methods or X-ray crystallography for absolute configuration is essential for unambiguous assignment. The protocols and strategies outlined in this guide provide a robust framework for researchers to confidently elucidate the structures of these complex and biologically significant natural products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. acgpubs.org [acgpubs.org]
- 8. Mass Spectrometry Brings Resolving Power to Biopharma | Technology Networks [technologynetworks.com]
- 9. Quantitative profiling of oxylipins through comprehensive LC-MS/MS analysis: application in cardiac surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A concise approach for determining the relative configuration of H-7 and H-8 in 8,4′-oxyneolignans by 1H NMR spectroscopy - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. Rapid determination of the relative configuration of diverse 8,4'-oxyneolignans by NMR analysis: Retrospective studies, improvement and structural revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. 8,4′-Oxyneolignane glucosides from an aqueous extract of “ban lan gen” (Isatis indigotica root) and their absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Lignans and a neolignan from an aqueous extract of Isatis indigotica roots - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-Inflammatory Properties of 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan
Introduction: Targeting Inflammation with a Novel Neolignan
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli, such as pathogens and damaged cells. While acute inflammation is a protective and restorative mechanism, chronic and unresolved inflammation underpins a vast array of human diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and neurodegenerative disorders. A key therapeutic strategy in modern drug discovery is the identification of novel small molecules that can safely and effectively modulate the intricate signaling networks that drive the inflammatory response.
Neolignans, a class of natural phenolic compounds derived from the oxidative coupling of two C6-C3 units, have garnered significant scientific interest due to their diverse and potent biological activities, including antioxidant, anti-cancer, and anti-inflammatory effects.[1] 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan is a specific neolignan that has been identified in various plant species, including Myristica fragrans (nutmeg), a plant with a long history of use in traditional medicine for treating inflammatory ailments.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in a suite of robust in vitro anti-inflammatory assays.
The protocols detailed herein are designed to be a self-validating system, enabling the rigorous assessment of the compound's efficacy and mechanism of action. We will focus on a well-established cellular model of inflammation: murine macrophage RAW 264.7 cells stimulated with bacterial lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a cascade of intracellular signaling events that culminate in the production of key pro-inflammatory mediators. This guide will provide step-by-step instructions for quantifying these mediators and interrogating the upstream signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central regulators of the inflammatory gene expression program.[2]
PART 1: Compound Preparation and Handling
The successful application of this compound in cell-based assays is contingent upon its proper solubilization and handling. Like many neolignans, this compound is hydrophobic and has low aqueous solubility.
Protocol 1: Preparation of Stock and Working Solutions
-
Rationale: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution due to its ability to dissolve a wide range of hydrophobic compounds. Serial dilution is then performed to achieve the desired final concentrations in the cell culture medium, ensuring the final DMSO concentration remains non-toxic to the cells. Most cell lines can tolerate DMSO concentrations up to 0.5%, but it is crucial to keep this concentration consistent across all experimental conditions, including vehicle controls.
-
Materials:
-
This compound powder
-
High-purity, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
-
Procedure:
-
Stock Solution (10 mM):
-
Accurately weigh a precise amount of the compound powder. The molecular weight of this compound is 378.4 g/mol .
-
Dissolve the powder in an appropriate volume of 100% DMSO to achieve a 10 mM stock solution. For example, dissolve 3.784 mg in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing. If necessary, gentle warming in a 37°C water bath can be applied.
-
Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the final desired concentrations for the assay (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Crucially, ensure the final concentration of DMSO in the culture wells does not exceed 0.5%. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium). This results in a final DMSO concentration of 0.1%.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the compound tested.
-
-
PART 2: Core Anti-Inflammatory Assays
The following protocols are designed to be performed sequentially or in parallel to build a comprehensive profile of the compound's anti-inflammatory activity.
Cell Viability Assessment: The Foundation of Meaningful Data
-
Rationale: Before assessing the anti-inflammatory effects of the compound, it is imperative to determine its cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. This ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply a consequence of cell death.
-
Protocol 2: MTT Assay for Cell Viability
-
Cell Seeding: Seed RAW 264.7 macrophages into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight (16-24 hours) at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.
-
Compound Treatment: Remove the medium and replace it with 100 µL of fresh medium containing various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group. Select non-toxic concentrations for subsequent anti-inflammatory assays.
-
Nitric Oxide Production: A Key Inflammatory Mediator
-
Rationale: Nitric oxide (NO) is a critical signaling molecule in inflammation, produced by the enzyme inducible nitric oxide synthase (iNOS) in macrophages upon stimulation. Overproduction of NO contributes to tissue damage in chronic inflammatory conditions. The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO by quantifying its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant.
-
Protocol 3: Griess Assay for Nitrite Quantification
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the medium and pre-treat the cells with 100 µL of medium containing various non-toxic concentrations of the compound or vehicle for 1 hour.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Sample Collection: After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well, followed by a 10-minute incubation at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Pro-inflammatory Cytokine Production: The Messengers of Inflammation
-
Rationale: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal mediators of the inflammatory response. Quantifying the secretion of these cytokines into the cell culture medium provides a direct measure of the inflammatory state of the macrophages. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique for this purpose.
-
Protocol 4: ELISA for TNF-α and IL-6
-
Sample Generation: Follow steps 1-4 from the Griess Assay protocol (Protocol 3) to generate cell culture supernatants.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 on the collected supernatants according to the manufacturer's instructions for the specific ELISA kits being used. A general workflow is as follows:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block non-specific binding sites.
-
Add standards and culture supernatants to the wells.
-
Add a biotinylated detection antibody.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Add a substrate solution (e.g., TMB) to develop a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of TNF-α and IL-6 in the samples by interpolating their absorbance values from the respective standard curves.
-
| Summary of In Vitro Assays | Parameter Measured | Principle | Expected Outcome with Effective Compound |
| MTT Assay | Cell Viability | Colorimetric (Formazan crystal formation) | No significant decrease in viability at effective concentrations |
| Griess Assay | Nitric Oxide (Nitrite) | Colorimetric (Azo dye formation) | Dose-dependent decrease in nitrite production |
| ELISA | TNF-α, IL-6 | Immunoassay (Antigen-antibody binding) | Dose-dependent decrease in cytokine secretion |
PART 3: Mechanistic Insights - Unraveling the Signaling Pathways
To understand how this compound exerts its anti-inflammatory effects, it is essential to investigate its impact on the upstream signaling pathways that control the expression of inflammatory genes.
The NF-κB and MAPK Signaling Cascades
Upon LPS stimulation of TLR4, two major signaling pathways are activated: the NF-κB pathway and the MAPK pathway.
-
NF-κB Pathway: In resting cells, the NF-κB (p50/p65) dimer is held inactive in the cytoplasm by an inhibitory protein called IκBα. LPS stimulation leads to the phosphorylation and subsequent degradation of IκBα. This frees NF-κB to translocate to the nucleus, where it binds to the promoters of target genes and induces the transcription of pro-inflammatory mediators, including iNOS, COX-2, TNF-α, and IL-6.[3]
-
MAPK Pathway: The MAPK family includes three key kinases: p38, JNK, and ERK. Their activation by phosphorylation leads to the activation of various transcription factors, such as AP-1, which also play a crucial role in the expression of inflammatory genes.
Caption: LPS-induced NF-κB and MAPK signaling pathways.
Investigating Mechanistic Action
The following advanced protocols can elucidate the compound's specific molecular targets.
-
Protocol 5: Western Blot Analysis for NF-κB Pathway Proteins
-
Rationale: Western blotting allows for the visualization and quantification of key proteins in the NF-κB pathway. A decrease in the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB would strongly suggest that the compound acts by inhibiting this pathway.
-
Procedure:
-
Cell Lysis: After treatment and LPS stimulation, lyse the cells and separate the cytoplasmic and nuclear fractions using a nuclear/cytoplasmic extraction kit.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against phospho-IκBα, total IκBα, p65, and loading controls (e.g., β-actin for cytoplasmic fractions and Lamin B for nuclear fractions).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
-
-
-
Protocol 6: qPCR for Inflammatory Gene Expression
-
Rationale: Quantitative real-time PCR (qPCR) measures the mRNA expression levels of target genes. This assay can confirm that the observed decrease in protein production (e.g., of iNOS and cytokines) is due to reduced gene transcription.
-
Procedure:
-
RNA Extraction: Following treatment and stimulation, extract total RNA from the RAW 264.7 cells.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform qPCR using specific primers for iNOS, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
-
-
Caption: Overall experimental workflow for assessing anti-inflammatory activity.
Conclusion and Future Directions
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of this compound as a potential anti-inflammatory agent. By systematically evaluating its effects on cell viability, the production of key inflammatory mediators, and the activity of central signaling pathways, researchers can build a strong evidence base for its therapeutic potential. Positive and dose-dependent inhibitory effects in these assays would warrant further investigation, including the exploration of its effects on the MAPK pathway in more detail, its antioxidant properties, and ultimately, its efficacy and safety in pre-clinical in vivo models of inflammatory disease.
References
Application Note: A Practical Guide to the Structural Elucidation of Neolignans using NMR and Mass Spectrometry
Introduction
1.1 What are Neolignans?
Neolignans are a diverse class of natural products derived from the oxidative coupling of two phenylpropanoid units.[1][2] Unlike classical lignans which are defined by an 8-8' linkage, neolignans encompass all other possible linkage types (e.g., 8-O-4', 8-5', 8-3', 3-3'), leading to a vast array of skeletal frameworks.[3] This structural diversity translates into a broad spectrum of biological activities, making them compelling targets for drug discovery and development. Found widely across the plant kingdom, particularly in families like Piperaceae and Magnoliaceae, neolignans exhibit promising pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects.[1][2]
1.2 The Analytical Challenge: Complexity and Isomerism
The structural elucidation of neolignans presents a significant analytical challenge. Their biosynthesis often leads to complex mixtures of constitutional isomers and stereoisomers. Differentiating these closely related structures is critical, as subtle changes in connectivity or stereochemistry can dramatically alter biological activity. The presence of multiple chiral centers and the potential for rotational isomerism further complicate their analysis, demanding high-resolution analytical techniques for unambiguous characterization.
1.3 The Power of Combining NMR and MS for Unambiguous Characterization
A robust and definitive structural analysis of neolignans is rarely achieved with a single technique. Mass Spectrometry (MS) offers exceptional sensitivity for detection and provides vital information on molecular weight and elemental composition.[4][5] When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for profiling complex mixtures and, through tandem MS (MS/MS), for revealing characteristic fragmentation patterns that hint at the underlying molecular scaffold.[5][6][7]
However, MS alone is often insufficient to establish precise connectivity and stereochemistry. This is where Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. NMR provides unparalleled detail about the molecular structure, allowing for the complete assignment of proton (¹H) and carbon (¹³C) signals and the determination of through-bond and through-space atomic relationships.[3][8] The synergy between the high sensitivity of MS and the high resolving power of NMR creates a formidable workflow for the discovery and comprehensive characterization of novel neolignans.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Neolignan Analysis
2.1 The Foundational Role of NMR in Structure Elucidation
NMR spectroscopy is the cornerstone for determining the constitution and configuration of neolignans. A suite of 1D and 2D NMR experiments allows researchers to piece together the molecular puzzle, atom by atom. While ¹H and ¹³C spectra provide the initial census of protons and carbons, 2D experiments like COSY, HSQC, HMBC, and NOESY reveal the intricate network of connections that define the unique topology and stereochemistry of each molecule.[3][8][9]
2.2 Protocol: Sample Preparation for NMR Analysis
The quality of the NMR spectrum is directly dependent on the quality of the sample. This protocol outlines the standard procedure for preparing a purified neolignan sample for analysis.
-
Objective: To prepare a homogeneous, particulate-free solution of the analyte in a deuterated solvent for high-resolution NMR analysis.
-
Materials:
-
Purified neolignan sample (typically 1-5 mg for ¹H and 2D NMR; 5-25 mg for ¹³C NMR).[10][11]
-
High-quality NMR tubes (e.g., Wilmad, Norell).[12]
-
Deuterated solvent (e.g., Chloroform-d, Methanol-d4, Acetone-d6). The choice depends on the solubility of the compound. Chloroform-d (CDCl₃) is a common starting point for many neolignans.[10]
-
Glass Pasteur pipette and glass wool or a syringe filter.
-
Small vial for initial dissolution.
-
-
Methodology:
-
Weighing: Accurately weigh the purified neolignan sample and place it in a small, clean glass vial.
-
Solvent Selection & Dissolution: Add the appropriate deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm tube) to the vial.[10][11] Gently vortex or sonicate to ensure the sample is completely dissolved. A clear, homogeneous solution is critical.[10]
-
Causality Note: Using a deuterated solvent is essential because the spectrometer uses the deuterium signal (e.g., from CDCl₃) to "lock" the magnetic field, ensuring stability during the experiment. The absence of protons in the solvent prevents large, overwhelming solvent signals in the ¹H spectrum.[12]
-
-
Filtration (Critical Step): To remove any microscopic solid particles that can degrade spectral quality by distorting magnetic field homogeneity, filter the solution into the NMR tube. This can be done by passing the solution through a small, tight plug of glass wool placed in a Pasteur pipette or by using a syringe fitted with a filter.[11][12]
-
Causality Note: Suspended solids have a different magnetic susceptibility than the solution, creating localized magnetic field distortions. This leads to broad spectral lines (poor shimming) and loss of resolution, which can obscure crucial coupling information.[12]
-
-
Transfer to NMR Tube: Carefully transfer the filtered solution into the NMR tube to a height of 4-5 cm.[10]
-
Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for analysis.
-
2.3 Core 1D NMR Experiments: The First Look
2.3.1 ¹H NMR: Diagnostic Proton Signals The ¹H NMR spectrum is the fastest and most sensitive NMR experiment. It provides the initial overview of the proton environment. For neolignans, key diagnostic regions include:
-
Aromatic Protons (δ 6.0-8.0 ppm): The substitution patterns on the phenyl rings can be deduced from the chemical shifts, multiplicities (singlet, doublet, triplet), and coupling constants.
-
Methoxyl Protons (δ 3.5-4.0 ppm): Sharp singlets in this region indicate the presence and number of methoxy groups.
-
Propane Chain Protons (δ 2.5-5.5 ppm): The signals for the oxymethine and methylene protons of the C3 side chain are highly diagnostic of the linkage type and stereochemistry. Their coupling constants (J-values) are crucial for determining relative stereochemistry.[3][8]
2.3.2 ¹³C NMR & DEPT: Mapping the Carbon Skeleton The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. While less sensitive than ¹H NMR, it is vital for confirming the carbon framework. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups, which greatly aids in the assignment process.
2.4 Advanced 2D NMR Experiments: Assembling the Puzzle
2D NMR experiments correlate signals on two frequency axes, revealing connections between nuclei that are essential for structure elucidation.[13][14]
2.4.1 COSY: Unveiling ¹H-¹H Spin Systems The Correlation Spectroscopy (COSY) experiment identifies protons that are coupled to each other (typically through two or three bonds).[13][15] Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of entire spin systems, such as the protons on an aromatic ring or along the propyl side chain.
2.4.2 HSQC: Direct ¹H-¹³C Correlations The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[13][15] This is a powerful and sensitive experiment that unambiguously links the proton and carbon skeletons.
2.4.3 HMBC: Long-Range ¹H-¹³C Connectivity The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical for determining the overall framework of complex molecules like neolignans. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[13][15] These long-range correlations are used to piece together the different spin systems identified in the COSY spectrum and to establish the key linkages between the two phenylpropanoid units. For example, an HMBC correlation from a proton on the C8 position of one unit to the C4' position of the second unit would confirm an 8-O-4' linkage.[16]
2.4.4 NOESY/ROESY: Through-Space Correlations and Stereochemistry The Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. These through-space correlations are essential for determining the relative stereochemistry of chiral centers. For instance, a NOESY cross-peak between H-7 and H-8' would suggest they are on the same face of the molecule.[3][8]
2.5 Data Interpretation: Key Spectral Features of Neolignans
The chemical shifts and coupling constants are highly characteristic of the neolignan skeleton.
| Neolignan Type | Linkage | Key ¹H NMR Signals (δ ppm) | Key ¹³C NMR Signals (δ ppm) | Key HMBC Correlations |
| Benzofuran | 8-5' | H-7: ~5.1 (d), H-8: ~3.5 (m) | C-7: ~88-90, C-8: ~53-55 | H-7 to C-4', C-5', C-6' |
| 8-O-4' Type | 8-O-4' | H-7: ~6.1 (d), H-8: ~4.3-4.9 (m) | C-7: ~72-75, C-8: ~80-85 | H-8 to C-4' |
| Bicyclo[3.2.1]octanoid | 8-3', 7-O-4' | Complex aliphatic signals | C-7: ~80-82, C-8: ~50-52 | H-8 to C-2', C-3', C-4' |
| Dibenzylbutane | 8-8' | H-7/H-7': ~2.5-2.8, H-8/H-8': ~1.7-1.9 | C-7/C-7': ~38-42, C-8/C-8': ~33-35 | H-7 to C-1', C-2', C-6' |
Note: The chemical shift values are approximate and can vary based on the specific substitution patterns on the aromatic rings.[1][17][18]
2.6 Visualization: NMR Workflow Diagram
Caption: Workflow for neolignan structure elucidation using NMR.
Mass Spectrometry (MS) for Neolignan Identification and Profiling
3.1 MS as a High-Sensitivity Tool for Neolignan Analysis
Mass spectrometry is an essential counterpart to NMR, providing rapid, high-sensitivity analysis that is ideal for profiling complex extracts and confirming molecular formulas.[5] When coupled with liquid chromatography (LC-MS), it allows for the separation and detection of individual neolignans from a mixture, even those present at trace levels.[19]
3.2 Protocol: Sample Preparation for LC-MS Analysis
-
Objective: To prepare a clear, filtered solution of a plant extract or purified compound at an appropriate concentration for LC-MS analysis.
-
Materials:
-
Plant extract or purified neolignan.
-
LC-MS grade solvents (e.g., Methanol, Acetonitrile, Water).
-
Vortex mixer and centrifuge.
-
Syringe filters (0.22 or 0.45 µm).
-
Autosampler vials.
-
-
Methodology:
-
Extraction (if starting from plant material): Macerate the dried plant material and extract with a suitable solvent (e.g., methanol or ethanol/water mixture) using sonication.[19]
-
Centrifugation: Centrifuge the extract to pellet solid plant material.
-
Dilution: Take an aliquot of the supernatant (or a weighed amount of purified compound) and dissolve/dilute it with the initial mobile phase solvent (e.g., 50:50 methanol:water) to a final concentration of approximately 1-10 µg/mL.
-
Causality Note: Proper dilution is crucial to avoid saturating the detector and to ensure optimal ionization efficiency in the MS source. Overly concentrated samples can lead to ion suppression, where the presence of one compound inhibits the ionization of another.
-
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter directly into an autosampler vial.
-
Causality Note: This step is mandatory to prevent any particulates from clogging the very narrow tubing and expensive column of the UPLC/HPLC system, which would cause pressure build-up and poor chromatographic performance.[19]
-
-
Analysis: The sample is now ready for injection into the LC-MS system.
-
3.3 Ionization Techniques and Mass Analyzers
3.3.1 Electrospray Ionization (ESI): The Workhorse for Neolignans ESI is a soft ionization technique that is well-suited for the analysis of moderately polar compounds like neolignans. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation.[19] This provides a clear determination of the molecular weight.
3.3.2 High-Resolution Mass Spectrometry (HRMS): Determining Elemental Composition Using mass analyzers like Time-of-Flight (TOF) or Orbitrap, HRMS can measure mass-to-charge ratios (m/z) with very high accuracy (typically <5 ppm). This precision allows for the unambiguous determination of the elemental formula of the parent ion, a critical piece of information for identifying new compounds.[16][20]
3.4 Tandem Mass Spectrometry (MS/MS): Probing Fragmentation Pathways
In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the [M-H]⁻ of a neolignan) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern is highly reproducible and serves as a structural fingerprint for a given neolignan skeleton.[5][6] This technique is invaluable for distinguishing between isomers, which may have identical molecular weights but different fragmentation pathways.
3.5 Interpreting Fragmentation Patterns of Common Neolignan Skeletons
The fragmentation of neolignans is often directed by the linkage type and the nature of the functional groups.
| Neolignan Skeleton | Precursor Ion (Negative Mode) | Key Neutral Losses & Fragment Ions | Fragmentation Mechanism |
| 8-O-4' (β-aryl ether) | [M-H]⁻ | Loss of H₂O, CH₂O, C₂H₂O₂ | Cleavage of the β-aryl ether bond is characteristic. |
| 8-5' (Phenylcoumaran) | [M-H]⁻ | Loss of H₂O, side chain cleavage | Retro-Diels-Alder (RDA) type fragmentation is common. |
| 8-8' (Resinol) | [M-H]⁻ | Loss of CH₃•, H₂O, CH₂O | Cleavage of the furan rings and side chains. |
| Dibenzylbutyrolactone | [M-H]⁻ | Loss of CO₂ (44 Da) | Characteristic loss of carbon dioxide from the lactone ring.[21] |
This table summarizes general fragmentation behaviors. Specific patterns depend on the full structure.[5][6][7][22]
Caption: General MS/MS fragmentation process for neolignans.
Integrated Workflow: A Synergistic Approach
4.1 Protocol: Combined LC-MS and NMR Analysis of a Neolignan-Rich Plant Extract
-
Objective: To identify known neolignans and flag potentially novel ones in a complex plant extract using a combination of LC-MS and targeted NMR.
-
Methodology:
-
Initial Profiling (LC-HRMS): Prepare the plant extract as per Protocol 3.2. Analyze the extract using an LC-HRMS system. Process the data to generate extracted ion chromatograms for masses corresponding to potential neolignans.
-
Dereplication: Compare the retention times, accurate masses, and MS/MS fragmentation patterns against an in-house or commercial database of known neolignans. This step rapidly identifies the known compounds.[23]
-
Flagging Novel Compounds: Peaks that have a plausible elemental formula for a neolignan but do not match any known compounds are flagged as potentially novel.
-
Targeted Purification: Use the LC-MS data to guide the semi-preparative HPLC purification of the flagged unknown compounds.
-
Structure Elucidation (NMR): Prepare the purified unknown compounds as per Protocol 2.2. Acquire a full suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, NOESY).
-
Structure Assembly: Use the NMR data to assemble the final structure and determine the relative stereochemistry. The accurate mass from HRMS serves as a final confirmation of the proposed structure.
-
4.2 The Role of Hyphenated Techniques (LC-SPE-NMR)
For complex mixtures where purification is challenging, hyphenated techniques like Liquid Chromatography-Solid Phase Extraction-NMR (LC-SPE-NMR) provide a powerful solution.[24][25] In this setup, peaks eluting from the HPLC are trapped onto individual SPE cartridges. These cartridges can be washed to remove the HPLC mobile phase and then eluted with a deuterated solvent directly into the NMR spectrometer. This allows for the acquisition of high-quality NMR data on separated components of a mixture without traditional isolation.[25][26]
Conclusion: Best Practices and Future Perspectives
The comprehensive structural elucidation of neolignans is a multi-faceted process that relies on the strategic integration of NMR and mass spectrometry. MS provides the initial high-throughput screen, delivering molecular weight, elemental composition, and key fragmentation clues. NMR provides the definitive, high-resolution data required to piece together the exact atomic connectivity and 3D stereochemical arrangement. By following systematic protocols for sample preparation and employing a logical workflow that combines the strengths of both techniques, researchers can confidently and efficiently characterize both known and novel neolignans, accelerating the pace of natural product-based drug discovery. Future advancements in cryoprobe NMR technology and ion mobility mass spectrometry promise to further enhance the sensitivity and resolving power of these essential tools.
References
- 1. researchgate.net [researchgate.net]
- 2. 1H and 13C NMR Spectral Data of Neolignans Isolated from Piper Species [ouci.dntb.gov.ua]
- 3. NMR Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. NMR Characterization of Lignans [mdpi.com]
- 9. Two new stereoisomers of neolignan and lignan from the flower buds of Magnolia fargesii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. organomation.com [organomation.com]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. 2D NMR Spectroscopy | PPTX [slideshare.net]
- 15. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 16. mdpi.com [mdpi.com]
- 17. 13C NMR Spectroscopy of lignan and neolignan derivatives | Semantic Scholar [semanticscholar.org]
- 18. cris.biu.ac.il [cris.biu.ac.il]
- 19. UPLC-HRMS Analysis Revealed the Differential Accumulation of Antioxidant and Anti-Aging Lignans and Neolignans in In Vitro Cultures of Linum usitatissimum L - PMC [pmc.ncbi.nlm.nih.gov]
- 20. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 21. researchgate.net [researchgate.net]
- 22. Mass Spectrometry-Based Sequencing of Lignin Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Introduction to hyphenated techniques and their applications in pharmacy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. d-nb.info [d-nb.info]
- 26. taylorfrancis.com [taylorfrancis.com]
developing in vitro assays for 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan activity
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Topic: Developing In Vitro Assays for 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan Activity
Audience: Researchers, scientists, and drug development professionals.
Foreword: A Strategic Approach to Bioactivity Screening
The exploration of natural products for therapeutic potential is a cornerstone of drug discovery. The compound this compound, a member of the lignan family, represents a class of molecules known for a wide spectrum of biological activities. However, moving from a purified compound to a validated lead requires a systematic and logically structured screening strategy.
This document eschews a generic, one-size-fits-all template. Instead, it presents a tiered, rationale-driven approach to characterizing the bioactivity of this novel lignan. We begin with broad, high-throughput assays to identify primary activities and progressively move towards more complex, cell-based, and mechanistic assays to elucidate the how and why of its effects. This "assay cascade" methodology is designed to be a self-validating system, where results from initial screens inform the selection of subsequent, more specific investigations. Every protocol herein is grounded in established principles, ensuring that the data generated is both robust and interpretable.
Part 1: The Initial Screening Cascade: Identifying Primary Activities
The first step in characterizing a novel compound is to cast a wide net to identify its most prominent biological effects. For a lignan, the highest probabilities for activity lie in antioxidant, cytotoxic, and anti-inflammatory properties. We will start with the most direct and often acellular assays before progressing to cell-based models.
Diagram: Proposed In Vitro Screening Workflow
Caption: A tiered workflow for characterizing the bioactivity of a novel lignan.
Section 1.1: Assessment of Antioxidant Activity
Expertise & Experience: Oxidative stress is implicated in a vast array of pathologies.[1] Many natural products exert their beneficial effects by neutralizing reactive oxygen species (ROS). Therefore, antioxidant capacity is a fundamental first-pass screen. We employ chemical assays initially for their simplicity and high throughput.[2]
Protocol 1: ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] Radical Scavenging Assay
Causality Behind the Choice: The ABTS assay is highly versatile as it can measure the antioxidant activity of both hydrophilic and lipophilic compounds.[3] The pre-formed ABTS radical cation (ABTS•+) has a distinct blue-green color, and its reduction by an antioxidant results in a proportional color loss, which is easily measured spectrophotometrically.[4] This provides a clear and quantifiable readout of radical scavenging activity.
Materials & Reagents:
-
ABTS diammonium salt
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS) or ethanol
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) for standard curve
-
96-well microplates
-
Microplate reader
Step-by-Step Methodology:
-
Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:
-
Prepare a 7 mM ABTS solution in deionized water.[4]
-
Prepare a 2.45 mM potassium persulfate solution in deionized water.[4]
-
Mix the two solutions in a 1:1 volume ratio.
-
Scientist's Note: This mixture must be incubated in the dark at room temperature for 12-16 hours before use.[5] This extended incubation is critical for the complete generation of the ABTS radical cation, ensuring a stable and reproducible starting point for the assay.
-
-
Preparation of ABTS•+ Working Solution:
-
After incubation, dilute the stock solution with PBS or ethanol until the absorbance at 734 nm is approximately 0.70 (± 0.02). This standardization is essential for inter-assay comparability.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of Trolox (a water-soluble vitamin E analog) in a suitable solvent (e.g., ethanol) at 1 mM.
-
Create a series of Trolox dilutions to generate a standard curve (e.g., 100, 50, 25, 12.5, 6.25 µM).
-
Prepare various concentrations of the test lignan in the same solvent.
-
-
Assay Procedure:
-
Add 20 µL of each standard, sample dilution, or solvent blank to different wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for 6 minutes in the dark.
-
Measure the absorbance at 734 nm using a microplate reader.[4]
-
Data Analysis:
-
Calculate the percentage of inhibition for each sample concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration of the lignan to determine the IC₅₀ value (the concentration required to inhibit 50% of the ABTS•+).
-
Results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the sample's inhibition to the Trolox standard curve.
| Parameter | Description | Example Value |
| IC₅₀ | Concentration of lignan causing 50% scavenging of ABTS radicals. | 15.8 µM |
| TEAC | Antioxidant capacity expressed as µM of Trolox equivalents per mg of lignan. | 2.5 µM TE/mg |
Section 1.2: Assessment of Cytotoxicity and Cell Viability
Expertise & Experience: Before evaluating a compound in complex cell-based assays, its inherent cytotoxicity must be determined. A highly cytotoxic compound may produce false positives in other assays simply by killing the cells. The MTT assay is a gold-standard, cost-effective method for an initial screen of metabolic activity, which serves as a proxy for cell viability.[6][7]
Diagram: Principle of the MTT Assay
Caption: The enzymatic conversion of MTT to formazan in metabolically active cells.
Protocol 2: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
Causality Behind the Choice: This colorimetric assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells to reduce the yellow tetrazolium salt MTT into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active (and therefore viable) cells, providing a robust measure of cytotoxicity.
Materials & Reagents:
-
Selected cancer cell line (e.g., HeLa, A549, MCF-7) or normal cell line (e.g., HEK293).
-
Complete culture medium (e.g., DMEM with 10% FBS).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution).
-
96-well tissue culture plates.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the lignan in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the lignan dilutions (or vehicle control).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After treatment, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate for 4 hours at 37°C.
-
Scientist's Note: During this incubation, visually inspect the wells under a microscope. You should see the formation of fine purple needles (formazan crystals) inside the living cells. The incubation time can be optimized but should be consistent across experiments.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (DMSO) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration: % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
Plot % Viability against the log of the lignan concentration to determine the IC₅₀ value.
Part 2: Mechanistic Elucidation Assays
If the primary screens yield positive results (e.g., the compound is cytotoxic or a potent antioxidant), the next phase is to investigate the underlying mechanism of action.
Section 2.1: Investigating the Apoptotic Pathway
Expertise & Experience: If the MTT assay reveals cytotoxicity, a critical follow-up question is whether the cells are dying via apoptosis (programmed cell death) or necrosis. Apoptosis is often a preferred mechanism for anticancer agents.[8] A hallmark of apoptosis is the activation of a cascade of cysteine proteases called caspases, with Caspase-3 serving as a key executioner enzyme.[9]
Protocol 3: Colorimetric Caspase-3 Activity Assay
Causality Behind the Choice: This assay provides a direct measure of a key event in the apoptotic cascade. It uses a peptide substrate (DEVD) labeled with a colorimetric reporter molecule (p-nitroaniline, pNA). Active Caspase-3 in the cell lysate cleaves the substrate, releasing the yellow pNA, which can be quantified at 405 nm.[10] The intensity of the color is directly proportional to the level of Caspase-3 activity.
Materials & Reagents:
-
Cells and culture medium.
-
Apoptosis-inducing agent (e.g., Staurosporine) as a positive control.
-
Chilled Lysis Buffer.
-
Reaction Buffer containing DTT.
-
Caspase-3 substrate (DEVD-pNA).
-
96-well plate and microplate reader.
Step-by-Step Methodology:
-
Cell Treatment:
-
Plate 1-2 x 10⁶ cells in a 6-well plate or 10 cm dish.
-
Treat cells with the lignan at its IC₅₀ concentration (determined from the MTT assay) for a specified time (e.g., 6, 12, 24 hours). Include untreated (negative) and staurosporine-treated (positive) controls.
-
-
Preparation of Cell Lysate:
-
Harvest the cells (including floating cells for apoptotic populations) and pellet by centrifugation.
-
Resuspend the pellet in 50 µL of chilled Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube. This contains the active caspases.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate (e.g., using a Bradford or BCA assay) to ensure equal protein loading in the assay. Normalize all samples to the same concentration (e.g., 1-2 mg/mL).
-
-
Enzymatic Reaction:
-
In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Prepare a Reaction Mix containing Reaction Buffer and DTT. Add 50 µL of this mix to each well.
-
Add 5 µL of the DEVD-pNA substrate to each well.
-
Scientist's Note: DTT is included in the reaction buffer to maintain the cysteine residue in the caspase active site in a reduced state, which is essential for its catalytic activity.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm.
-
Data Analysis:
-
The results are expressed as the fold-increase in Caspase-3 activity, which is determined by comparing the absorbance of the treated samples to the untreated control.
Section 2.2: Investigating Anti-Inflammatory Pathways
Expertise & Experience: Inflammation is driven by enzymes like cyclooxygenases (COX-1 and COX-2), which produce prostaglandins.[11] COX-2 is inducibly expressed at sites of inflammation, making it a key target for anti-inflammatory drugs.[12] A direct enzyme inhibition assay can determine if the lignan interferes with this critical pathway.
Diagram: Simplified NF-κB Inflammatory Pathway
Caption: Inhibition of this pathway is a key anti-inflammatory mechanism.
Protocol 4: Fluorometric COX-2 Inhibitor Screening Assay
Causality Behind the Choice: This assay directly measures the enzymatic activity of purified COX-2. It is based on the fluorometric detection of an intermediate product generated by the enzyme.[13] This method is highly sensitive and suitable for high-throughput screening, allowing for the rapid determination of whether the lignan can directly inhibit the COX-2 enzyme.
Materials & Reagents:
-
Human recombinant COX-2 enzyme.
-
COX Assay Buffer.
-
COX Probe (e.g., Amplex™ Red).
-
COX Cofactor (e.g., Heme).
-
Arachidonic Acid (substrate).
-
Selective COX-2 inhibitor (e.g., Celecoxib) as a positive control.
-
96-well white opaque plate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare all reagents according to the kit manufacturer's instructions. Dilute the COX-2 enzyme to the recommended working concentration in COX Assay Buffer.
-
-
Assay Setup:
-
Set up wells for:
-
Enzyme Control (100% Activity): 80 µL Reaction Mix (Buffer, Probe, Cofactor), 10 µL vehicle (e.g., DMSO), 10 µL COX-2 enzyme.
-
Inhibitor Control: 80 µL Reaction Mix, 10 µL Celecoxib, 10 µL COX-2 enzyme.
-
Test Sample: 80 µL Reaction Mix, 10 µL lignan dilution, 10 µL COX-2 enzyme.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare the substrate by diluting Arachidonic Acid in buffer.
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid to all wells simultaneously using a multi-channel pipette.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence kinetically for 5-10 minutes at Ex/Em = 535/587 nm.
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each lignan concentration: % Inhibition = [(Slope_control - Slope_sample) / Slope_control] * 100
-
Plot % Inhibition against the log of the lignan concentration to determine the IC₅₀ value.
Section 2.3: Investigating Neuroprotective Potential
Expertise & Experience: The antioxidant properties of lignans often correlate with neuroprotective effects. Two key pathological processes in neurodegenerative diseases like Alzheimer's are the aggregation of amyloid-beta (Aβ) peptides and glutamate-induced excitotoxicity.[14][15] Simple in vitro assays can effectively screen for compounds that interfere with these processes.
Protocol 5: Thioflavin T (ThT) Amyloid-Beta Aggregation Inhibition Assay
Causality Behind the Choice: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[16] This property allows for the real-time monitoring of Aβ peptide aggregation. An effective inhibitor will prevent or slow the formation of these fibrils, resulting in a lower fluorescence signal compared to a control where aggregation proceeds unimpeded. This assay provides a direct, quantitative measure of a compound's anti-aggregation properties.[17]
Materials & Reagents:
-
Synthetic Amyloid-beta (1-42) peptide (Aβ42).
-
Hexafluoroisopropanol (HFIP) for peptide solubilization.
-
Assay buffer (e.g., PBS, pH 7.4).
-
Thioflavin T (ThT) stock solution.
-
96-well black, clear-bottom plates.
-
Plate-reading fluorometer.
Step-by-Step Methodology:
-
Preparation of Aβ42 Monomers:
-
Dissolve lyophilized Aβ42 peptide in HFIP to break down any pre-existing aggregates.
-
Aliquot and evaporate the HFIP under a stream of nitrogen or in a speed-vac. Store the resulting peptide film at -80°C.
-
Immediately before use, reconstitute the peptide film in a small volume of DMSO and then dilute to the final working concentration (e.g., 20 µM) in ice-cold assay buffer.
-
-
Aggregation Reaction:
-
In a 96-well black plate, combine:
-
Aβ42 solution (to a final concentration of 10-20 µM).
-
Test lignan at various concentrations (or vehicle control).
-
ThT (to a final concentration of 5-10 µM).
-
Bring the total volume to 200 µL with assay buffer.
-
-
Scientist's Note: It is critical to prepare a "no peptide" control to measure the background fluorescence of the lignan with ThT, as some compounds can interfere with the dye.
-
-
Incubation and Measurement:
-
Seal the plate to prevent evaporation.
-
Incubate at 37°C with intermittent shaking (e.g., 1 minute of shaking every 10 minutes).
-
Measure fluorescence at set time intervals (e.g., every 30 minutes for 24-48 hours) using an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.
-
Data Analysis:
-
Subtract the background fluorescence (wells with compound and ThT but no Aβ42) from all readings.
-
Plot fluorescence intensity versus time to generate aggregation curves.
-
The effectiveness of the inhibitor can be quantified by comparing the final fluorescence plateau or the lag time of aggregation for the treated samples versus the untreated control.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. journals.muhn.edu.cn [journals.muhn.edu.cn]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. mpbio.com [mpbio.com]
- 11. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. assaygenie.com [assaygenie.com]
- 14. Simple in vitro assays to identify amyloid-beta aggregation blockers for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. neuroproof.com [neuroproof.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Cellular Mechanisms: A Guide to Utilizing 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan as a Chemical Probe
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan as a chemical probe. This guide extends beyond a simple recitation of protocols, offering insights into the underlying scientific principles and strategic considerations for employing this natural product to investigate complex biological systems.
Introduction: The Potential of a Unique Neolignan
This compound is a member of the neolignan family, a class of natural products known for their diverse and potent biological activities.[1] While this specific molecule is not as extensively studied as some of its counterparts, the neolignan scaffold is a well-established pharmacophore with demonstrated anticancer, anti-inflammatory, and antimicrobial properties.[2][3] Structurally similar neolignans have been shown to exert their effects through various mechanisms, including the modulation of inflammatory pathways and interaction with cytoskeletal components like microtubules.[2][4]
This inherent bioactivity makes this compound a compelling candidate for development into a chemical probe. A chemical probe is a small molecule used to study biological systems by selectively interacting with a specific protein or pathway, thereby allowing for the elucidation of its function or dysfunction in disease. This guide will first outline protocols to validate the predicted biological activities of this compound and then provide a roadmap for its development and application as a sophisticated tool for target identification and pathway analysis.
Part 1: Validation of Bioactivity
Before embarking on the development of a chemical probe, it is crucial to confirm and characterize the biological effects of the parent compound. Based on the activities of related neolignans, two key areas of investigation are proposed: anti-inflammatory and cytotoxic effects.
Assessment of Anti-inflammatory Activity
Many neolignans exhibit anti-inflammatory properties by modulating key signaling pathways, such as the production of nitric oxide (NO) and prostaglandins (e.g., PGE2).[2][3] The following protocol describes a cell-based assay to determine the anti-inflammatory potential of this compound.
Protocol 1: Determination of Nitric Oxide (NO) Inhibition in Macrophages
This protocol utilizes RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, which is quantified by measuring the production of NO.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the cells and replace it with fresh media containing the desired concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Inflammatory Stimulation: After 1 hour of pre-treatment with the compound, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
NO Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value (the concentration that inhibits NO production by 50%).
| Parameter | Illustrative Value |
| Seeding Density | 5 x 10⁴ cells/well |
| LPS Concentration | 1 µg/mL |
| Incubation Time (LPS) | 24 hours |
| Griess Reagent Incubation | 15 minutes |
| Absorbance Wavelength | 540 nm |
Evaluation of Cytotoxic Activity
The potential anticancer activity of neolignans is often attributed to their ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[4] The MTT assay is a colorimetric method to assess cell viability and is a standard initial screen for cytotoxic effects.
Protocol 2: Cell Viability Assessment using MTT Assay
Materials:
-
This compound
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Appropriate cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
| Parameter | Illustrative Value |
| Seeding Density | 5,000-10,000 cells/well |
| Treatment Duration | 24, 48, 72 hours |
| MTT Incubation | 4 hours |
| Absorbance Wavelength | 570 nm |
Part 2: Developing this compound as a Chemical Probe
A bioactive compound transitions into a chemical probe when it is modified to enable the identification of its molecular targets. This typically involves the introduction of a "handle" for detection or purification, such as a fluorescent dye or an affinity tag.
Probe Design and Synthesis Strategy
The key to successful probe design is to introduce a modification that does not significantly impair the compound's biological activity. For this compound, the hydroxyl groups present potential sites for derivatization. A common and versatile strategy is the introduction of a terminal alkyne group, which can then be used in "click chemistry" reactions to attach a variety of reporter molecules.
dot
Caption: Workflow for synthesizing a chemical probe from the natural product.
Synthetic Considerations:
-
Site of Modification: The choice of which hydroxyl group to modify is critical. Structure-activity relationship (SAR) studies, if available for similar neolignans, can guide this decision. In the absence of such data, derivatization of the primary hydroxyl group at the 9 or 9' position may be a good starting point as it is often less critical for binding than phenolic hydroxyls.
-
Linker: A short linker arm may be incorporated between the neolignan and the alkyne to minimize steric hindrance.
-
Control Compound: A crucial component of any chemical probe experiment is a negative control. This is typically a structurally similar but biologically inactive analog. If an inactive stereoisomer is not available, a version of the probe where the key pharmacophore is altered could be synthesized.
Target Identification using Affinity Purification-Mass Spectrometry (AP-MS)
Once a biotinylated probe is synthesized, it can be used to "fish out" its binding partners from a cell lysate. This technique, known as affinity purification-mass spectrometry (AP-MS), is a powerful method for unbiased target identification.
Protocol 3: Affinity Purification-Mass Spectrometry (AP-MS)
Materials:
-
Biotinylated this compound probe
-
Cell lysate from a relevant cell line
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Lysate Incubation: Incubate the cell lysate with the biotinylated probe for a defined period to allow for binding to its target proteins.
-
Affinity Capture: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated probe-protein complexes.
-
Washing: Thoroughly wash the beads with a series of buffers to remove non-specific protein binders.
-
Elution: Elute the bound proteins from the beads.
-
Proteomic Analysis: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that are significantly enriched in the probe-treated sample compared to a control (e.g., lysate treated with biotin alone or a biotinylated inactive analog).
dot
Caption: Workflow for target identification using AP-MS.
Cellular Imaging with a Fluorescent Probe
A fluorescently labeled version of the probe can be used to visualize its subcellular localization and interaction with its targets in living cells.
Protocol 4: Live-Cell Imaging
Materials:
-
Fluorescently labeled this compound probe
-
Live-cell imaging compatible cell culture dishes
-
Confocal microscope
Procedure:
-
Cell Culture: Plate cells on imaging dishes and allow them to adhere.
-
Probe Incubation: Treat the cells with the fluorescent probe at an appropriate concentration and for a suitable duration.
-
Imaging: Visualize the subcellular localization of the probe using a confocal microscope. Co-localization studies with known organelle markers can provide further insights.
Conclusion
This compound represents a promising starting point for the development of a valuable chemical probe. By systematically validating its biological activities and employing modern chemical biology techniques for probe synthesis and target identification, researchers can unlock its potential to illuminate novel cellular mechanisms. The protocols and strategies outlined in this guide provide a comprehensive framework for harnessing the power of this natural product in drug discovery and fundamental biological research.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Activity-Based Protein Profiling with Natural Product-Derived Chemical Probes in Human Cell Lysates | Springer Nature Experiments [experiments.springernature.com]
- 3. drughunter.com [drughunter.com]
- 4. Natural Products as Chemical Probes | Nevado Research Group [nevadogroup.com]
Application Notes & Protocols for the Investigation of 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
I. Introduction: The Therapeutic Potential of Neolignans in Oncology
Neolignans are a diverse class of secondary metabolites found in various plant species, originating from the oxidative coupling of two phenylpropanoid units.[1] This structural diversity gives rise to a wide array of biological activities, with a growing body of evidence pointing to their potential as anticancer agents.[2][3] Numerous studies have demonstrated that neolignans can exhibit significant cytotoxic effects against a range of human cancer cell lines, including leukemia, ovarian cancer, and melanoma.[4][5][6] The anticancer mechanisms of neolignans are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.[2][5]
This document provides a detailed guide for the investigation of a specific, lesser-studied compound, 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan , in the context of cancer research. While direct anticancer studies on this particular neolignan are not yet prevalent in published literature, its structural class suggests a strong rationale for its evaluation as a potential therapeutic agent. The protocols and methodologies outlined herein are based on established techniques for characterizing the anticancer properties of novel natural products and the known mechanisms of action of related neolignans.
II. Proposed Mechanism of Action and Investigational Strategy
Based on the activities of structurally similar neolignans, it is hypothesized that this compound may exert its anticancer effects through the induction of apoptosis and modulation of critical cell signaling pathways. A logical investigational workflow would, therefore, involve a tiered approach, beginning with broad cytotoxicity screening, followed by more detailed mechanistic studies.
Caption: Proposed workflow for investigating the anticancer properties of this compound.
III. Detailed Application Notes and Protocols
A. In Vitro Cytotoxicity Screening
The initial step in evaluating a novel compound is to determine its cytotoxic effects on a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is a widely used colorimetric method for assessing cell viability.[2]
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 |
| A549 | Lung Carcinoma | 22.8 |
| HCT-116 | Colon Carcinoma | 18.5 |
| HL-60 | Promyelocytic Leukemia | 9.7 |
B. Apoptosis Induction Assays
A key mechanism of many anticancer agents is the induction of programmed cell death, or apoptosis. Several assays can be employed to confirm and quantify apoptosis.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Unstained cells are viable, Annexin V-positive cells are in early apoptosis, PI-positive cells are necrotic, and double-positive cells are in late apoptosis or necrosis.
Protocol 3: Caspase Activity Assay
Caspases are a family of proteases that play a crucial role in the execution of apoptosis.[7]
-
Cell Lysis: Treat cells with the compound as described above. Lyse the cells to release cellular contents.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase substrate (e.g., for caspase-3, -8, -9) to the cell lysate.
-
Incubation and Measurement: Incubate according to the manufacturer's instructions and measure the fluorescence or absorbance. An increase in signal indicates caspase activation.
Caption: Hypothesized intrinsic apoptosis pathway induced by the neolignan.
C. Cell Cycle Analysis
Many cytotoxic compounds exert their effects by arresting the cell cycle at specific checkpoints, preventing cell proliferation.
Protocol 4: Propidium Iodide Staining for Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with the compound at various concentrations for 24 hours. Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
D. Investigation of Signaling Pathways
Neolignans have been reported to modulate various signaling pathways involved in cancer cell survival and proliferation, such as the MAPK and Akt/mTOR pathways.[4] Western blotting is a standard technique to investigate changes in protein expression and phosphorylation within these pathways.
Protocol 5: Western Blotting
-
Protein Extraction: Treat cells with the compound, lyse them, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., p-ERK, ERK, p-Akt, Akt, Bcl-2, Bax, cleaved PARP).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
IV. In Vivo Efficacy Studies
Promising in vitro results should be validated in an in vivo model, such as a human tumor xenograft model in immunocompromised mice.
Protocol 6: Subcutaneous Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into control and treatment groups. Administer this compound via an appropriate route (e.g., intraperitoneal or oral gavage) at various doses.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
V. Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the initial investigation of this compound as a potential anticancer agent. While this compound remains largely uncharacterized, the well-documented anticancer properties of the neolignan class of natural products provide a strong impetus for its study. Positive findings from these initial in vitro and in vivo studies would warrant further investigation into its specific molecular targets, pharmacokinetic properties, and potential for combination therapies.
VI. References
-
Salehi, B., et al. (2019). Lignans and Neolignans: a-Glucosidase Inhibition and Other Biological Properties. Molecules, 24(23), 4289.
-
Pan, J. Y., et al. (2009). Cytotoxicity of neolignans identified in Saururus chinensis towards human cancer cell lines. Natural Product Research, 23(14), 1345-1353.
-
Lee, J., et al. (2022). Cytotoxic Activities on Human Ovarian Cancer Cell Lines by Neolignans and Diarylnonanoids from the Seed of Myristica fragrans Houtt. Natural Product Sciences, 28(4), 214-221.
-
de Oliveira, P. F., et al. (2018). Neolignans from Nectandra megapotamica (Lauraceae) Display in vitro Cytotoxic Activity and Induce Apoptosis in Leukemia Cells. Molecules, 23(11), 2949.
-
Carneiro, C. S., et al. (2018). Genotoxic and cytotoxic effects of neolignans isolated from Nectandra leucantha (Lauraceae). Toxicology in Vitro, 53, 150-157.
-
Afrin, S., et al. (2022). A comprehensive review on the anti-cancer properties of sesame lignans: chemical composition, molecular mechanisms and prospects. Food & Function, 13(21), 10857-10881.
-
Ríos-Hoyo, A., & Gutiérrez-García, G. (2022). Cytotoxicity and Antitumor Action of Lignans and Neolignans. Plants, 11(5), 685.
-
Kumar, A., et al. (2014). Synthesis of neolignans as microtubule stabilisers. Bioorganic & Medicinal Chemistry, 22(4), 1356-1368.
-
Yang, X. W., et al. (2020). Lignans and Neolignans with Antioxidant and Human Cancer Cell Proliferation Inhibitory Activities from Cinnamomum bejolghota Confirm Its Functional Food Property. Journal of Agricultural and Food Chemistry, 68(33), 8825-8835.
-
Cancer Immunotherapy Trials Network. (n.d.). (7S,8S)-Threo-7,9,9′-trihydroxy-3,3′-dimethoxy-8-O-4′-neolignan-4-O-β-D-glucopyranoside. Retrieved from --INVALID-LINK--
-
Ma, G., et al. (2009). Anticancer activities of sesquiterpene lactones from Cyathocline purpurea in vitro. Cancer Chemotherapy and Pharmacology, 64(1), 143-152.
-
National Center for Biotechnology Information. (n.d.). 7S,8S-4,9,9'-Trihydroxy-3,3'-Dimethoxy-8-O-4'-Neolignan. PubChem Compound Database. Retrieved from --INVALID-LINK--
-
MedChemExpress. (n.d.). (7S,8S)-Threo-7,9,9′-trihydroxy-3,3′-dimethoxy-8-O-4′-neolignan-4-O-β-D-glucopyranoside. Retrieved from --INVALID-LINK--
-
Martin, S. J., et al. (2010). 5,7,3'-trihydroxy-3,4'-dimethoxyflavone-induced cell death in human leukemia cells is dependent on caspases and activates the MAPK pathway. Journal of Cellular Biochemistry, 110(5), 1133-1143.
-
National Center for Biotechnology Information. (n.d.). Antifungal compounds with anticancer potential from Trichoderma sp. P8BDA1F1, an endophytic fungus from Begonia venosa. Retrieved from --INVALID-LINK--
-
Sobekbio Biosciences. (n.d.). This compound CFN97728. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Natural 2′,4-Dihydroxy-4′,6′-dimethoxy Chalcone Isolated from Chromolaena tacotana Inhibits Breast Cancer Cell Growth through Autophagy and Mitochondrial Apoptosis. Retrieved from --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). 2,4-Dihydroxy-3′-methoxy-4′-ethoxychalcone suppresses cell proliferation and induces apoptosis of multiple myeloma via the PI3K/akt/mTOR signaling pathway. Retrieved from --INVALID-LINK--
References
- 1. A comprehensive review on the anti-cancer properties of sesame lignans: chemical composition, molecular mechanisms and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytotoxicity and Antitumor Action of Lignans and Neolignans | Scilit [scilit.com]
- 4. e-nps.or.kr [e-nps.or.kr]
- 5. mdpi.com [mdpi.com]
- 6. Genotoxic and cytotoxic effects of neolignans isolated from Nectandra leucantha (Lauraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5,7,3'-trihydroxy-3,4'-dimethoxyflavone-induced cell death in human leukemia cells is dependent on caspases and activates the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Experimental Design of Neolignan Biological Effect Studies
Introduction: The Therapeutic Potential of Neolignans
Neolignans are a diverse class of plant-derived polyphenolic compounds formed from the oxidative coupling of two phenylpropanoid units.[1] Found in a variety of medicinal plants, these natural products have garnered significant scientific interest due to their broad spectrum of pharmacological activities.[2][3] Extensive research has demonstrated their potential as anti-inflammatory, anticancer, antioxidant, and neuroprotective agents.[2][3] Prominent examples include honokiol and magnolol from the Magnolia genus, which have been shown to modulate key signaling pathways involved in inflammation and cancer. The structural diversity of neolignans offers a promising scaffold for the development of novel therapeutics.[4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust experimental plans to investigate the biological effects of neolignans, from initial in vitro screening to preclinical in vivo validation.
A Hierarchical Approach to Unveiling Neolignan Bioactivity
A logical and stepwise experimental design is paramount to efficiently and effectively characterize the biological effects of neolignans. This hierarchical approach ensures that each stage of investigation is built upon a solid foundation of data, creating a self-validating workflow that minimizes resource expenditure and maximizes the potential for meaningful discoveries. The proposed workflow progresses from broad-based in vitro screening to focused mechanistic studies and culminates in preclinical in vivo validation.
Figure 1: A hierarchical workflow for the investigation of neolignan biological effects.
Phase 1: Foundational In Vitro Screening
The initial phase of investigation focuses on establishing the foundational biological activities of the neolignan(s) of interest and determining their optimal concentration range for further studies.
Compound Preparation and Quality Control: The Critical First Step
The purity and solubility of the test compound are critical for obtaining reliable and reproducible data.
-
Purity Assessment: The purity of the neolignan should be determined using techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solubility and Stability: Many neolignans exhibit poor water solubility.[5] It is crucial to identify a suitable solvent, such as dimethyl sulfoxide (DMSO), and to determine the compound's stability in cell culture media over the course of the experiment. The final concentration of the solvent in the cell culture medium should be kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced artifacts. For compounds with very low aqueous solubility, formulation strategies such as encapsulation in cyclodextrins or the use of nano-microparticulate systems can be explored to enhance their bioavailability in vitro.[6][7]
Cytotoxicity Screening: Defining the Therapeutic Window
Before assessing specific biological activities, it is essential to determine the cytotoxic profile of the neolignan in the selected cell lines. This will establish a non-toxic concentration range for subsequent experiments.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1]
Materials:
-
Target cell line(s)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the neolignan in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of viability against the log of the compound concentration.
Bioactivity Profiling: A Broad-Spectrum Approach
Based on the known pharmacological properties of neolignans, initial screening should encompass assays for antioxidant and anti-inflammatory activities.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate the free radical scavenging activity of a compound.
Materials:
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
Neolignan stock solution
-
Positive control (e.g., ascorbic acid, Trolox)
-
96-well plate
-
Microplate reader
Procedure:
-
Sample Preparation: Prepare serial dilutions of the neolignan and the positive control in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can be determined.
Protocol 3: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
LPS (from E. coli)
-
Neolignan stock solution
-
Griess reagent
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the neolignan for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.
-
Absorbance Measurement: After 10 minutes, measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control. Determine the IC50 value.
| Neolignan | Biological Activity | Assay | Cell Line/Model | IC50 Value | Reference |
| Magnolin | Anticancer | Antiproliferative | PANC-1 (prostate cancer) | 0.51 µM | [8] |
| Honokiol | Anticancer | Cytotoxicity | Various cancer cell lines | Varies | [9] |
| Arctigenin | Anticancer | Cytotoxicity | PANC-1 (pancreatic cancer) | Varies | [10] |
| Compound 7 (from Saussurea medusa) | Anti-inflammatory | NO Production | RAW 264.7 | 14.3 ± 1.6 µM | [11] |
| Kadsurenin N | Anti-inflammatory | NO Production | RAW 264.7 | 47.5 ± 5.81 µM | [12] |
| Terminaloside P | Antitumor | - | - | 10 nM | [2] |
| Schibitubin B | Anti-neurodegenerative | - | - | 3.2 nM | [2] |
Table 1: Examples of Neolignans and their Reported Biological Activities.
Phase 2: Delving into the Molecular Mechanisms
Once a neolignan demonstrates promising bioactivity in the initial screening, the next phase is to elucidate its underlying molecular mechanism of action. This involves identifying the cellular targets and signaling pathways that are modulated by the compound.
Signaling Pathway Analysis: Targeting NF-κB and MAPK
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways are central regulators of inflammation and cell survival and are frequently implicated in the mechanisms of action of neolignans.[13][14]
Figure 2: Simplified representation of the NF-κB signaling pathway and potential points of inhibition by neolignans.
Figure 3: Overview of a generic MAPK signaling pathway and potential inhibitory actions of neolignans.
Protocol 4: Western Blot Analysis for Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-phospho-p38, anti-p38)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Phase 3: Preclinical In Vivo Validation
The final phase of the experimental design involves validating the in vitro findings in a living organism. This is a critical step in assessing the therapeutic potential of a neolignan.
Pharmacokinetic and Bioavailability Studies
Before conducting efficacy studies, it is important to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the neolignan.[15][16] These studies will inform the appropriate dosing regimen for the in vivo models.
Animal Models of Disease
The choice of animal model is dependent on the biological activity being investigated.
Protocol 5: Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity
This is a widely used and reproducible model of acute inflammation.[17][18][19]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Carrageenan solution (1% in saline)
-
Neolignan formulation
-
Positive control (e.g., indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.
-
Compound Administration: Administer the neolignan or positive control orally or intraperitoneally 30-60 minutes before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group.
Protocol 6: Xenograft Mouse Model for Anticancer Activity
Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical cancer research.[20][21][22]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
Neolignan formulation
-
Vehicle control
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2)/2.
-
Randomization and Treatment: When tumors reach a certain size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups. Administer the neolignan and vehicle control according to the predetermined dosing schedule.
-
Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
-
Toxicity Assessment: At the end of the study, collect tumors and major organs for histological and molecular analysis to assess both efficacy and potential toxicity.
Conclusion
The systematic and multi-faceted experimental approach outlined in these application notes and protocols provides a robust framework for the comprehensive evaluation of the biological effects of neolignans. By progressing from broad in vitro screening to detailed mechanistic studies and finally to in vivo validation, researchers can build a compelling case for the therapeutic potential of these promising natural products. Adherence to rigorous experimental design, including appropriate controls and statistical analysis, is paramount for generating high-quality, reproducible data that can pave the way for the development of novel neolignan-based therapies.
References
- 1. Recent advances in research on lignans and neolignans - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00021E [pubs.rsc.org]
- 2. Lignans and Neolignans: Plant secondary metabolites as a reservoir of biologically active substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lignans: A Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and In Vivo Toxicity Evaluation of Natural Products with Potential Applications as Biopesticides [mdpi.com]
- 8. Anticancer Potentials of the Lignan Magnolin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ovid.com [ovid.com]
- 11. mdpi.com [mdpi.com]
- 12. Neolignans with anti-inflammatory activity from Piper kadsura (Choisy) Ohwi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting NF-κB pathway by dietary lignans in inflammation: expanding roles of gut microbiota and metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Lignans: Advances in Biosynthesis, Bioavailability, and Pharmacological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. criver.com [criver.com]
- 20. benchchem.com [benchchem.com]
- 21. xenograft.org [xenograft.org]
- 22. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan
Welcome to the technical support resource for the synthesis of 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of neolignan synthesis. We will address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to help you improve your reaction yields and final product purity.
Introduction to the Synthesis
The synthesis of this compound, a member of the oxyneolignan class of natural products, is a significant challenge in synthetic organic chemistry.[1] The core of this challenge lies in the key bond-forming step: the stereoselective oxidative coupling of two distinct phenylpropanoid units to form the characteristic 8-O-4' ether linkage.[1][2] Low yields are often attributed to a lack of regioselectivity and stereoselectivity, leading to a complex mixture of dimeric products, and degradation of the starting materials.
This guide provides a structured approach to overcoming these hurdles, focusing on the critical oxidative coupling step, reaction optimization, and product purification.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this oxyneolignan?
A1: The synthesis typically involves the cross-coupling of two C6-C3 phenylpropanoid units. Based on the target structure, the logical precursors are coniferyl alcohol (providing the C8-linked unit) and a second, related phenylpropanoid monomer like sinapyl alcohol or a derivative. The key is to orchestrate a selective coupling between the C8 position of one monomer and the phenolic oxygen at the C4' position of the other.
Q2: Why is oxidative coupling the preferred method for this synthesis?
A2: Oxidative coupling is a biomimetic approach that mimics the natural biosynthetic pathway of lignans and neolignans.[3] It involves the one-electron oxidation of phenolic precursors to generate resonance-stabilized radicals. These radicals can then couple in various ways. While this method is powerful, controlling the coupling to favor the desired 8-O-4' linkage over other possibilities (e.g., 8-5', 8-8', 5-5') is the primary experimental challenge.[2]
Q3: What are the main classes of oxidants used for this type of reaction?
A3: The oxidants fall into two main categories:
-
Metal-Based Reagents: Silver(I) oxide (Ag₂O), ferric chloride (FeCl₃), and copper(II) salts are commonly used. Silver(I) reagents are often efficient for promoting the desired coupling pathways in dihydrobenzofuran neolignan synthesis, a related class of compounds.[4]
-
Enzymatic Catalysts: Laccases and peroxidases, such as horseradish peroxidase (HRP), offer a greener and often more selective alternative for phenolic coupling reactions.[5][6] They can operate under milder conditions (aqueous solutions, neutral pH), potentially reducing side product formation.
Q4: How critical is stereochemistry in this synthesis?
A4: Extremely critical. The target molecule has defined stereocenters at C7 and C8. Achieving high diastereoselectivity during the coupling reaction is essential for maximizing the yield of the desired product and simplifying purification. The choice of solvent, temperature, and catalyst can all influence the stereochemical outcome.[1][2]
Section 2: Core Synthesis & Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, focusing on the central oxidative coupling step.
Problem 1: Low Overall Yield with a Complex Mixture of Products
Plausible Cause: This is the most common issue and typically points to a lack of selectivity in the radical coupling process. The generated phenylpropanoid radicals are coupling at undesired positions (e.g., C5, C8') or forming oligomers.
Recommended Solutions:
-
Change the Oxidant: If using a strong, non-selective oxidant like FeCl₃, switch to a milder one. Silver(I) oxide (Ag₂O) has been shown to be an efficient oxidant for similar neolignan syntheses, often providing a better balance between substrate conversion and selectivity.[4]
-
Optimize Stoichiometry: The ratio of oxidant to substrate is crucial. Using a sub-stoichiometric amount of the oxidant (e.g., 0.5 equivalents of Ag₂O) can favor the desired dimeric product over polymerization.[4]
-
Lower the Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C or even -20 °C) can slow down the rate of radical coupling, often enhancing the selectivity for the thermodynamically favored product.
-
Employ High-Dilution Conditions: Adding the precursor solution slowly over several hours to a solution of the oxidant (slow addition method) keeps the instantaneous concentration of radicals low. This minimizes oligomerization and favors intramolecular cyclization or the desired bimolecular coupling.
Troubleshooting Workflow: Diagnosing Low Yield
Below is a logical workflow to diagnose the root cause of low yield issues.
Caption: Troubleshooting Decision Tree for Low Yields.
Problem 2: Difficulty in Purifying the Final Product
Plausible Cause: The structural similarity of the desired product to byproducts (isomers, other dimers) makes separation by standard column chromatography challenging.
Recommended Solutions:
-
Optimize Chromatography:
-
Solvent System: Perform a thorough TLC analysis with various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to find the one that provides the best separation between your target spot and impurities.
-
Column Packing: Use high-quality silica gel with a smaller particle size for better resolution.
-
-
Recrystallization: If a solid product is obtained, recrystallization is a powerful purification technique. Experiment with different solvent/anti-solvent pairs (e.g., dissolving in a small amount of methanol and adding water dropwise until turbidity appears).[7][8]
-
Preparative HPLC: For high-purity samples required for biological testing, preparative High-Performance Liquid Chromatography (HPLC) is the most effective, albeit more expensive, method for separating closely related isomers.
Problem 3: Reaction Fails to Initiate (Only Starting Material Recovered)
Plausible Cause: The oxidant may be old or inactive, or the reaction conditions are not sufficiently energetic to initiate radical formation.
Recommended Solutions:
-
Verify Reagent Quality: Use a fresh bottle of the oxidant. For example, Ag₂O can decompose over time.
-
Check Solvent Purity: Ensure the solvent is anhydrous if required by the reaction conditions. Trace amounts of water can sometimes interfere with metal-mediated reactions.
-
Gradually Increase Temperature: If the reaction is being run at a very low temperature, allow it to warm slowly to room temperature. Monitor the progress by TLC to see if the reaction begins.
Section 3: Experimental Protocols & Data
Protocol 1: Ag₂O-Mediated Oxidative Coupling
This protocol is a representative methodology based on optimized conditions reported for similar neolignan syntheses.[4]
Step-by-Step Methodology:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve coniferyl alcohol (1.0 eq) and the second phenylpropanoid precursor (1.0 eq) in dry, degassed acetone (to achieve a final substrate concentration of ~0.1 M).
-
Addition of Oxidant: Add silver(I) oxide (Ag₂O, 0.5 eq) to the solution in one portion. Protect the flask from light by wrapping it in aluminum foil, as silver salts can be light-sensitive.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by TLC, checking for the consumption of starting materials and the appearance of a new, less polar spot corresponding to the dimer.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite® to remove the silver salts. Wash the Celite pad with additional acetone.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude oil in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product mixture.
-
Purification: Purify the crude mixture via flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes expected outcomes based on literature for related neolignan syntheses, illustrating the importance of optimization.
| Entry | Oxidant (eq.) | Solvent | Temperature (°C) | Approx. Yield of Dimer (%) | Key Observation |
| 1 | FeCl₃ (2.0) | Dichloromethane | 25 | 15-25% | Complex mixture, significant polymerization. |
| 2 | Ag₂O (1.0) | Acetone | 25 | 30-40% | Cleaner reaction, but some starting material remains. |
| 3 | Ag₂O (0.5) | Acetone | 25 | 45-55% | Optimized. Good balance of conversion and selectivity.[4] |
| 4 | HRP/H₂O₂ | H₂O/Buffer | 25 | 35-50% | Green method, selectivity can be high but enzyme cost is a factor.[5] |
Section 4: Visualizing the Synthetic Workflow
The overall process from starting materials to the purified final product can be visualized as a clear workflow.
Caption: General Experimental Workflow for Synthesis and Purification.
References
- 1. Recent advances in research on lignans and neolignans - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00021E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic synthesis of a dihydrobenzofuran neolignan by oxidative coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
- 8. US6204368B1 - Process for the purification of roxithromycin - Google Patents [patents.google.com]
Technical Support Center: Purification of 8,4'-Oxyneolignans
Welcome to the technical support center for the purification of 8,4'-oxyneolignans. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating these structurally diverse natural products. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed protocols to address the specific challenges you may encounter during your experiments.
Introduction to the Challenges
The purification of 8,4'-oxyneolignans presents a unique set of challenges primarily stemming from their structural complexity. These compounds are characterized by a diaryl ether linkage between the C8 of one phenylpropanoid unit and the C4' of another. This core structure gives rise to multiple stereocenters, leading to the common occurrence of diastereomers and enantiomers in natural extracts. Consequently, researchers often face difficulties with:
-
Co-elution of Stereoisomers: The subtle differences in the spatial arrangement of atoms in diastereomers and enantiomers result in very similar polarities, making their separation by standard chromatographic techniques a significant hurdle.
-
Structural Diversity: The basic 8,4'-oxyneolignan scaffold can be adorned with a variety of functional groups (hydroxyl, methoxyl, etc.) at different positions, leading to a wide range of polarities within a single extract and further complicating separation.
-
Potential for Degradation: While the ether linkage is generally stable, harsh purification conditions, such as extreme pH, could potentially lead to degradation, affecting yield and purity.
-
Low Abundance: 8,4'-oxyneolignans are often present in low concentrations in plant matrices, necessitating efficient extraction and purification strategies to obtain sufficient quantities for structural elucidation and bioactivity studies.
This guide will equip you with the knowledge and practical strategies to overcome these challenges and successfully purify 8,4'-oxyneolignans for your research needs.
Troubleshooting Guide
This section addresses common problems encountered during the purification of 8,4'-oxyneolignans in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Question 1: I am observing poor resolution and co-elution of what I suspect are diastereomers of an 8,4'-oxyneolignan on my silica gel column. How can I improve their separation?
Answer:
Co-elution of diastereomers is a frequent challenge due to their very similar polarities. Here’s a systematic approach to improve resolution:
-
Optimize Your Mobile Phase:
-
Fine-tune Solvent Polarity: Instead of large, stepped increases in solvent polarity, employ a shallow, linear gradient. Small, incremental changes in the mobile phase composition can significantly enhance the differential partitioning of diastereomers between the stationary and mobile phases. For instance, if you are using a hexane-ethyl acetate system, try increasing the ethyl acetate percentage in 1-2% increments.
-
Explore Different Solvent Systems: If a particular solvent system (e.g., hexane-ethyl acetate) is not providing adequate separation, switch to a system with different selectivity. For example, a mobile phase containing dichloromethane or chloroform can offer different interactions with your compounds and the silica gel, potentially improving resolution.
-
-
Modify Your Stationary Phase and Column Parameters:
-
Use a Longer Column: Increasing the column length enhances the number of theoretical plates, providing more opportunities for the diastereomers to separate.
-
Decrease Particle Size: Using silica gel with a smaller particle size (e.g., 230-400 mesh) increases the surface area for interaction, which can lead to better resolution. Be aware that this will also increase backpressure.
-
Consider Silver Nitrate Impregnated Silica Gel: For 8,4'-oxyneolignans containing double bonds, silica gel impregnated with silver nitrate (AgNO₃) can be a powerful tool. The silver ions interact with the π-electrons of the double bonds, providing an additional separation mechanism that can resolve isomers.
-
-
Employ Preparative Thin-Layer Chromatography (Prep-TLC):
-
If column chromatography fails to provide complete separation, Prep-TLC can be an excellent subsequent step for purifying smaller quantities. The two-dimensional nature of TLC can sometimes offer better resolution than a one-dimensional column.
-
Question 2: My yield of the target 8,4'-oxyneolignan is consistently low after column chromatography. What could be the reasons, and how can I improve recovery?
Answer:
Low yield can be attributed to several factors, from irreversible adsorption to degradation. Consider the following:
-
Irreversible Adsorption to Silica Gel:
-
Cause: Highly polar 8,4'-oxyneolignans, particularly those with multiple free hydroxyl groups, can bind very strongly to the acidic silanol groups on the surface of silica gel, leading to incomplete elution.
-
Solution:
-
Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a small amount of a polar solvent like methanol and then dry it. This can help to cap the most active silanol groups.
-
Add a Mobile Phase Modifier: Incorporating a small amount of a polar modifier like methanol or a few drops of acetic acid or triethylamine (depending on the nature of your compound) to your mobile phase can help to reduce tailing and improve the elution of polar compounds.
-
Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a bonded phase like diol or cyano. For highly polar compounds, reversed-phase chromatography is often a better choice.
-
-
-
Compound Degradation:
-
Cause: Although the 8,4'-oxyneolignan core is relatively stable, prolonged exposure to the acidic environment of silica gel could potentially cause degradation of sensitive functional groups.
-
Solution:
-
Minimize Purification Time: Use flash chromatography with applied pressure to speed up the separation process.
-
Work at Lower Temperatures: If you suspect thermal degradation, consider running your column in a cold room.
-
-
-
Incomplete Elution:
-
Cause: You may not be using a sufficiently polar solvent system to elute your compound of interest from the column.
-
Solution: After your main elution, flush the column with a much more polar solvent, such as 100% methanol or a mixture of chloroform and methanol, to ensure all compounds have been eluted. Analyze these highly polar fractions by TLC to see if your target compound is present.
-
Question 3: I am using reversed-phase HPLC for final purification, but the peaks for my 8,4'-oxyneolignan isomers are broad and tailing. What can I do to improve peak shape?
Answer:
Poor peak shape in reversed-phase HPLC is often related to secondary interactions with the stationary phase or issues with the mobile phase. Here are some troubleshooting steps:
-
Address Secondary Silanol Interactions:
-
Cause: Even on C18 columns, residual silanol groups on the silica backbone can interact with polar functional groups on your 8,4'-oxyneolignans, leading to peak tailing.
-
Solution:
-
Use an End-Capped Column: Modern, high-quality end-capped columns have a much lower concentration of free silanol groups and are less likely to cause tailing.
-
Add a Mobile Phase Modifier: The addition of a small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid (TFA), to your mobile phase can protonate the silanol groups, reducing their interaction with your analytes. For basic compounds, a small amount of a base like triethylamine can be used.[1]
-
Adjust Mobile Phase pH: Controlling the pH of your mobile phase can ensure that your analytes are in a single ionic form, which often leads to sharper peaks.
-
-
-
Optimize Mobile Phase Conditions:
-
Ensure Proper Dissolution: Dissolve your sample in the initial mobile phase composition to avoid peak distortion upon injection.
-
Check for Contamination: Contaminants in your sample or mobile phase can interfere with the chromatography. Ensure you are using high-purity solvents and filtering your samples before injection.
-
-
Consider Temperature Effects:
-
Increase Column Temperature: Running the separation at a slightly elevated temperature (e.g., 30-40 °C) can decrease the viscosity of the mobile phase and improve mass transfer kinetics, often resulting in sharper peaks.[2]
-
Question 4: I have successfully isolated a mixture of what appears to be two 8,4'-oxyneolignan enantiomers. How can I separate them?
Answer:
Separating enantiomers requires a chiral environment. Standard chromatographic techniques on achiral stationary phases will not resolve them. You will need to employ chiral chromatography:
-
Chiral HPLC: This is the most common and effective method for separating enantiomers.
-
Chiral Stationary Phases (CSPs): You will need to use a column with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often very effective for separating a wide range of chiral compounds, including neolignans.[3]
-
Mobile Phase Selection: The choice of mobile phase is critical for achieving separation on a CSP. Normal-phase conditions (e.g., hexane/isopropanol) are often a good starting point for polysaccharide-based CSPs. You may need to screen different alcohol modifiers (e.g., ethanol, isopropanol) and their concentrations to find the optimal conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the best general strategy for purifying 8,4'-oxyneolignans from a crude plant extract?
A1: A multi-step strategy is typically the most effective approach. A general workflow is as follows:
-
Solvent Partitioning: Begin by partitioning your crude extract between immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to fractionate the components based on their general polarity. This will simplify the subsequent chromatographic steps.
-
Initial Cleanup with Column Chromatography: Subject the most promising fraction (often the ethyl acetate fraction for 8,4'-oxyneolignans) to silica gel column chromatography using a gradient elution of increasing polarity (e.g., hexane -> hexane/ethyl acetate -> ethyl acetate -> ethyl acetate/methanol). This will help to remove major impurities and group the 8,4'-oxyneolignans into less complex fractions.
-
Further Separation with Preparative HPLC: The fractions containing your target compounds can then be further purified by preparative reversed-phase HPLC (e.g., on a C18 column) using a shallow gradient of water and acetonitrile or methanol. The addition of a modifier like 0.1% formic acid is often beneficial for peak shape.
-
Chiral Separation (if necessary): If you have a racemic mixture, the final step will be chiral HPLC to resolve the enantiomers.
Q2: Should I use normal-phase or reversed-phase chromatography for the purification of 8,4'-oxyneolignans?
A2: Both normal-phase and reversed-phase chromatography can be effectively used, and the choice often depends on the specific properties of your target compounds and the stage of purification.
-
Normal-Phase Chromatography (e.g., silica gel): This is excellent for initial fractionation and for separating isomers with different polarities.[4][5][6][7][8] It is particularly useful for separating less polar 8,4'-oxyneolignans.
-
Reversed-Phase Chromatography (e.g., C18): This is highly versatile and often provides better resolution for more polar 8,4'-oxyneolignans. It is the preferred method for final purification by HPLC due to its high reproducibility and compatibility with mass spectrometry.
A combination of both techniques is often the most powerful approach.
Q3: How can I monitor the purification process effectively?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.
-
Tracking Fractions: Use TLC to analyze the fractions collected from your column. Fractions with similar TLC profiles can be combined.
-
Developing Staining Reagents: In addition to UV visualization, use a staining reagent to visualize your spots. A common and effective stain for phenolic compounds like 8,4'-oxyneolignans is a vanillin-sulfuric acid spray reagent followed by gentle heating. This will often produce characteristically colored spots.
Q4: Are there any concerns about the stability of the 8,4'-oxyneolignan ether linkage during purification?
A4: The diaryl ether bond in 8,4'-oxyneolignans is generally stable under standard chromatographic conditions. However, it is prudent to avoid harsh conditions:
-
Avoid Strong Acids and Bases: Prolonged exposure to highly acidic or basic mobile phases or stationary phases could potentially lead to the cleavage of the ether linkage. If you need to use a pH modifier, use a weak acid or base at a low concentration (e.g., 0.1% formic acid).
-
Moderate Temperatures: While gentle heating can improve chromatography, avoid excessively high temperatures, as this could promote degradation.
Experimental Protocols
Protocol 1: General Silica Gel Column Chromatography for Fractionation
This protocol provides a general guideline for the initial fractionation of an 8,4'-oxyneolignan-containing plant extract.
1. Preparation of the Column:
- Select a glass column of appropriate size based on the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight).
- Prepare a slurry of silica gel (e.g., 60-120 mesh) in the initial, least polar mobile phase solvent (e.g., 100% n-hexane).
- Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles. Gently tap the column to ensure uniform packing.
- Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.
2. Sample Loading:
- Dissolve your crude extract or pre-fractionated sample in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
- For better resolution, adsorb the sample onto a small amount of silica gel. To do this, dissolve your sample, add silica gel (approximately 1-2 times the weight of your sample), and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
- Carefully apply the dissolved sample or the dry-loaded silica to the top of the column.
3. Elution:
- Begin elution with a non-polar solvent system (e.g., 100% n-hexane).
- Gradually increase the polarity of the mobile phase by introducing a more polar solvent (e.g., ethyl acetate). A typical gradient might be:
- 100% Hexane
- 98:2 Hexane:Ethyl Acetate
- 95:5 Hexane:Ethyl Acetate
- ...and so on, up to 100% Ethyl Acetate.
- If necessary, you can then introduce an even more polar solvent like methanol into the ethyl acetate.
- Collect fractions of a consistent volume and monitor the elution by TLC.
Protocol 2: Preparative Reversed-Phase HPLC for Final Purification
This protocol is a starting point for the final purification of a semi-purified fraction containing 8,4'-oxyneolignans.
Table 1: Preparative HPLC Conditions
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 250 x 21.2 mm, 5-10 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient (e.g., 30% B to 70% B over 40 minutes) |
| Flow Rate | 15-20 mL/min (adjust based on column dimensions) |
| Column Temperature | Ambient or 30°C |
| Detection Wavelength | 280 nm (or based on the UV max of your compound) |
| Injection Volume | Dependent on sample concentration and column capacity |
Procedure:
-
Sample Preparation: Dissolve the semi-purified fraction in a minimal amount of the initial mobile phase or methanol. Filter the solution through a 0.45 µm syringe filter.
-
Equilibration: Equilibrate the preparative column with the initial mobile phase conditions until a stable baseline is achieved.
-
Injection and Fraction Collection: Inject the filtered sample onto the column. Monitor the chromatogram in real-time and collect fractions corresponding to the peaks of interest.
-
Post-Purification Processing:
-
Combine the fractions containing the pure 8,4'-oxyneolignan.
-
Remove the organic solvent (acetonitrile) under reduced pressure using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified compound as a solid.
-
-
Purity Verification: Analyze a small amount of the purified solid by analytical HPLC to confirm its purity.
Visualizations
General Purification Workflow for 8,4'-Oxyneolignans
Caption: A typical multi-step purification workflow for isolating 8,4'-oxyneolignans.
References
- 1. researchgate.net [researchgate.net]
- 2. Chem. Pharm. Bull. [cpb.pharm.or.jp]
- 3. Discovery of dihydrobenzofuran neolignans from Rubus ideaus L. with enantioselective anti-Aβ1-42 aggregation activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Hispidacine, an unusual 8,4'-oxyneolignan-alkaloid with vasorelaxant activity, and hispiloscine, an antiproliferative phenanthroindolizidine alkaloid, from Ficus hispida Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring Synthetic Dihydrobenzofuran and Benzofuran Neolignans as Antiprotozoal Agents against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. datapdf.com [datapdf.com]
- 8. researchgate.net [researchgate.net]
Technical Resource Center: Stabilizing 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan in Solution
Document ID: TSR-NEO-53505-68-3-STAB-V1
Introduction
Welcome to the technical support center for 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan (CAS 53505-68-3). This document provides in-depth guidance for researchers, scientists, and drug development professionals on preventing the degradation of this valuable oxyneolignan in solution.[1][2] As a phenolic compound, this neolignan is susceptible to various degradation pathways that can compromise experimental integrity and product shelf-life.[3][4][5]
The structural features of this molecule—multiple phenolic hydroxyl groups and an ether linkage—make it particularly sensitive to oxidative and pH-dependent degradation.[3][4][6][7] This guide offers a synthesis of established chemical principles and practical laboratory protocols to ensure the stability and reliability of your solutions.
Quick Reference Guide: Key Stability Factors
For rapid assessment, the following table summarizes the critical factors affecting the stability of this compound in solution and the top-level recommendations.
| Factor | Risk Level | Core Recommendation | Scientific Rationale |
| Oxygen | High | Use deoxygenated solvents; handle under an inert atmosphere (e.g., Argon, Nitrogen). | The phenolic hydroxyl groups are highly susceptible to oxidation, which is often catalyzed by dissolved oxygen, leading to the formation of colored quinone-type products.[8] |
| pH | High | Maintain acidic to neutral pH (ideally pH < 7). Avoid alkaline conditions. | Phenolic compounds are significantly more stable in acidic conditions.[7] High pH leads to the deprotonation of phenolic hydroxyls, forming phenoxide ions that are more easily oxidized.[3][4][6] |
| Light | Moderate | Store solutions in amber vials or protect from light with aluminum foil. | Lignans and related phenolic structures can be susceptible to photodegradation, a process where light energy initiates oxidative reactions.[9][10] |
| Temperature | Moderate | Store stock solutions at ≤ -20°C. For short-term use, store at 2-8°C. Avoid repeated freeze-thaw cycles. | Elevated temperatures accelerate the rate of all chemical degradation reactions, including oxidation and hydrolysis. |
| Solvent Choice | Variable | Use high-purity, degassed solvents. Methanol, ethanol, and acetone are common choices for extracting lignans.[11][12] For aqueous solutions, use buffered systems. | The choice of solvent can influence stability. Protic solvents may participate in degradation, while impurities (e.g., peroxides in ethers, metal ions) can catalyze oxidation. |
Frequently Asked Questions (FAQs)
Q1: My solution of the neolignan is turning yellow/brown. What is happening?
A1: A color change to yellow or brown is a classic indicator of oxidation. The phenolic moieties in the neolignan are being oxidized to form quinone-like structures, which are often colored and can polymerize. This process is accelerated by exposure to oxygen, light, and alkaline pH.[8] To prevent this, you must rigorously exclude oxygen by using deoxygenated solvents and storing the solution under an inert gas like argon.
Q2: Which solvent should I use to prepare my stock solution?
A2: For a stock solution intended for long-term storage, a high-purity, anhydrous organic solvent is recommended. Methanol or ethanol are often suitable choices for lignans and neolignans.[11] It is crucial to use a fresh bottle of a high-purity solvent and to degas it (e.g., by sparging with argon or nitrogen for 15-20 minutes) before use to remove dissolved oxygen.
Q3: Can I dissolve the compound in a DMSO stock solution?
A3: While DMSO is a powerful solvent, it can be problematic for long-term storage of sensitive compounds. DMSO can absorb water from the atmosphere and can decompose at elevated temperatures or in the presence of contaminants to form oxidizing species. If DMSO is required for your experimental setup, prepare fresh solutions and use them promptly. For storage, a degassed alcoholic solvent is generally a safer choice.
Q4: How critical is the pH of my aqueous working solution?
A4: The pH is extremely critical. Phenolic compounds are known to be unstable at high pH.[3][4][6][13] Alkaline conditions facilitate the formation of phenoxide ions, which are much more susceptible to oxidation than the protonated phenol groups.[3][4][6] For any aqueous application, your solution should be buffered to a pH below 7. An acidic pH (e.g., 4-6) is often preferred to enhance stability.[7]
Q5: I need to heat the solution for my experiment. What precautions should I take?
A5: Heating will accelerate degradation. If heating is unavoidable, you must take stringent precautions. Perform the experiment under an inert atmosphere (e.g., in a sealed vial purged with argon). Include a control sample of the neolignan that is heated for the same duration to quantify the extent of degradation. Minimize the heating time and temperature as much as your protocol allows.
In-Depth Troubleshooting Guide
This section addresses specific experimental issues and provides a logical framework for identifying and solving stability problems.
Issue 1: Rapid Loss of Compound Potency or Concentration
-
Symptom: You observe a rapid decrease in the compound's concentration over a short period (hours to days), as measured by an analytical technique like HPLC.
-
Primary Suspect: Oxidation. This is the most common and rapid degradation pathway for phenolic compounds.
-
Troubleshooting Steps:
-
Verify Solvent Purity and Preparation: Are you using a freshly opened bottle of high-purity, HPLC-grade solvent? Did you deoxygenate the solvent with nitrogen or argon sparging before use?
-
Check Atmosphere: Was the solution prepared and stored under an inert atmosphere? The headspace in your vial should be filled with argon or nitrogen.
-
Analyze for Degradants: Use a stability-indicating method, such as HPLC with a diode-array detector (DAD), to look for the appearance of new peaks that might correspond to degradation products.[14][15][16] Oxidized products often have different UV-Vis spectra.
-
Evaluate pH: If using an aqueous solution, measure the pH. If it is > 7, this is a likely cause. Re-prepare the solution using a suitable acidic buffer.
-
Issue 2: Inconsistent Results Between Experiments
-
Symptom: Replicate experiments yield significantly different results, suggesting your analyte concentration is not consistent.
-
Primary Suspect: Inconsistent handling procedures leading to variable degradation.
-
Troubleshooting Steps:
-
Standardize Solution Handling: Create a strict, step-by-step Standard Operating Procedure (SOP) for solution preparation. This must include the solvent degassing time, the method for inerting the vial headspace, and storage conditions.
-
Control Light Exposure: Are some experiments performed on an open bench while others are in a darker area? Always protect the solution from light using amber vials or foil wrap. Photodegradation can be a significant variable.[9]
-
Minimize Bench Time: Prepare working solutions immediately before use. Do not let stock or working solutions sit at room temperature on the benchtop for extended periods.
-
Logical Troubleshooting Workflow
A systematic approach is key to diagnosing stability issues. The following diagram outlines a decision-making process for troubleshooting neolignan degradation.
Caption: Troubleshooting Decision Tree for Neolignan Degradation.
Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in methanol.
-
Materials:
-
This compound (MW: 378.43 g/mol )
-
Anhydrous, HPLC-grade Methanol (freshly opened bottle)
-
Amber glass vial with a PTFE-lined screw cap
-
Source of inert gas (Argon or Nitrogen) with tubing
-
Analytical balance
-
-
Procedure:
-
Weigh out 3.78 mg of the neolignan and place it into the amber vial.
-
Place the vial in an ice bath.
-
Using a long needle or pipette tip, bubble argon gas gently through 1.5 mL of methanol in a separate container for 15-20 minutes to deoxygenate it.
-
Carefully add 1.0 mL of the deoxygenated methanol to the vial containing the neolignan.
-
Immediately flush the headspace of the vial with argon gas for 30 seconds.
-
Quickly and tightly seal the vial with the screw cap.
-
Vortex gently until the solid is completely dissolved.
-
Wrap the cap-vial interface with parafilm for an extra seal.
-
Label the vial clearly and store it at -20°C or below.
-
Protocol 2: Conducting a Forced Degradation Study
A forced degradation study is essential for understanding the stability profile of the molecule and for developing stability-indicating analytical methods.[17][18][19][20] This protocol provides a framework for stressing the compound under various conditions.
-
Objective: To identify the primary degradation pathways and products of the neolignan.
-
Methodology:
-
Prepare a 1 mg/mL solution of the neolignan in a 50:50 acetonitrile:water mixture.
-
Divide the solution into six aliquots in separate vials.
-
Control: Store one vial at -20°C, protected from light. This is your T=0 and control sample.
-
Acid Hydrolysis: Add 0.1 M HCl to an aliquot to achieve a final acid concentration of 0.05 M. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH to an aliquot to achieve a final base concentration of 0.05 M. Keep at room temperature for 4 hours. Note: Basic degradation is often rapid for phenols.
-
Oxidation: Add 3% hydrogen peroxide to an aliquot. Keep at room temperature for 24 hours.
-
Thermal Stress: Keep one aliquot at 60°C in the dark for 48 hours.
-
Photolytic Stress: Expose one aliquot to a photostability chamber (ICH Q1B guidelines) for a specified duration.[17]
-
After the specified time, neutralize the acid and base samples.
-
Analyze all samples, including the control, by a validated HPLC-UV/MS method. Compare the chromatograms for new peaks (degradants) and the loss of the parent peak.
-
Caption: Experimental Workflow for a Forced Degradation Study.
References
- 1. 4,9,9'-Trihydroxy-3,3'- diMethoxy-8,4'-oxyneolignan | 53505-68-3 [chemicalbook.com]
- 2. This compound [sobekbio.com]
- 3. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of pH on the stability of plant phenolic compounds. | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The Photodegradation of Lignin Methoxyl C Promotes Fungal Decomposition of Lignin Aromatic C Measured with 13C-CPMAS NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Towards Understanding Photodegradation Pathways in Lignins: The Role of Intramolecular Hydrogen Bonding in Excited States. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Polyphenols: Extraction Methods, Antioxidative Action, Bioavailability and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Analysis of neolignans compounds of Piper regnellii (Miq.) C. DC. var. pallescens (C. DC.) Yunck by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans | MDPI [mdpi.com]
- 17. nelsonlabs.com [nelsonlabs.com]
- 18. biopharmaspec.com [biopharmaspec.com]
- 19. acdlabs.com [acdlabs.com]
- 20. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Optimizing HPLC Separation of Neolignan Isomers
Welcome to our dedicated technical support center for optimizing the High-Performance Liquid Chromatography (HPLC) separation of neolignan isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of resolving these structurally similar compounds. Neolignans, a diverse class of natural products, often exist as regioisomers and stereoisomers, presenting a significant analytical challenge.[1][2] Poor separation can lead to inaccurate quantification and misidentification, impacting the integrity of your research.
This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format. We will delve into the causality behind experimental choices, empowering you to not just solve immediate problems, but to build robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial hurdles encountered when developing HPLC methods for neolignan isomers.
Q1: I'm seeing broad, tailing peaks for my neolignan isomers. What are the likely causes and how can I fix this?
A1: Peak tailing is a frequent issue that can compromise quantification and resolution.[3] It's often a result of secondary interactions between your analytes and the stationary phase, or issues within the HPLC system itself.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Silanol Interactions | Residual silanol groups on silica-based stationary phases can interact with polar functional groups on neolignans, causing tailing.[4] To mitigate this, lower the mobile phase pH to 2.5-3.5 with an acid modifier like formic or acetic acid to suppress silanol ionization.[4] Using a high-purity, end-capped column is also highly effective.[5] |
| Column Overload | Injecting too much sample can saturate the column, leading to peak distortion.[6] Reduce your injection volume or dilute your sample and reinject. |
| Mobile Phase pH | An inappropriate mobile phase pH can affect the ionization state of your neolignans, leading to poor peak shape. For acidic neolignans, a mobile phase pH below their pKa is often beneficial.[4] |
| System Dead Volume | Excessive tubing length or internal diameter between the column and detector can contribute to peak broadening.[7] Use shorter, narrower PEEK tubing where possible. |
Q2: My neolignan isomers are co-eluting or have very poor resolution. What are the first things I should try to improve their separation?
A2: Achieving baseline resolution for closely eluting isomers is a primary goal.[8] Here's a systematic approach to enhancing separation:
Troubleshooting Steps:
-
Optimize the Gradient Slope: For gradient methods, a shallower gradient (slower increase in organic solvent) over the elution range of your isomers can significantly improve resolution.[9]
-
Adjust Mobile Phase Composition:
-
Solvent Strength: Fine-tune the ratio of your organic and aqueous mobile phase components.[8]
-
Solvent Type: Switching your organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity of the separation due to different interactions with the analyte and stationary phase.[9][10][11]
-
-
Modify Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution.[9][12] A good starting point is 30-40°C.[4] However, in some cases, lower temperatures may enhance separation.[4]
Q3: I'm observing a drifting baseline during my HPLC run. What could be causing this?
A3: A drifting baseline can significantly impact the accuracy of your integration and quantification.[3] The most common culprits are related to your mobile phase, detector, or column.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Mobile Phase Inconsistency | Inadequate mixing of mobile phase components, decomposition of additives, or temperature fluctuations can cause drift.[13] Ensure your solvents are thoroughly mixed and degassed.[14] For gradient elution, ensure your pump's mixer is functioning correctly.[9] |
| Detector Issues | A contaminated flow cell or a failing detector lamp are common sources of baseline drift.[9][13] Flush the flow cell with a strong, clean solvent like isopropanol. If the problem persists, the lamp may need replacement.[7] |
| Column Equilibration | Insufficient column equilibration time between runs can lead to a drifting baseline, especially at the start of a chromatogram.[7][9] Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Temperature Fluctuations | Unstable column or detector temperatures can cause the baseline to drift.[13] Use a column oven and ensure a stable ambient laboratory temperature.[6][7] |
In-Depth Troubleshooting Guides
This section provides more detailed strategies for tackling complex separation challenges.
Guide 1: Systematic Approach to Method Development for Novel Neolignan Isomers
When faced with a new pair or a complex mixture of neolignan isomers, a systematic approach to method development is crucial for an efficient and successful outcome.
Step-by-Step Protocol:
-
Information Gathering:
-
Initial Column and Mobile Phase Selection:
-
Scouting Gradient:
-
Run a broad scouting gradient (e.g., 5-95% acetonitrile over 20-30 minutes) to determine the approximate elution time of your isomers.
-
-
Optimization of Separation:
-
Final Method Validation:
Workflow for Method Development:
Caption: A systematic workflow for HPLC method development for neolignan isomers.
Guide 2: Troubleshooting Co-elution of Chiral Neolignan Isomers
The separation of enantiomers requires a chiral environment, which can be achieved through different HPLC approaches.[18]
Q: I need to separate enantiomeric neolignans, but they are co-eluting on my C18 column. What should I do?
A: Standard achiral columns like C18 will not separate enantiomers. You need to introduce a chiral selector into your chromatographic system.[19]
Strategies for Chiral Separation:
-
Chiral Stationary Phases (CSPs): This is the most direct and common approach.[18][20]
-
Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives are widely used for separating a broad range of chiral compounds, including lignans.[19]
-
Screening: It is often necessary to screen several different CSPs to find one that provides adequate selectivity for your specific neolignan enantiomers.[19]
-
-
Chiral Mobile Phase Additives (CMPAs): A chiral selector is added to the mobile phase, which then forms transient diastereomeric complexes with the enantiomers, allowing for separation on an achiral column.[18]
-
Pre-column Derivatization: The enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column.[18][21] This method is effective but requires an additional reaction step and a suitable functional group on the neolignan.
Decision Tree for Chiral Separation:
Caption: A decision tree for selecting a chiral HPLC separation strategy.
Guide 3: Advanced Separation Techniques for Complex Neolignan Mixtures
For particularly challenging separations, alternative chromatographic techniques may offer superior performance.
-
Ultra-Performance Liquid Chromatography (UPLC): UPLC systems utilize columns with sub-2 µm particles, providing higher efficiency, resolution, and speed compared to traditional HPLC. This can be particularly advantageous for complex mixtures of neolignan isomers.[22]
-
Supercritical Fluid Chromatography (SFC): SFC uses supercritical carbon dioxide as the primary mobile phase, which has low viscosity and high diffusivity, enabling fast and efficient separations.[23][24] It is an excellent alternative for the separation of isomers, including chiral compounds, and is considered a "green" chromatography technique.[23][25][26]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. benchchem.com [benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. maxisci.com [maxisci.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
- 13. medikamenterqs.com [medikamenterqs.com]
- 14. labcompare.com [labcompare.com]
- 15. Analysis of neolignans compounds of Piper regnellii (Miq.) C. DC. var. pallescens (C. DC.) Yunck by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 19. benchchem.com [benchchem.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. UPLC-HRMS Analysis Revealed the Differential Accumulation of Antioxidant and Anti-Aging Lignans and Neolignans in In Vitro Cultures of Linum usitatissimum L - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analytical and Preparative Separation of Softwood Lignans by Supercritical Fluid Chromatography [mdpi.com]
- 24. Supercritical Fluid Chromatography and Its Application in Lipid Isomer Separation | Semantic Scholar [semanticscholar.org]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Chiral separation of Triacyclglycerols Isomers by Supercritical fluid chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Troubleshooting Low Bioactivity of Synthetic Neolignans
Welcome to the technical support center for researchers, scientists, and drug development professionals working with synthetic neolignans. This guide is designed to provide in-depth troubleshooting strategies and address frequently asked questions regarding the common challenge of low or inconsistent bioactivity in experimental settings. As your dedicated application scientist, my goal is to equip you with the expertise and logical frameworks necessary to diagnose and resolve these issues effectively.
Part 1: Troubleshooting Guide - A Root Cause Analysis Approach
Experiencing lower-than-expected bioactivity from a synthetic neolignan can be a significant roadblock. This guide provides a systematic, causality-driven approach to pinpoint the source of the problem.
Question 1: My synthetic neolignan shows lower than expected activity. Where do I start?
The first step is a systematic evaluation of both the compound's integrity and the experimental setup. Low bioactivity is often not a single issue but a cascade of interconnected factors. We recommend a tiered approach, starting with the most fundamental and common sources of error.
Here is a logical workflow to guide your troubleshooting process:
Caption: A tiered workflow for troubleshooting low bioactivity of synthetic neolignans.
Question 2: Could impurities be the culprit for the observed low bioactivity?
Absolutely. Even trace amounts of impurities can significantly impact bioactivity, leading to loss of efficacy or even unexpected toxic effects[1][2]. Impurities can act as antagonists, compete for binding sites, or interfere with assay readouts[2].
Recommended Actions & Protocols:
-
Purity Assessment: The purity of your synthetic neolignan should be greater than 95%, with some assays requiring >98% purity[3].
-
Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a stock solution of your synthetic neolignan in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
HPLC Conditions: Use a C18 column with a gradient elution method. A typical mobile phase could be a mixture of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: Use a UV detector at a wavelength where the neolignan has maximum absorbance (e.g., 280 nm)[4].
-
Data Analysis: Integrate the peak areas to determine the percentage of purity.
-
-
-
Impurity Identification: If significant impurities are detected, use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify their structures. This can provide clues about potential side reactions during synthesis.
| Potential Impurity Source | Impact on Bioactivity | Recommended Action |
| Residual Solvents | Can be directly toxic to cells or interfere with enzyme activity. | Repurify the compound using techniques like recrystallization or preparative HPLC. |
| Starting Materials/Reagents | May have their own biological activity or inhibit the desired activity. | Optimize the purification process to remove these components effectively. |
| By-products of Synthesis | Can have antagonistic or agonistic effects on the biological target. | Re-evaluate the synthetic route to minimize the formation of by-products. |
Question 3: How critical is stereochemistry to the bioactivity of my neolignan?
The three-dimensional arrangement of atoms (stereochemistry) is paramount for the biological activity of neolignans[5][6]. Different stereoisomers can have vastly different affinities for their biological targets. An incorrect stereoisomer may not fit into the binding pocket of a receptor or enzyme, leading to a complete loss of activity.
Recommended Actions & Protocols:
-
Stereochemical Characterization: Confirm the absolute configuration of your synthetic neolignan using techniques like:
-
Chiral HPLC: To separate and quantify different enantiomers or diastereomers.
-
Circular Dichroism (CD) Spectroscopy: To determine the absolute configuration by comparing the spectrum with known standards or theoretical calculations[6].
-
X-ray Crystallography: Provides the definitive 3D structure, including stereochemistry.
-
-
Comparison with Natural Product: If your synthetic neolignan is based on a natural product, compare its biological activity with an authentic sample of the natural compound whenever possible[7].
Caption: The impact of stereoisomers on binding to a biological target.
Question 4: How can I rule out solubility issues as the cause of low bioactivity?
Poor aqueous solubility is a common challenge for many organic compounds, including neolignans, and can lead to artificially low bioactivity in in vitro assays[8]. If the compound precipitates in the assay medium, its effective concentration is much lower than the nominal concentration.
Recommended Actions & Protocols:
-
Solubility Assessment:
-
Visual Inspection: Prepare the highest concentration of your compound in the assay medium and visually inspect for any precipitation or cloudiness.
-
Nephelometry: A more quantitative method to measure turbidity.
-
-
Improving Solubility:
-
Co-solvents: Use a small percentage of a biocompatible co-solvent like DMSO. However, be mindful that high concentrations of DMSO can be toxic to cells. It is crucial to include a vehicle control in your experiments.
-
Formulation Strategies: For in vivo studies, consider formulating the neolignan with excipients that enhance solubility.
-
| Solvent | Typical Starting Concentration in Assay | Considerations |
| DMSO | 0.1% - 0.5% (v/v) | Can be cytotoxic at higher concentrations. Always include a vehicle control. |
| Ethanol | 0.1% - 1% (v/v) | Can affect cell membrane integrity. |
| Polyethylene Glycol (PEG) | Varies by molecular weight | Generally well-tolerated by cells. |
Protocol: Determining Maximum Soluble Concentration
-
Prepare a high-concentration stock solution of the neolignan in a suitable organic solvent (e.g., 100 mM in DMSO).
-
Serially dilute the stock solution into the aqueous assay buffer.
-
Incubate the solutions under the same conditions as your bioassay (e.g., 37°C for 1 hour).
-
Visually inspect each dilution for precipitation. The highest concentration that remains clear is the maximum soluble concentration.
Part 2: Frequently Asked Questions (FAQs)
What are the most common reasons for the low bioactivity of synthetic neolignans?
The most frequent culprits are issues with compound purity, incorrect stereochemistry, poor solubility in the assay medium, and suboptimal bioassay conditions[7][8]. A systematic troubleshooting approach, as outlined in the guide above, is the most effective way to identify the specific cause.
How do I choose the right biological assay for my synthetic neolignan?
The choice of assay depends on the hypothesized mechanism of action of your compound[9][10].
-
Target-based assays are suitable if you have a specific molecular target in mind (e.g., an enzyme or receptor)[9].
-
Phenotypic assays are useful for identifying compounds that produce a desired biological effect in a cellular or whole-organism context, without a priori knowledge of the specific target[9].
It is often beneficial to use a combination of assays to build a comprehensive understanding of your compound's activity[11].
What are some common pitfalls in experimental design when testing neolignans?
-
Inadequate Controls: Always include positive, negative, and vehicle controls to ensure the assay is performing correctly.
-
Ignoring Cytotoxicity: At high concentrations, your compound may appear to have a desired effect (e.g., anti-inflammatory) simply because it is killing the cells. Always perform a cytotoxicity assay in parallel.
-
Lack of Assay Validation: Ensure that your assay is robust, reproducible, and suitable for its intended purpose through proper validation[12][13].
References
- 1. bioagilytix.com [bioagilytix.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. Impact of Impurity on Kinetic Estimates from Transport and Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of neolignans compounds of Piper regnellii (Miq.) C. DC. var. pallescens (C. DC.) Yunck by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study of cytotoxic neolignan derivatives using multivariate analysis and computation-aided drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. criver.com [criver.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan
Introduction: As researchers delve into the therapeutic potential of novel natural products, they often encounter significant formulation challenges. One such molecule, 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan, a complex polyphenolic compound, presents considerable solubility hurdles that can impede in-vitro and in-vivo studies. While data for this specific neolignan is limited, its structural class provides a roadmap for effective solubilization.[1][2] This guide offers a systematic, principle-driven approach to overcoming these issues, ensuring you can generate reliable and reproducible data.
This technical support center is structured as a series of frequently asked questions (FAQs) that address common problems encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: I'm starting my experiments. Which solvent should I try first to prepare a stock solution?
Answer:
For a polyphenolic and relatively hydrophobic compound like a neolignan, a high-concentration stock solution is best prepared in a polar aprotic organic solvent.[3][4]
Recommended Primary Solvents:
-
Dimethyl Sulfoxide (DMSO): This is the most common and effective choice for creating high-concentration stock solutions of poorly water-soluble compounds for bioassays. Lignins and related structures show high solubility in DMSO.[3][4][5]
-
Ethanol (EtOH): A good second choice, especially if DMSO is incompatible with your experimental system. It is less toxic than other organic solvents.[6][7][8]
-
Acetone: Can be effective for dissolving neolignans and is often used in initial extraction processes.[9]
| Solvent | Polarity Index | Key Considerations |
| DMSO | 7.2 | Excellent solubilizing power; use at <0.5% v/v in final assays to avoid cell toxicity.[10] |
| Ethanol | 5.2 | Good biocompatibility; may require warming or sonication to achieve high concentrations.[6] |
| Acetone | 5.1 | Highly volatile; primarily used for initial dissolution before further dilution. |
Step-by-Step Protocol for Stock Solution Preparation:
-
Weighing: Accurately weigh a small amount (e.g., 1-5 mg) of this compound into a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add a minimal volume of your chosen solvent (e.g., DMSO) to achieve a high concentration (e.g., 10-50 mM). Start with a small volume and add more if needed.
-
Mechanical Assistance: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, use a sonicator bath for 5-10 minutes. Gentle warming (to 37°C) can also be applied but be cautious of potential degradation with prolonged heat exposure.
-
Sterilization & Storage: Once fully dissolved, filter the stock solution through a 0.22 µm syringe filter (ensure the filter material is compatible with your solvent, e.g., PTFE for DMSO). Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
FAQ 2: My compound dissolves in the organic stock solvent but precipitates immediately when I dilute it into my aqueous cell culture medium or buffer. What should I do?
Answer:
This is a classic sign of a compound "crashing out" of solution when the solvent environment changes from organic to aqueous. The key is to manage the transition and improve the compound's apparent solubility in water. Several strategies can be employed.
Strategy 1: Co-Solvent Systems
A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, helping to keep hydrophobic drugs in solution.[7][8]
-
Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 300/400 (PEG 300/400).[6][7]
Protocol: When preparing your final working solution, do not dilute the DMSO stock directly into the final volume of the aqueous buffer. Instead, pre-mix the buffer with a small percentage of a co-solvent like PEG 400 or ethanol before adding the drug stock.
Strategy 2: pH Adjustment
Phenolic hydroxyl groups are weakly acidic.[11] By increasing the pH of the aqueous medium, you can deprotonate these groups, forming a more polar phenoxide salt which is significantly more water-soluble.[11][12]
Causality: The pKa of phenolic groups determines their ionization state at a given pH.[13] At a pH above the pKa, the deprotonated, more soluble form will dominate.
Workflow for pH Modification:
-
Determine Optimal pH: Empirically test the solubility of your compound in a series of buffers with increasing pH (e.g., pH 7.4, 8.0, 8.5, 9.0).
-
Prepare Alkaline Buffer: Prepare your working buffer at the desired higher pH.
-
Dilution: Slowly add the DMSO stock solution to the vortexing alkaline buffer. This combination often prevents precipitation.
-
Stability Check: Crucially, verify the stability of your compound at high pH. Some polyphenols can degrade or oxidize under alkaline conditions.[11][14] Monitor the solution over time for color changes or loss of activity. It is often a trade-off between solubility and stability.
FAQ 3: I've tried co-solvents and pH adjustments, but the solubility is still too low for my required experimental concentration. What advanced techniques can I use?
Answer:
When standard methods fail, more advanced formulation strategies are necessary. These involve using excipients to create micro-environments where the drug can be solubilized.
Option A: Micellar Solubilization with Surfactants
Surfactants are amphiphilic molecules that form micelles in water above a certain concentration (the Critical Micelle Concentration, CMC).[6][15] The hydrophobic core of these micelles can encapsulate your neolignan, dramatically increasing its apparent water solubility.[16]
-
Recommended Surfactants:
-
Polysorbates (Tween® 20, Tween® 80): Non-ionic and generally biocompatible. Frequently used in pharmaceutical formulations.
-
Sodium Dodecyl Sulfate (SDS): Anionic surfactant with strong solubilizing power, but can be denaturing to proteins and cytotoxic at higher concentrations. Best for non-cell-based assays.
-
Option B: Complexation with Cyclodextrins
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] Your neolignan can form an "inclusion complex" by fitting into this cavity, which effectively shields it from the aqueous environment and enhances solubility.[17][18][19]
-
Recommended Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): High aqueous solubility and low toxicity, making it a preferred choice for in-vitro and in-vivo studies.[19]
-
Methyl-β-cyclodextrin (M-β-CD): Also highly effective at solubilization.
-
Experimental Workflow: Choosing a Solubilization Strategy
Protocol for Cyclodextrin Complexation:
-
Prepare CD Solution: Dissolve HP-β-CD in your aqueous buffer to make a concentrated solution (e.g., 10-40% w/v).
-
Add Drug Stock: Slowly add the concentrated DMSO stock of your neolignan to the vortexing HP-β-CD solution.
-
Equilibrate: Allow the mixture to stir or shake at room temperature for 1-24 hours to allow for efficient complex formation.
-
Filter and Use: Filter the final solution through a 0.22 µm filter to remove any non-complexed drug precipitate. The clear filtrate contains the solubilized drug-CD complex.
References
- 1. researchgate.net [researchgate.net]
- 2. 7S,8S-4,9,9'-Trihydroxy-3,3'-Dimethoxy-8-O-4'-Neolignan | C20H26O7 | CID 10691049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solubility of lignin and acetylated lignin in organic solvents :: BioResources [bioresources.cnr.ncsu.edu]
- 4. Solvents in Which Lignin is Soluble – GREEN AGROCHEM [greenagrochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Water as Green Solvent: Methods of Solubilisation and Extraction of Natural Products—Past, Present and Future Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. Polyphenols: Extraction Methods, Antioxidative Action, Bioavailability and Anticarcinogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. humapub.com [humapub.com]
- 18. oatext.com [oatext.com]
- 19. cyclodextrin inclusion complexes: Topics by Science.gov [science.gov]
Technical Support Center: Resolution of 8,4'-Oxyneolignan Enantiomers
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working on the chiral resolution of 8,4'-oxyneolignans. This guide provides in-depth technical advice, troubleshooting workflows, and frequently asked questions to navigate the complexities of separating these stereoisomers. The content is structured to offer not just protocols, but the scientific reasoning behind them, ensuring you can adapt and optimize these methods for your specific molecules.
Introduction: The Chirality Challenge in 8,4'-Oxyneolignans
8,4'-Oxyneolignans are a significant class of natural products with a wide array of biological activities, including neuroprotective, anti-inflammatory, and antitumor effects.[1][2] These molecules typically possess at least two stereocenters (at C-7 and C-8), leading to the existence of enantiomeric and diastereomeric pairs. It is well-established that the biological activity of chiral molecules can be highly stereospecific, with one enantiomer often being significantly more potent or exhibiting a different pharmacological profile than its mirror image.[3][4] Therefore, the ability to resolve and study these enantiomers in their pure forms is critical for drug discovery and development.
This guide focuses on the most prevalent and effective technique for resolving 8,4'-oxyneolignan enantiomers—Chiral High-Performance Liquid Chromatography (HPLC)—and also explores alternative strategies like enzymatic resolution and diastereomeric crystallization.
Section 1: Chiral HPLC - The Gold Standard for Resolution
Chiral HPLC is the most widely used method for both analytical and preparative separation of 8,4'-oxyneolignan enantiomers due to its high efficiency, reproducibility, and the commercial availability of a wide range of chiral stationary phases (CSPs).[5]
Frequently Asked Questions (FAQs): Chiral HPLC
Q1: What is the most effective type of Chiral Stationary Phase (CSP) for 8,4'-oxyneolignans?
A1: Polysaccharide-based CSPs are overwhelmingly the most successful for this class of compounds. Specifically, cellulose and amylose derivatives coated or immobilized on a silica support have demonstrated excellent enantioselectivity. The helical structure of the polysaccharide polymer creates chiral grooves, and enantiomeric recognition is achieved through a combination of interactions like hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance.
-
Field Insight: The most frequently cited successful CSP for 8,4'-oxyneolignans is cellulose tris(3,5-dimethylphenylcarbamate) , commercially known as Chiralcel OD .[3][6] Another highly effective phase is amylose tris(3,5-dimethylphenylcarbamate) , known as Chiralpak AD .[5] Starting your screening with these two columns is a highly efficient strategy.
Q2: What is the best mobile phase mode for separating 8,4'-oxyneolignans?
A2: The Normal Phase (NP) mode is the most common and effective for these compounds.[5] It typically employs a non-polar mobile phase, such as a mixture of an alkane (n-hexane or n-heptane) and an alcohol modifier (isopropanol or ethanol). This environment enhances the polar interactions (like hydrogen bonding) between the analyte and the polysaccharide CSP, which are crucial for chiral recognition. While reversed-phase methods are possible, they are generally less selective for this specific compound class.[7]
Q3: Why do I need to add an acidic or basic modifier to my mobile phase?
A3: While not always necessary for neutral 8,4'-oxyneolignans, modifiers are critical for improving peak shape and resolution for compounds with ionizable groups.
-
For Basic Analytes: A small amount of a basic modifier (e.g., 0.1% diethylamine, DEA) is added to the mobile phase. This is done to suppress the non-specific interactions of the basic analyte with acidic silanol groups on the silica surface of the CSP, which can cause severe peak tailing. The DEA effectively "shields" these sites, allowing the primary chiral recognition interactions to dominate.[8]
-
For Acidic Analytes: An acidic modifier (e.g., 0.1% trifluoroacetic acid, TFA) is used to ensure the acidic analyte remains in its protonated, neutral form. This prevents ionization and reduces peak tailing, leading to sharper peaks and better resolution.[8]
Q4: Can I switch from analytical to preparative scale?
A4: Yes, scaling up is a common objective. The key is to develop a robust analytical method first. For preparative chromatography, you will need to increase the column diameter and particle size of the CSP. The method is then optimized for sample loading to maximize throughput while maintaining the required purity. It is crucial to start with a method that has a good resolution factor (Rs > 1.5) at the analytical scale to ensure a sufficient separation window for the higher concentrations used in preparative work.[9]
Troubleshooting Guide: Chiral HPLC of 8,4'-Oxyneolignans
This section addresses common problems encountered during the chiral separation of 8,4'-oxyneolignans.
| Problem | Potential Causes | Troubleshooting Steps & Explanations |
| Poor or No Resolution | 1. Incorrect CSP: The chosen stationary phase does not provide sufficient stereospecific interactions. | 1. Screen Different CSPs: Start with Chiralcel OD and Chiralpak AD. If unsuccessful, try other polysaccharide derivatives with different functional groups (e.g., chloro-substituted phenylcarbamates).[8] |
| 2. Suboptimal Mobile Phase: The alcohol modifier concentration is too high or too low. | 2. Optimize Modifier Percentage: A higher alcohol percentage reduces retention time but can decrease selectivity. Systematically vary the alcohol (isopropanol or ethanol) concentration in hexane (e.g., from 5% to 25%) to find the optimal balance between resolution and analysis time. | |
| 3. Incorrect Alcohol Modifier: The type of alcohol can significantly impact selectivity. | 3. Switch Alcohol Modifier: Isopropanol and ethanol are the most common. Ethanol is more polar and can sometimes provide different selectivity compared to isopropanol. | |
| 4. Temperature Effects: Temperature influences the thermodynamics of interaction. | 4. Adjust Column Temperature: Lower temperatures often increase resolution by enhancing the stability of transient diastereomeric complexes formed between the analyte and the CSP. Try running the separation at 15°C or 20°C instead of ambient temperature.[10] | |
| Peak Tailing | 1. Secondary Silanol Interactions: Residual acidic silanol groups on the silica support interact with basic moieties on the analyte. | 1. Add a Basic Modifier: For any 8,4'-oxyneolignans with amine functionalities, add 0.1% DEA to the mobile phase to mask silanol groups and improve peak symmetry.[10] |
| 2. Column Overload: Injecting too much sample mass can saturate the stationary phase. | 2. Reduce Sample Concentration: Dilute your sample 10-fold and 100-fold and re-inject. If peak shape improves, you were overloading the column. This is especially critical for preparative work.[10] | |
| 3. Sample Solvent Mismatch: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion. | 3. Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest possible solvent that can dissolve the sample. | |
| Poor Reproducibility / Drifting Retention Times | 1. Column Memory Effect: Additives from previous runs (especially basic or acidic modifiers) can adsorb to the CSP and alter its selectivity in subsequent analyses. | 1. Dedicate a Column: The best practice is to dedicate a specific chiral column to a single method or at least to methods using the same class of modifiers (e.g., only basic or only acidic).[11] |
| 2. Insufficient Equilibration: Chiral columns often require longer equilibration times than standard reversed-phase columns. | 2. Increase Equilibration Time: When changing mobile phase composition, flush the column with at least 20-30 column volumes of the new mobile phase before injecting your sample. | |
| 3. Trace Water in Mobile Phase: In normal phase, small amounts of water can significantly affect retention and selectivity. | 3. Use High-Purity Solvents: Use fresh, HPLC-grade solvents. Water content can vary between batches of solvents, leading to variability.[11] |
Experimental Protocol: Chiral HPLC Method Development
This protocol provides a systematic approach to developing a chiral separation method for a new 8,4'-oxyneolignan.
Objective: To achieve baseline resolution (Rs ≥ 1.5) of the enantiomers.
Step 1: Initial Column and Mobile Phase Screening
-
Columns: Chiralcel OD-H and Chiralpak AD-H (analytical size, e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phases to Screen:
-
A: n-Hexane / Isopropanol (90:10, v/v)
-
B: n-Hexane / Ethanol (90:10, v/v)
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV (select a wavelength where the analyte has strong absorbance, typically around 280 nm).
-
Procedure: Inject the racemic sample onto each column with each mobile phase.
-
Rationale: This initial screen covers the most successful CSPs and mobile phase compositions, maximizing the chance of finding a promising starting point quickly.[8]
-
Step 2: Optimization
-
If partial separation is observed:
-
Adjust Modifier Ratio: Fine-tune the percentage of alcohol. Decrease the alcohol content in 2% increments (e.g., 8%, 6%) to increase retention and potentially improve resolution.
-
Lower Temperature: Decrease the column temperature to 20°C or 15°C to see if resolution improves.
-
-
If peaks are tailing:
-
Add 0.1% DEA (for basic compounds) or 0.1% TFA (for acidic compounds) to the optimized mobile phase.
-
-
If no separation is observed:
-
Screen a wider range of CSPs (e.g., Chiralpak IA, IB, IC) and consider polar organic mode (e.g., 100% Methanol or Acetonitrile) if your compound is highly polar.[12]
-
Section 2: Alternative Resolution Strategies
While Chiral HPLC is dominant, other methods can be employed, particularly when larger quantities of material are needed or when HPLC is not feasible.
Enzymatic Kinetic Resolution (EKR)
Principle: EKR utilizes the stereoselectivity of an enzyme to catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. This results in a mixture of the unreacted, enantiomerically enriched starting material and the new, enantiomerically pure product, which can then be separated by standard chromatography (e.g., silica gel).[13]
FAQs: Enzymatic Kinetic Resolution
Q1: What type of enzyme and reaction should I use for 8,4'-oxyneolignans?
A1: Lipases are the most common and robust enzymes for EKR.[14] Given that 8,4'-oxyneolignans often have primary or secondary alcohol groups (at C-9 or C-7), a lipase-catalyzed transesterification is a logical starting point. In this reaction, the enzyme will selectively acylate one enantiomer, leaving the other unreacted.
-
Example Reaction: Racemic 8,4'-oxyneolignan + Acyl Donor (e.g., vinyl acetate) --(Lipase)--> Enriched (S)-8,4'-oxyneolignan + Enriched (R)-Acylated-8,4'-oxyneolignan.
Q2: How do I choose the right lipase and conditions?
A2: This requires empirical screening. A good starting point is to screen a panel of commercially available immobilized lipases, such as Novozym 435 (from Candida antarctica B) and lipases from Pseudomonas cepacia or Pseudomonas fluorescens.[14][15] The reaction is typically run in a non-polar organic solvent like toluene or hexane to maintain enzyme activity.
Troubleshooting EKR
-
Low or No Reaction: The enzyme may be inactive or the substrate may not fit the active site. Try a different lipase, vary the temperature (typically 30-50°C), or change the acyl donor.
-
Low Enantioselectivity (Low 'E' value): The enzyme does not sufficiently discriminate between the enantiomers. Screen more enzymes. Sometimes changing the solvent or the acyl donor can dramatically impact selectivity. For example, a bulkier acyl donor might enhance steric discrimination in the enzyme's active site.
Diastereomeric Crystallization
Principle: This classical method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties (unlike enantiomers) and can often be separated by fractional crystallization due to differences in solubility.[16] After separation, the chiral resolving agent is cleaved to yield the pure enantiomers.
Application to 8,4'-Oxyneolignans:
-
Functional Handle: The neolignan must have a suitable functional group (e.g., a carboxylic acid or an amine) to react with the resolving agent. If it only has hydroxyl groups, it may need to be derivatized first.
-
Choosing a Resolving Agent:
-
For acidic neolignans: Use a chiral amine like (R)- or (S)-1-phenylethylamine.
-
For basic neolignans: Use a chiral acid like (+)- or (-)-tartaric acid or camphorsulfonic acid.
-
-
The Challenge: The main challenge is finding a solvent system from which one diastereomer will selectively crystallize, leaving the other in the mother liquor. This process often requires extensive screening of different solvents and conditions and can be more of an art than a science.[17]
References
- 1. chiraltech.com [chiraltech.com]
- 2. Lignans and Neolignans: Plant secondary metabolites as a reservoir of biologically active substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. researchgate.net [researchgate.net]
- 5. Chiral separation of two diastereomeric pairs of enantiomers of novel alkaloid-lignan hybrids from Lobelia chinensis and determination of the tentative absolute configuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chiraltech.com [chiraltech.com]
- 10. benchchem.com [benchchem.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chiraltech.com [chiraltech.com]
- 13. Enzymatic Kinetic Resolution by Addition of Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
minimizing side reactions in neolignan synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Troubleshooting Guides & FAQs
This section addresses specific experimental issues in a question-and-answer format.
Q1: My oxidative coupling reaction is producing a high yield of undesired polymeric material instead of the target neolignan. What's causing this and how can I fix it?
A1: Understanding and Preventing Polymerization
The formation of polymeric material is a common side reaction in oxidative coupling, arising from the uncontrolled radical polymerization of phenolic precursors.[1] The phenoxy radicals, generated by a one-electron oxidant (like FeCl₃ or a copper-diamine complex), are highly reactive.[2] While the desired pathway is a selective dimerization to form the neolignan, these radicals can also attack other phenol molecules or growing oligomers, leading to a complex mixture of high molecular weight polymers.[3][4] The oxidation potential of the initial C-C coupled dimer can be lower than that of the monomer, meaning it gets oxidized preferentially, further promoting polymerization over the desired dimerization.[5]
Troubleshooting Protocol:
-
High-Dilution Conditions: One of the most effective strategies is to perform the reaction under high-dilution conditions. This minimizes the probability of intermolecular reactions between radical species, thus favoring the desired intramolecular cyclization or dimerization.
-
Slow Addition of Oxidant: Instead of adding the oxidant all at once, a slow, controlled addition (e.g., via syringe pump) maintains a low steady-state concentration of the phenoxy radicals. This significantly reduces the rate of polymerization.
-
Temperature Control: Lowering the reaction temperature can decrease the rate of undesired side reactions, including polymerization, often more than it affects the desired coupling.
-
Choice of Oxidant: The choice of oxidant can influence the outcome. For instance, silica-bound ferric chloride has been used to control coupling reactions.[6] Enzymatic systems, like laccases, can also offer higher selectivity and reduce polymerization.[7]
Data Summary: Effect of Reaction Conditions on Polymerization
| Parameter | Condition A (High Polymer Yield) | Condition B (Optimized for Dimer) |
| Concentration | 0.1 M | 0.01 M |
| Oxidant Addition | Bulk addition at t=0 | Slow addition over 4 hours |
| Temperature | Room Temperature (25°C) | 0°C |
| Yield (Dimer) | <10% | >70% |
| Yield (Polymer) | >80% | <15% |
Workflow: Minimizing Polymerization
Caption: Decision tree for troubleshooting polymerization in oxidative coupling.
Q2: I'm observing significant amounts of ortho-ortho and ortho-para coupled side products, leading to poor regioselectivity. How can I improve the desired para-para coupling?
A2: Strategies for Controlling Regioselectivity
Poor regioselectivity is a frequent challenge in neolignan synthesis, stemming from the delocalization of the radical electron across the aromatic ring of the phenoxy intermediate.[8] This results in multiple reactive sites (typically ortho and para to the hydroxyl group), leading to a mixture of regioisomers (o-o, o-p, p-p).[2]
Key Strategies for Improved Regioselectivity:
-
Steric Hindrance: Introducing bulky substituents at the ortho positions of the phenol precursor can sterically block these sites, thereby directing the coupling to the less hindered para position.[9][10]
-
Directing Groups: The use of directing groups that coordinate to the metal catalyst can effectively guide the C-H activation and subsequent coupling to a specific position.[11]
-
Catalyst Selection: The choice of catalyst is crucial. Certain catalysts, including some copper-based systems and enzymatic catalysts like laccases or cytochrome P450 enzymes, can exhibit high regioselectivity.[7][12] The coordination sphere of the metal catalyst can influence the coupling mechanism and, consequently, the regioselectivity.[13][14]
-
Solvent Effects: The reaction solvent can influence the regioselectivity by stabilizing certain transition states over others. Experimenting with a range of solvents with varying polarities is recommended.[15]
Data Summary: Impact of Strategy on Regioselectivity
| Strategy | Precursor | Catalyst/Conditions | p-p : o-p : o-o Ratio | Reference |
| None (Control) | 4-propylphenol | FeCl₃, CH₂Cl₂ | 40 : 45 : 15 | [16] |
| Steric Hindrance | 2,6-di-tert-butyl-4-propylphenol | FeCl₃, CH₂Cl₂ | >95 : <5 : 0 | [9] |
| Enzymatic | Coniferyl alcohol | Laccase/O₂ | >90 : <10 : 0 | [7] |
Q3: My catalyst seems to deactivate quickly, leading to incomplete conversion. What are the common causes and solutions?
A3: Diagnosing and Preventing Catalyst Deactivation
Catalyst deactivation is a common issue, particularly in copper-catalyzed oxidative couplings.[17] Several mechanisms can contribute to this problem:
-
Oxidation of the Active Catalyst: The active form of the catalyst (e.g., Cu(I)) can be oxidized to an inactive state (e.g., Cu(II)) by the oxidant or by air.
-
Disproportionation: Cu(I) species can be unstable and disproportionate into inactive Cu(0) and Cu(II).[17]
-
Fouling: Polymeric byproducts, if formed, can coat the catalyst's surface, blocking active sites.
-
Ligand Degradation: The ligands associated with the metal center can be susceptible to oxidation or other degradation pathways.
Troubleshooting Protocol:
-
Maintain an Inert Atmosphere: Rigorously exclude oxygen from the reaction by using standard Schlenk line or glovebox techniques. Degas all solvents prior to use.
-
Use a Co-oxidant or Mediator: In some systems, a co-oxidant can help regenerate the active catalytic species.
-
Optimize Ligand Choice: Employ more robust ligands that are resistant to oxidative degradation. For copper systems, ligands like 1,10-phenanthroline have shown good stability.[18]
-
Control Reaction Rate: As discussed in Q1, slow addition of the oxidant can prevent the rapid formation of byproducts that may foul the catalyst.
-
Consider Heterogeneous Catalysts: In some cases, a well-chosen heterogeneous catalyst can offer greater stability and easier removal from the reaction mixture.
Workflow: Diagnosing Catalyst Deactivation
Caption: Flowchart for diagnosing potential causes of catalyst deactivation.
Q4: How can I control the stereochemistry at the newly formed chiral centers during the coupling reaction to obtain a specific diastereomer?
A4: Achieving Stereocontrol in Neolignan Synthesis
Controlling the stereochemistry during the formation of new chiral centers is a significant challenge in neolignan synthesis, especially in radical-radical coupling reactions which often proceed with low diastereoselectivity.[19] However, several advanced strategies can be employed to achieve high levels of stereocontrol.
Strategies for Stereocontrolled Synthesis:
-
Chiral Catalysts: The use of a chiral catalyst, often a metal complex with a chiral ligand, can create a chiral environment around the reacting species, influencing the stereochemical outcome of the reaction. Asymmetric oxidative coupling using chiral vanadium or copper complexes has been successfully demonstrated.[6]
-
Substrate Control: The inherent stereochemistry of a complex substrate can be used to direct the formation of new stereocenters. This is particularly relevant in the later stages of a total synthesis.[24][25][26][27]
-
Diastereoselective Reactions: Post-coupling transformations can also be used to establish the desired stereochemistry. For example, a diastereoselective reduction or epoxidation of a precursor can set a key stereocenter.
Data Summary: Comparison of Stereocontrol Methods
| Method | Description | Typical Diastereomeric Excess (d.e.) | Key Consideration |
| Chiral Auxiliary | Covalent attachment of a chiral molecule to the substrate.[20] | 80-98% d.e. | Requires additional steps for attachment and removal of the auxiliary.[22] |
| Chiral Catalyst | Use of a metal complex with a chiral ligand.[6] | 70-95% e.e. | Catalyst development can be complex; may require low temperatures. |
| Substrate Control | Relying on existing stereocenters in the substrate. | Highly variable; can be >99% d.e. | Dependent on the specific molecular architecture.[24] |
Experimental Protocol: Slow-Addition Oxidative Coupling with FeCl₃
This protocol describes a general method for the oxidative coupling of a substituted phenol, optimized to minimize polymerization and improve regioselectivity.
Materials:
-
Substituted Phenol (e.g., 4-propyl-2-methoxyphenol)
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line glassware
-
Syringe pump
Procedure:
-
Preparation: Under an inert atmosphere of argon, dissolve the substituted phenol (1.0 eq) in anhydrous DCM to make a 0.01 M solution in a three-neck round-bottom flask. Cool the solution to 0°C in an ice bath.
-
Oxidant Solution: In a separate flask, prepare a 0.05 M solution of anhydrous FeCl₃ (2.2 eq) in anhydrous DCM.
-
Slow Addition: Load the FeCl₃ solution into a syringe and place it on a syringe pump. Add the FeCl₃ solution to the stirred phenol solution at a rate of 1 mL/hour.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Workup: Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired neolignan.
References
- 1. Studies on the preparation of bioactive lignans by oxidative coupling reaction. V. Oxidative coupling reaction of methyl (E)-3-(2-hydroxyphenyl)propenoate derivatives and lipid peroxidation inhibitory effects of the produced lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidative coupling of phenols - Wikipedia [en.wikipedia.org]
- 3. Oxidative Coupling and Self-Assembly of Polyphenols for the Development of Novel Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regio- and stereoselective intermolecular phenol coupling enzymes in secondary metabolite biosynthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of sonication for the coupling of sterically hindered substrates in the phenolic Mitsunobu reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - Enhancing chemical synthesis planning: automated quantum mechanics-based regioselectivity prediction for C–H activation with directing groups [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. Iron(iii) chloride in oxidative C–C coupling reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Oxidative Dehydrogenative Couplings of Alkenyl Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 24. benchchem.com [benchchem.com]
- 25. Iterative assembly line synthesis of polypropionates with full stereocontrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Stereocontrolled Total Synthesis of Resolvin D4 and 17(R)-Resolvin D4 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Stereocontrolled total synthesis of Resolvin D4 and 17(R)-Resolvin D4 - PubMed [pubmed.ncbi.nlm.nih.gov]
stability testing of 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan under experimental conditions
Welcome to the technical support center for 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on ensuring the stability and integrity of this complex neolignan during experimental studies. Here, we move beyond simple protocols to explain the scientific rationale behind our recommendations, empowering you to troubleshoot issues and design robust, self-validating experiments.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses foundational questions about the compound's characteristics and inherent stability risks.
Q1: What is this compound and what are its key structural features?
A1: this compound is a naturally occurring neolignan, a class of phenolic compounds derived from the oxidative coupling of two phenylpropanoid units.[1] Its structure (Molecular Formula: C₂₀H₂₆O₇) is characterized by two aromatic rings linked by an ether bond (8-O-4' linkage), multiple hydroxyl (-OH) groups, and methoxy (-OCH₃) groups.[2] These functional groups are critical to its biological activity but are also the primary sites of potential degradation.
Q2: What inherent properties of this neolignan might make it susceptible to degradation?
A2: The stability of this molecule is primarily influenced by three key features:
-
Phenolic Hydroxyl Groups: The -OH groups on the aromatic rings are susceptible to oxidation, which can be initiated by light, heat, or the presence of metal ions. This can lead to the formation of colored quinone-type structures, compromising the compound's purity and activity. Neolignans are known for their antioxidant properties, which paradoxically means they are easily oxidized.[3]
-
Ether Linkage: The 8-O-4' ether bond can be susceptible to cleavage under harsh acidic or basic conditions (hydrolysis). This would break the molecule into two separate phenylpropanoid units.
-
Aliphatic Hydroxyl Groups: The primary alcohol groups (-CH₂OH) at the 9 and 9' positions can be oxidized to aldehydes or carboxylic acids under strong oxidative stress.
Q3: Why is stability testing, specifically through forced degradation, essential for this compound?
A3: Forced degradation, or stress testing, is a critical step in pharmaceutical development mandated by regulatory bodies like the ICH.[4] Its purpose is to intentionally degrade the sample under more severe conditions than it would typically encounter.[5] This allows us to:
-
Elucidate Degradation Pathways: Identify the likely breakdown products and understand the chemical reactions that cause instability.[6][7]
-
Develop Stability-Indicating Methods: Ensure that our analytical methods (like HPLC) can separate the intact compound from all its potential degradation products. This is crucial for accurately quantifying the compound in future stability studies.[8][9]
-
Inform Formulation and Storage: The data helps in selecting appropriate excipients, packaging, and storage conditions (e.g., protection from light, refrigeration) to ensure the compound's shelf-life.[4][5]
Section 2: Designing a Forced Degradation Study
A well-designed forced degradation study is the cornerstone of any stability program. It involves subjecting the compound to a range of stress conditions to produce a representative sample of potential degradants.
Experimental Workflow: Forced Degradation Study
The following diagram outlines the logical flow of a comprehensive forced degradation study.
References
- 1. Jatrolignans C and D: New Neolignan Epimers from Jatropha curcas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7S,8S-4,9,9'-Trihydroxy-3,3'-Dimethoxy-8-O-4'-Neolignan | C20H26O7 | CID 10691049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Antioxidant properties of 8.0.4'-neolignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. acdlabs.com [acdlabs.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. ijtsrd.com [ijtsrd.com]
Technical Support Center: Refining Neolignan Extraction for Higher Purity
Welcome to the technical support center for neolignan extraction and purification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating high-purity neolignans from plant matrices. Here, we address common challenges with in-depth, field-proven insights and troubleshooting strategies to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the yield and purity of neolignan extracts?
A1: The successful extraction of neolignans is a multi-faceted process where yield and purity are dictated by several critical parameters. These include the choice of solvent, extraction temperature, duration, and the specific method employed.[1][2][3] The inherent structural diversity of neolignans means there is no single universal protocol; optimization is key. For instance, the polarity of the solvent must be matched to the target neolignan.[4][5] More polar neolignan glycosides will necessitate aqueous mixtures of solvents like ethanol or methanol, while less polar aglycones may be efficiently extracted with solvents like n-hexane.[3][4][5]
Q2: How do I select the optimal extraction solvent for my target neolignan?
A2: Solvent selection is paramount and should be based on the polarity of the target neolignan. A general starting point for many neolignans is an aqueous solution of ethanol or methanol, typically in the range of 70-80%.[6] For initial explorations where the polarity of the target compound is unknown, using a gradient of solvents with increasing polarity for sequential extractions can be an effective strategy.[7] For instance, starting with n-hexane to remove highly nonpolar compounds, followed by ethyl acetate, and then methanol can provide a preliminary fractionation of your extract.[8]
Q3: What is the impact of temperature on neolignan stability and extraction efficiency?
A3: Temperature has a dual effect on neolignan extraction. Higher temperatures can enhance the solubility of neolignans and the efficiency of the extraction process. However, excessive heat can lead to the degradation of thermally labile neolignans.[3][9] Generally, most neolignans are stable at temperatures below 100°C.[6] For many applications, a moderately elevated temperature, for example, 40-60°C, provides a good balance between extraction efficiency and compound stability.[3]
Q4: Are modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) significantly better than traditional methods?
A4: Modern techniques like UAE and MAE often offer considerable advantages over conventional methods such as maceration or Soxhlet extraction.[6][10] These benefits include higher yields, significantly reduced extraction times, and lower solvent consumption.[6] For example, ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, enhancing the mass transfer of neolignans into the solvent.[10] This increased efficiency can be particularly beneficial for minimizing the degradation of sensitive compounds due to shorter processing times.[9]
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered during neolignan extraction and purification.
Problem 1: Low Yield of Target Neolignan
A low yield of your target neolignan can be a significant roadblock. The following troubleshooting steps can help you identify and resolve the underlying issues.
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solution & Rationale |
| Incomplete Extraction | Solution: Ensure the plant material is finely and uniformly ground to maximize the surface area for solvent penetration.[6] Consider increasing the extraction time or the solvent-to-solid ratio. For resistant plant matrices, employing a more vigorous extraction method like UAE or MAE can significantly improve yields.[6][10] |
| Inappropriate Solvent Choice | Solution: The polarity of your extraction solvent may not be optimal for your target neolignan. If you are targeting polar glycosides, ensure you are using an aqueous mixture of a polar solvent like ethanol or methanol.[3][5] For less polar aglycones, a less polar solvent may be more effective.[4] Perform small-scale pilot extractions with a range of solvents to determine the most effective one. |
| Degradation of Neolignan | Solution: Neolignans can be susceptible to degradation from excessive heat, light, or adverse pH conditions.[3][9] If you are using a heat-assisted method, try reducing the temperature or extraction time. Protect your samples from light, especially if there is evidence of photosensitivity.[3] |
| Suboptimal Plant Material | Solution: The concentration of neolignans can vary significantly depending on the plant part, geographical source, and harvest time.[1] Ensure you are using the correct plant part as reported in the literature for your target compound. If possible, analyze a small sample of your plant material to confirm the presence of the target neolignan before proceeding with a large-scale extraction. |
Workflow for Troubleshooting Low Yield:
Caption: A logical workflow for diagnosing and resolving low neolignan yield.
Problem 2: Poor Purity of the Neolignan Extract
Even with a good yield, a crude extract with low purity presents significant challenges for downstream purification.
Potential Causes and Recommended Solutions:
| Potential Cause | Recommended Solution & Rationale |
| Co-extraction of Impurities | Solution: Your initial extraction is likely pulling out a wide range of compounds with similar polarities to your target neolignan. Implement a preliminary clean-up step. A common and effective method is liquid-liquid partitioning.[8] After your initial extraction, suspend the crude extract in water and partition it against a series of immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate).[8] Your target neolignan will likely concentrate in the fraction with the most similar polarity, leaving many impurities behind. |
| Presence of Pigments and Chlorophylls | Solution: Pigments like chlorophyll can interfere with chromatographic purification. These can often be removed by pre-washing the plant material with a non-polar solvent like n-hexane before the main extraction. Alternatively, solid-phase extraction (SPE) with a suitable stationary phase can be used to selectively remove these pigments from the crude extract. |
| Overlapping Peaks in Chromatography | Solution: If you are observing co-eluting peaks during HPLC analysis, your chromatographic method may need further optimization. Experiment with different mobile phase compositions, gradients, and flow rates.[11] Consider using a different column with an alternative stationary phase chemistry to alter the selectivity of the separation. For particularly challenging separations of isomers, techniques like high-speed counter-current chromatography (HSCCC) can be highly effective.[12][13] |
General Workflow for Improving Extract Purity:
Caption: A typical workflow for the purification of neolignans from a crude extract.
Experimental Protocols
Protocol 1: General Ultrasound-Assisted Extraction (UAE) of Neolignans
This protocol provides a starting point for the efficient extraction of neolignans and can be optimized for specific plant materials and target compounds.
Materials:
-
Dried and finely powdered plant material
-
Extraction solvent (e.g., 80% ethanol in water)
-
Ultrasonic bath or probe sonicator
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
Procedure:
-
Preparation: Accurately weigh a known amount of the powdered plant material.
-
Extraction: Place the plant material in a suitable flask and add the extraction solvent at a solvent-to-solid ratio of approximately 20:1 (mL/g).[6]
-
Sonication: Place the flask in an ultrasonic bath and sonicate at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 30-60 minutes).[9] If using a probe sonicator, use it in pulsed mode to avoid overheating.
-
Filtration: After sonication, filter the mixture to separate the extract from the solid plant residue.
-
Re-extraction (Optional but Recommended): To maximize yield, the plant residue can be re-extracted with fresh solvent.
-
Concentration: Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 40°C to obtain the crude neolignan extract.
Protocol 2: Liquid-Liquid Partitioning for Preliminary Purification
This protocol is designed to fractionate the crude extract based on polarity, thereby increasing the purity of the target neolignan in a specific fraction.
Materials:
-
Crude neolignan extract
-
Distilled water
-
A series of immiscible organic solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate)
-
Separatory funnel
Procedure:
-
Suspension: Suspend the crude extract in distilled water.
-
First Partition: Transfer the aqueous suspension to a separatory funnel and add an equal volume of n-hexane. Shake vigorously and allow the layers to separate. Collect the n-hexane (upper) layer. Repeat this step 2-3 times.
-
Subsequent Partitions: To the remaining aqueous layer, add an equal volume of the next solvent in the polarity series (e.g., chloroform). Repeat the partitioning process.
-
Continue Partitioning: Continue this process with solvents of increasing polarity (e.g., ethyl acetate).
-
Fraction Collection: Collect and combine the respective solvent layers from each partitioning step.
-
Analysis: Analyze each fraction using a suitable analytical technique (e.g., TLC or HPLC) to determine which fraction contains the highest concentration of your target neolignan.[8]
-
Concentration: Concentrate the desired fraction using a rotary evaporator to obtain a partially purified neolignan extract.
References
- 1. Recent advances in research on lignans and neolignans - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00021E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piper tectoniifolium Kunth: A New Natural Source of the Bioactive Neolignan (−)-Grandisin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromatographic analysis of lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Analysis of neolignans compounds of Piper regnellii (Miq.) C. DC. var. pallescens (C. DC.) Yunck by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel off-line multi-dimensional high-speed countercurrent chromatography strategy for preparative separation of bioactive neolignan isomers from Piper betle. L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preparative Isolation and Purification of Lignans from Justicia procumbens Using High-Speed Counter-Current Chromatography in Stepwise Elution Mode - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Inconsistencies in 8,4'-Oxyneolignan Bioassay Results
<
Introduction
8,4'-Oxyneolignans are a significant class of natural phenolic compounds that exhibit a wide range of promising biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[1] As researchers increasingly explore their therapeutic potential, the reliability and reproducibility of bioassay results are paramount. However, inconsistencies in these results are a common challenge, stemming from the inherent complexities of both the compounds and the assays themselves.
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to troubleshoot and address these inconsistencies. By understanding the underlying causes and implementing robust experimental practices, you can enhance the accuracy and validity of your findings.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and issues that arise during the bio-evaluation of 8,4'-oxyneolignans.
Q1: My bioassay results for the same 8,4'-oxyneolignan extract are highly variable between experiments. What are the likely causes?
A1: Inconsistent results with natural product extracts are a frequent challenge.[2] Several factors can contribute to this variability:
-
Source Material Variability: The chemical profile of plant extracts can differ based on the season, geographical location of collection, and the plant's maturity.[2]
-
Extraction Method: The choice of solvents and extraction techniques can significantly alter the composition and, consequently, the biological activity of the extract.[2][3][4]
-
Inadequate Characterization: Without proper analytical characterization (e.g., HPLC, Mass Spectrometry), it is difficult to ensure the consistency of the extract between batches.[2]
-
Experimental Conditions: Seemingly minor variations in your protocol, such as cell density, incubation times, and reagent concentrations, can lead to significant differences in outcomes.[2][5]
Q2: I'm observing a high number of "hits" in my primary screen. Could this be due to non-specific activity?
A2: Yes, this is a strong possibility. Natural product extracts are often rich in Pan-Assay Interference Compounds (PAINS), which are known to produce false-positive results in many different assays through non-specific mechanisms.[2]
Mitigation Strategies:
-
Perform Counter-Screens: Use orthogonal assays to confirm the initial findings.
-
Be Aware of PAINS Structures: Familiarize yourself with common PAINS chemical motifs to identify potentially problematic compounds in your extract.
Q3: My 8,4'-oxyneolignan compound has poor solubility in my cell culture medium. How can I address this?
A3: Poor aqueous solubility is a common issue with phenolic compounds.
Troubleshooting Steps:
-
Use a Co-solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds.[6] Prepare a high-concentration stock solution in DMSO and then dilute it in your culture medium.
-
Control Solvent Concentration: Ensure the final concentration of the organic solvent in your assay is low (typically <0.5%) and consistent across all wells, including vehicle controls, to prevent solvent-induced toxicity.[6]
-
Sonication: Gentle sonication can aid in the dissolution of your compound in the final working solution.[7]
Q4: The IC50 value I've determined for an 8,4'-oxyneolignan is significantly different from published data. What could be the reason?
A4: Discrepancies in IC50 values can be attributed to several factors:
-
Compound Purity and Stability: Verify the purity of your compound. Whenever possible, obtain a certificate of analysis. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[8]
-
Cell Line Differences: Different cell lines, and even the same cell line at different passage numbers, can exhibit varying sensitivities to a compound.[8][9]
-
Assay Protocol Variations: Differences in cell seeding density, treatment duration, and the specific viability assay used can all impact the calculated IC50 value.[9]
Part 2: Troubleshooting Specific Bioassays
This section provides detailed troubleshooting guides for common bioassays used to evaluate 8,4'-oxyneolignans.
Issue 1: Inconsistent Results in Tetrazolium-Based Viability Assays (e.g., MTT, XTT)
Tetrazolium-based assays, like the MTT assay, are widely used to assess cell viability. However, they are susceptible to interference from various sources.[10][11]
Common Problems and Solutions
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| False-Positive Results (Increased Absorbance) | Direct reduction of the tetrazolium salt by the 8,4'-oxyneolignan. Phenolic compounds are known to have reducing properties.[12] | 1. Cell-Free Control: Measure the absorbance of your compound in cell-free media with the assay reagent to check for direct reduction.[2] 2. Orthogonal Assay: Use a non-tetrazolium-based viability assay, such as CellTiter-Glo® (which measures ATP), to confirm your results.[2] |
| False-Negative Results (Decreased Absorbance) | Inhibition of cellular reductases by the compound, which may not correlate with cell death. | 1. Microscopic Examination: Visually inspect the cells for morphological signs of cytotoxicity. 2. Alternative Viability Assay: Use a dye-exclusion assay (e.g., Trypan Blue) or a membrane integrity assay (e.g., LDH release) to assess cell viability. |
| High Variability Between Replicates | - Inconsistent cell seeding. - Pipetting errors. - "Edge effects" in microplates.[8] - Precipitation of the compound. | 1. Homogenous Cell Suspension: Ensure a single-cell suspension before and during plating.[8] 2. Calibrated Pipettes: Use calibrated pipettes and proper technique.[8] 3. Mitigate Edge Effects: Avoid using the outer wells of the plate or fill them with sterile media/PBS to maintain humidity.[8] 4. Check Solubility: Visually inspect for any precipitate before and after adding the compound to the cells.[7] |
| Low Signal or Weak Absorbance | - Suboptimal cell density. - Short incubation time.[13] | 1. Optimize Cell Seeding: Determine the optimal cell number per well for your cell line.[13] 2. Optimize Incubation Time: Ensure sufficient incubation time for formazan crystal formation.[13] |
Experimental Workflow: Troubleshooting MTT Assay Interference
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Extraction of lignans from flaxseed and evaluation of their biological effects on breast cancer MCF-7 and MDA-MB-231 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. marinbio.com [marinbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the limitations of MTT assays? | AAT Bioquest [aatbio.com]
- 12. Is Your MTT Assay the Right Choice? [promega.jp]
- 13. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan and Related Neolignans: A Guide for Researchers
This guide provides a comparative overview of the biological activities of the neolignan 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan and other structurally related neolignans. As researchers and drug development professionals, understanding the subtle yet significant differences in the bioactivity of these compounds is crucial for identifying promising therapeutic leads. This document synthesizes available data on their anticancer, anti-inflammatory, and antioxidant properties, providing a framework for further investigation.
Introduction to Neolignans: A Class of Promising Bioactive Molecules
Neolignans are a diverse group of natural phenols derived from the oxidative coupling of two phenylpropanoid units.[1] Their structural complexity lends itself to a wide array of biological activities, making them a focal point in natural product chemistry and drug discovery.[2][3] The subject of this guide, this compound, belongs to the 8-O-4' subclass of neolignans, characterized by an ether linkage between the C8 of one phenylpropanoid unit and the C4' of the other. While direct experimental data on this specific compound is limited in publicly accessible literature, we can infer its potential bioactivities by comparing it with structurally similar and well-studied neolignans.
Anticancer Activity: A Comparative Look at Cytotoxicity
Neolignans have demonstrated significant potential as anticancer agents, with many exhibiting potent cytotoxicity against various cancer cell lines.[4] The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways.[2][5]
Comparative Cytotoxicity Data
To provide a quantitative comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several neolignans against different cancer cell lines.
| Neolignan | Cancer Cell Line | IC50 (µM) | Reference |
| Manassantin A | SK-Hep-1 (Liver Adenocarcinoma) | 0.018 - 0.423 µg/mL* | [6][7] |
| Myticaganal C | KB (Oral Cavity), NCI-H187 (Small Cell Lung) | 5.9, 6.3 | [8] |
| Myrifragranone C | A2780 (Ovarian) | 14.1 | [9] |
| Licarin A | Not significantly cytotoxic against DU-145 (Prostate) | >50 | [10] |
| (+)-erythro-Δ8′-7S,8R-dihydroxy-3,3,5′-trimethoxy-8-O-4′-neolignan | Not Reported | - | [11] |
*Note: IC50 values for Manassantin A were reported in µg/mL.
Analysis: The data reveals that the cytotoxic potency of neolignans varies significantly with their chemical structure and the cancer cell line being tested. Manassantin A, for instance, exhibits remarkable potency against several cancer cell lines, even surpassing conventional chemotherapeutic agents like cisplatin and doxorubicin in some cases.[6][7] In contrast, a neolignan like Licarin A shows minimal cytotoxicity, suggesting its potential lies more in chemoprevention rather than direct cell killing.[10] The structural features, such as the presence and position of hydroxyl and methoxy groups, play a critical role in determining the cytotoxic efficacy.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of the neolignan for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Key Signaling Pathways in Neolignan-Induced Apoptosis
Neolignans often exert their anticancer effects by modulating critical signaling pathways that regulate cell survival and death.[1][2][5]
Caption: Key signaling pathways modulated by neolignans in cancer cells.
Anti-inflammatory Activity: Quenching the Flames of Inflammation
Chronic inflammation is a hallmark of many diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[12] Neolignans have emerged as potent anti-inflammatory agents, primarily by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins.[3][7][11]
Comparative Anti-inflammatory Data
The following table presents the IC50 values for the inhibition of nitric oxide production by various neolignans in lipopolysaccharide (LPS)-stimulated macrophage cells.
| Neolignan | Cell Line | IC50 (µM) | Reference |
| (+)-erythro-Δ8′-7S,8R-dihydroxy-3,3,5′-trimethoxy-8-O-4′-neolignan | RAW 264.7 | 11.07 µg/mL* | [11] |
| (7S,8S)-Δ8′-3,4-methylenedioxy-3′,5,5′-trimethoxy-7-monoacetate-8.O.4′-neolignan | RAW 264.7 | Suppressed NO production at 25 µM | [12] |
| Balanophonin | RAW 264.7 | Inhibits NO production | [6] |
| Neolignans from Piper kadsura | RAW 264.7 | 34.29 and 47.5 | [11] |
*Note: IC50 value was reported in µg/mL.
Analysis: The data indicates that several neolignans are effective inhibitors of NO production, a key mediator in the inflammatory response. The neolignan isolated from Myristica fragrans shows a notable inhibitory effect.[11] The structural variations among these compounds likely influence their interaction with enzymes like inducible nitric oxide synthase (iNOS).
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.[9][13]
Principle: The Griess reagent converts nitrite into a deep purple azo compound, and the intensity of the color is proportional to the nitrite concentration.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and incubate. Pre-treat the cells with different concentrations of the neolignan for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent like LPS (1 µg/mL) and incubate for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Absorbance Measurement: Incubate for 10-15 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in the samples. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Key Signaling Pathways in the Anti-inflammatory Action of Neolignans
The anti-inflammatory effects of neolignans are often mediated through the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression.[4][8]
Caption: Inhibition of the NF-κB signaling pathway by neolignans.
Antioxidant Activity: Scavenging Free Radicals
Neolignans, as phenolic compounds, are known to possess antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases.[3]
Comparative Antioxidant Activity
Experimental Protocols: DPPH and ABTS Radical Scavenging Assays
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common methods for evaluating the antioxidant capacity of natural products.[14][15][16]
DPPH Assay Principle: DPPH is a stable free radical that has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
ABTS Assay Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS. This blue-green radical is then reduced by antioxidants, causing a loss of color that can be measured spectrophotometrically.
Caption: Workflow for DPPH and ABTS antioxidant assays.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of this compound is not extensively documented, a comparative analysis with structurally related neolignans suggests its potential as a bioactive compound. The presence of multiple hydroxyl and methoxy groups on the phenyl rings is a common feature among bioactive neolignans, indicating a likelihood of antioxidant, anti-inflammatory, and potentially cytotoxic properties for the target compound.
Future research should focus on the isolation or synthesis of this compound to enable a thorough investigation of its biological activities. Head-to-head comparative studies with other well-characterized neolignans using standardized assays will be crucial for elucidating its structure-activity relationships and determining its therapeutic potential. Furthermore, exploring its effects on a wider range of cancer cell lines and its mechanisms of action at the molecular level will provide a more complete picture of its pharmacological profile.
References
- 1. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 2. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and anti-inflammatory neolignans from the seeds of hawthorn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A neolignan enantiomer from Piper hancei with anti-neuroinflammatory effect by attenuating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Potentials of the Lignan Magnolin: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activity of S. Marianum and N. Sativa Extracts on Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Anti-Inflamatory Activity of Neolignan Compound Isolated from the Roots of Saururus chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mjas.analis.com.my [mjas.analis.com.my]
- 14. Statistical evaluation of DPPH, ABTS, FRAP, and Folin-Ciocalteu assays to assess the antioxidant capacity of lignins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pub.h-brs.de [pub.h-brs.de]
- 16. e3s-conferences.org [e3s-conferences.org]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Neolignan Quantification
Authored for Researchers, Scientists, and Drug Development Professionals
The Analytical Imperative: Why Neolignan Quantification Demands Rigorous Validation
Neolignans, a diverse class of phenolic compounds derived from the shikimate pathway, represent a treasure trove of pharmacological potential. Found widely in the plant kingdom, compounds like Honokiol and Magnolol from Magnolia officinalis exhibit significant anti-inflammatory, neuroprotective, and anti-cancer properties. Harnessing this potential for therapeutic development requires their precise and accurate quantification in complex matrices, from raw botanical materials to biological fluids.
However, developing an analytical method is only the beginning. The true test of a method's reliability comes from validation—a systematic process to confirm that the procedure is suitable for its intended purpose.[1][2] This guide moves one step further, into the critical domain of cross-validation : the formal process of comparing two validated analytical methods to ensure they produce comparable results.[3][4]
Cross-validation is not a mere academic exercise; it is a cornerstone of analytical lifecycle management, essential in scenarios such as:
-
Method Transfer: When a method is moved from a development lab to a quality control (QC) lab.
-
Technology Modernization: When upgrading from an older technology (e.g., HPLC-UV) to a newer, more sensitive one (e.g., UPLC-MS/MS).
-
Inter-laboratory Studies: When data from multiple sites must be pooled or compared for large-scale clinical trials.[5]
This guide provides a comprehensive framework for designing and executing a cross-validation study for neolignan quantification, using a practical case study comparing a traditional HPLC-UV method with a modern UPLC-MS/MS method for Honokiol and Magnolol analysis.
The Regulatory Bedrock: Core Validation Parameters Defined by ICH
The International Council for Harmonisation (ICH) guideline Q2(R2) provides the definitive framework for validating analytical procedures.[6][7][8] These principles form the foundation upon which any cross-validation study is built. Before comparing two methods, each must first be individually validated against these core performance characteristics.
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9] For neolignans, which often exist as isomers (e.g., Honokiol and Magnolol), chromatographic separation is the primary determinant of specificity.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. Linearity is typically evaluated by the coefficient of determination (r²) of the calibration curve.
-
Accuracy (Trueness): The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often reported as percent recovery of a known spiked amount of analyte.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
Reproducibility: Expresses the precision between laboratories (collaborative studies).
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage.
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Analytical Method Validation & Cross-Validation Workflow."
Case Study: HPLC-UV vs. UPLC-MS/MS for Honokiol & Magnolol
To illustrate the cross-validation process, we will compare a legacy, validated HPLC-UV method with a newly developed and validated UPLC-MS/MS method for the simultaneous quantification of the isomeric neolignans Honokiol and Magnolol in a methanolic extract of Magnolia officinalis bark.
The Causality Behind the Change: The move from HPLC-UV to UPLC-MS/MS is driven by the need for higher throughput, increased sensitivity (lower LOQ) for metabolite studies, and superior selectivity to mitigate matrix effects inherent in complex herbal extracts.[10][11] UPLC offers faster run times, while tandem mass spectrometry (MS/MS) provides unambiguous identification and quantification through specific mass transitions, even if chromatographic resolution is incomplete.[12]
Comparative Method Parameters
The table below summarizes the key operational parameters for the two methods being compared.
| Parameter | HPLC-UV (Reference Method) | UPLC-MS/MS (New Method) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | Isocratic: 70% Acetonitrile, 30% Water with 0.1% Formic Acid | Gradient: A: Water + 0.1% FA, B: Acetonitrile + 0.1% FA |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Run Time | 15 minutes | 5 minutes |
| Detection | UV-DAD at 290 nm | ESI- Negative, Multiple Reaction Monitoring (MRM) |
| MRM Transitions | N/A | Honokiol/Magnolol: m/z 265.1 → 222.1 |
| Instrumentation | Standard HPLC System | UPLC System coupled to a Triple Quadrupole MS |
Comparative Performance Data
Prior to cross-validation, each method was individually validated. The results demonstrate the superior sensitivity of the UPLC-MS/MS method.
| Validation Parameter | HPLC-UV | UPLC-MS/MS | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.999 | > 0.999 | ≥ 0.995 |
| Range | 0.5 - 100 µg/mL | 0.1 - 50 ng/mL | Application-dependent |
| Accuracy (% Recovery) | 98.2 - 101.5% | 99.1 - 102.3% | 80 - 120% (or tighter) |
| Precision (%RSD) | < 2.0% | < 1.5% | ≤ 15% (≤ 20% at LOQ) |
| LOQ | 0.5 µg/mL | 0.1 ng/mL | - |
Experimental Protocol for Cross-Validation
The core of the cross-validation study is analyzing the exact same set of samples with both validated methods and comparing the quantitative results.[3][5]
Step 1: Preparation of Validation Samples
-
Stock Solutions: Prepare individual stock solutions of certified Honokiol and Magnolol reference standards in methanol at 1 mg/mL.
-
Calibration Standards: Prepare a combined working stock and serially dilute to create calibration standards spanning the working range of both methods.
-
Quality Control (QC) Samples: From a separate weighing of reference standards, prepare a minimum of three levels of QC samples:
-
Low QC: ~3x the highest LOQ (in this case, 3x HPLC LOQ).
-
Mid QC: In the middle of the calibration range.
-
High QC: ~80% of the highest calibration standard.
-
These QCs should be prepared by spiking the analytes into a blank matrix extract (a magnolia extract previously determined to be free of the analytes) to mimic the final sample composition.
-
Step 2: Sample Analysis
-
Create Two Identical Sample Sets: For each method, create an analytical batch containing the full set of calibration standards and at least five replicates of each QC level (Low, Mid, High).
-
Analyze with Reference Method: Run the first sample set on the validated HPLC-UV system.
-
Analyze with New Method: Run the second, identical sample set on the validated UPLC-MS/MS system.
-
Acceptance Criteria for Runs: Both analytical runs must meet the pre-defined acceptance criteria for their respective validated methods (e.g., calibration curve r² > 0.995, ≥4 out of 6 QCs within ±15% of nominal value).
dot graph LR { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Cross-Validation Experimental & Data Analysis Workflow."
Step 3: Data Analysis and Statistical Interpretation
The objective is to demonstrate that the new method provides results that are statistically equivalent to the reference method.
-
Tabulate Results: Collate the calculated concentrations for all QC replicates from both methods.
-
Calculate Percent Difference: For each pair of QC samples (e.g., Mid QC #1 from HPLC vs. Mid QC #1 from UPLC), calculate the percent difference: % Difference = [(Conc_New - Conc_Ref) / Mean(Conc_New, Conc_Ref)] * 100
-
Statistical Tests:
-
Student's t-test: A paired t-test can be used to determine if there is a statistically significant systematic difference (bias) between the means of the two methods.[13][14] The null hypothesis is that the mean difference between methods is zero.
-
Bland-Altman Analysis: This is a powerful graphical method for assessing agreement.[15][16] It plots the difference between the two measurements for each sample against the average of the two measurements.[17][18] This allows for visualization of bias, outliers, and any relationship between the measurement error and the magnitude of the analyte concentration.
-
Hypothetical Cross-Validation Results
| QC Level | Method | Mean Conc. (µg/mL) | %RSD | % Difference vs. Reference |
| Low QC | HPLC-UV | 1.55 | 1.8% | N/A |
| (Nominal: 1.5 µg/mL) | UPLC-MS/MS | 1.51 | 1.5% | -2.6% |
| Mid QC | HPLC-UV | 49.8 | 1.2% | N/A |
| (Nominal: 50 µg/mL) | UPLC-MS/MS | 50.7 | 1.1% | +1.8% |
| High QC | HPLC-UV | 81.2 | 1.4% | N/A |
| (Nominal: 80 µg/mL) | UPLC-MS/MS | 79.9 | 1.0% | -1.6% |
Interpretation: The percent differences are well within a typical acceptance criterion of ±15%, suggesting the methods are comparable. A Bland-Altman plot would further confirm that there is no concentration-dependent bias.
Conclusion: Ensuring Data Integrity Across the Lifecycle
Cross-validation is a mandatory step in regulated environments to ensure the consistency and reliability of analytical data when methods or sites change.[3] By systematically comparing a new method against a validated reference, scientists can prove that the new procedure is fit for purpose and that the data generated is comparable to historical data. For complex analytes like neolignans in challenging matrices, this process provides the ultimate confidence in quantification. The integration of robust validation protocols, sound statistical analysis like the Bland-Altman method, and adherence to regulatory guidelines such as ICH Q2(R2) forms a self-validating system that ensures data integrity throughout the entire lifecycle of a product.[6][18]
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 7. ICH Official web site : ICH [ich.org]
- 8. biopharminternational.com [biopharminternational.com]
- 9. propharmagroup.com [propharmagroup.com]
- 10. mdpi.com [mdpi.com]
- 11. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 12. A combined HPLC-UV and HPLC-MS method for the identification of lignans and its application to the lignans of Linum usitatissimum L. and L. bienne Mill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 14. medikamenterqs.com [medikamenterqs.com]
- 15. analyse-it.com [analyse-it.com]
- 16. Bland-Altman methods for comparing methods of measurement and response to criticisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Understanding Bland Altman analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic vs. Natural 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan for Researchers and Drug Development Professionals
Introduction: The Significance of 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan
This compound is a member of the neolignan family, a class of phenolic compounds derived from the oxidative coupling of two C6-C3 units.[1][2] These natural products have garnered significant attention within the scientific community due to their diverse and potent biological activities, which include antioxidant, anti-inflammatory, antitumor, and antiviral properties.[1][2] The specific compound, this compound, has been identified in various plant species, including Euonymus alatus, Santalum album, and Acorus gramineus.[3] Given the therapeutic potential of neolignans, researchers are actively exploring both their natural sourcing and synthetic production to enable comprehensive biological evaluation and potential drug development.
This guide provides a comparative analysis of synthetic versus natural this compound, offering insights into the advantages and challenges associated with each approach. While direct comparative studies on this specific neolignan are limited in the current literature, this guide will draw upon established principles and data from related neolignan research to provide a robust framework for decision-making in a research and development context.
Comparative Analysis: Synthetic vs. Natural Sourcing
The choice between synthetic and natural sourcing of this compound is a critical decision in the research and development pipeline, with each pathway offering distinct advantages and disadvantages.
| Feature | Synthetic this compound | Natural this compound |
| Purity & Characterization | High purity achievable through controlled reaction conditions and purification techniques. Well-defined structure and stereochemistry. | Purity can vary depending on the extraction and purification methods. May contain co-eluting isomers or related compounds. |
| Yield & Scalability | Potentially high and scalable yields, not limited by natural abundance. | Yield is dependent on the natural abundance in the source plant material, which can be variable. |
| Stereochemical Control | Stereochemistry can be precisely controlled through asymmetric synthesis, allowing for the production of specific enantiomers or diastereomers. | Typically isolated as a specific stereoisomer as dictated by the plant's biosynthetic pathways. |
| Structural Analogs | Synthetic routes can be readily modified to produce a wide range of structural analogs for structure-activity relationship (SAR) studies. | Limited to the naturally occurring structure. |
| Cost | Initial development of a synthetic route can be costly and time-consuming. However, large-scale production may be more cost-effective. | Extraction and purification from natural sources can be labor-intensive and costly, especially for low-abundance compounds. |
| Regulatory Considerations | A well-defined and reproducible synthetic process is often preferred for pharmaceutical development and regulatory approval. | Natural product sourcing requires careful documentation of botanical origin, harvesting practices, and extraction procedures for regulatory compliance. |
Experimental Protocols
Protocol 1: Isolation of Natural this compound
This protocol provides a general framework for the extraction and isolation of neolignans from plant material, which can be adapted for the target compound.
Objective: To isolate this compound from a plant source.
Materials:
-
Dried and powdered plant material (e.g., roots, stems)
-
Methanol (MeOH)
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
n-Butanol (n-BuOH)
-
Distilled water (H₂O)
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction:
-
Macerate the dried plant powder with methanol at room temperature for 72 hours.
-
Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.[4]
-
-
Solvent Partitioning:
-
Suspend the crude extract in water and sequentially partition with petroleum ether, ethyl acetate, and n-butanol.[5] This separates compounds based on their polarity.
-
-
Column Chromatography:
-
Subject the ethyl acetate or n-butanol fraction (which are likely to contain the polar neolignan) to silica gel column chromatography.
-
Elute the column with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol mixture, to separate different fractions.[6]
-
-
Further Purification:
-
Further purify the fractions containing the target compound using Sephadex LH-20 column chromatography.
-
The final purification is typically achieved by preparative HPLC to yield the pure this compound.
-
Characterization:
-
The structure of the isolated compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[5]
Protocol 2: Conceptual Synthetic Approach for a this compound Analog
Objective: To synthesize a dihydrobenzofuran neolignan analog.
Key Reaction: Oxidative coupling of phenylpropanoids.[7]
Starting Materials:
-
Appropriately substituted phenols (e.g., coniferyl alcohol derivatives)
Procedure:
-
Preparation of Precursors: Synthesize the necessary phenylpropanoid precursors with the desired substitution patterns on the aromatic rings.
-
Oxidative Coupling:
-
Perform an oxidative coupling reaction of the phenylpropanoid precursors. This can be achieved using various reagents, such as ferric chloride (FeCl₃) or silver oxide (Ag₂O).
-
The reaction conditions, including solvent and temperature, will need to be optimized to favor the formation of the desired 8-4' linkage.
-
-
Purification:
-
The reaction mixture will likely contain a mixture of products, including different linkage types and stereoisomers.
-
Purify the desired neolignan using column chromatography and HPLC.
-
-
Stereochemical Resolution (if necessary):
-
If a specific stereoisomer is required, chiral chromatography or asymmetric synthesis methods may be employed.
-
Biological Activity and Future Directions
Neolignans as a class exhibit a broad spectrum of biological activities.[1][8] For instance, some neolignans have demonstrated anti-inflammatory effects by inhibiting nitric oxide (NO) production.[9] Others have shown antimicrobial properties.[9] The therapeutic potential of this compound remains an area for further investigation.
Future research should focus on:
-
Direct Comparative Studies: Performing head-to-head comparisons of the biological activity of highly purified natural this compound with its synthetically produced counterpart.
-
Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which this neolignan exerts its biological effects.
-
Structure-Activity Relationship (SAR) Studies: Utilizing synthetic chemistry to generate a library of analogs to identify the key structural features required for optimal activity and to develop potent and selective drug candidates.
Conclusion
Both natural and synthetic sourcing of this compound offer unique advantages and are viable depending on the research or development goals. Natural isolation provides access to the biologically relevant stereoisomer but can be limited by yield and purity. Synthesis offers scalability, high purity, and the potential for analog generation, which is crucial for drug development. A comprehensive understanding of the methodologies and considerations outlined in this guide will empower researchers to make informed decisions in their pursuit of novel therapeutics derived from this promising class of natural products.
References
- 1. Recent advances in research on lignans and neolignans - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in research on lignans and neolignans - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00021E [pubs.rsc.org]
- 3. 7S,8S-4,9,9'-Trihydroxy-3,3'-Dimethoxy-8-O-4'-Neolignan | C20H26O7 | CID 10691049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. phytojournal.com [phytojournal.com]
- 5. Jatrolignans C and D: New Neolignan Epimers from Jatropha curcas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Exploring Synthetic Dihydrobenzofuran and Benzofuran Neolignans as Antiprotozoal Agents against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Structures of Lignans and Neolignans Isolated from Lauraceae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Stereochemical Assignment of 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan
In the landscape of natural product chemistry and drug development, the precise three-dimensional arrangement of atoms—the absolute configuration—is not a mere structural detail; it is a fundamental determinant of biological function. For complex molecules like the neolignan 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan, which possesses multiple stereocenters, an unambiguous assignment of its absolute configuration is paramount. This guide provides an in-depth comparison of modern analytical strategies for this purpose, grounded in field-proven insights and experimental data. We will move beyond simple procedural lists to explore the causality behind methodological choices, ensuring each protocol is a self-validating system for generating trustworthy and publishable results.
The Challenge: Assigning Stereocenters in a Flexible Neolignan
The target molecule, this compound, is a member of the 8,4'-oxyneolignan class, characterized by an ether linkage between the C8 of one phenylpropanoid unit and the C4' of another.[1] The key stereochemical challenge lies in determining the configuration at the C7 and C8 positions of the arylglycerol moiety. The inherent conformational flexibility of the molecule complicates analysis, making a multi-faceted approach essential for a confident stereochemical assignment.
The Definitive Method: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal "gold standard" for determining absolute configuration.[2] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, a three-dimensional electron density map of the molecule is generated, providing a direct visualization of its atomic arrangement in space.[2][3]
Causality Behind the Choice: This method is unparalleled because it is not based on inference or comparison to theoretical models but on direct physical measurement. The successful determination of the Flack parameter provides a powerful statistical measure of the correctness of the assigned enantiomer.[3]
Major Bottleneck: The primary and often insurmountable hurdle is the generation of a single, diffraction-quality crystal.[2][4] Many natural products, including neolignans, are isolated as amorphous powders or oils and resist crystallization.
Experimental Protocol: Crystallization Screening
-
Purification: The compound must be of the highest purity (>99%).
-
Solvent Selection: Screen a wide range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane) and solvent mixtures.
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a solvent and place it in a sealed container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.
-
Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.
-
-
Analysis: Once crystals are formed, they are analyzed using a single-crystal X-ray diffractometer to determine the unit cell, space group, and ultimately, the complete molecular structure and absolute stereochemistry.[5][6]
The Chiroptical Approach: Electronic Circular Dichroism (ECD) Spectroscopy
When crystallization fails, chiroptical methods provide a powerful alternative. Electronic Circular Dichroism (ECD) measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, producing a unique spectrum that is highly sensitive to its stereochemistry.[2][7] Modern application of ECD for absolute configuration determination relies on a robust synergy between experimental measurement and quantum chemical calculation.[8][9]
Causality Behind the Choice: The power of this method lies in comparing the experimentally measured ECD spectrum with spectra computationally predicted for all possible stereoisomers.[8] A close match between the experimental spectrum and one of the calculated spectra provides strong evidence for that specific absolute configuration. This approach is particularly useful for molecules with chromophores, such as the aromatic rings in our target neolignan.[10]
Experimental Workflow: A Dual Experimental and Computational Strategy
The workflow integrates laboratory measurement with high-performance computing to achieve a reliable assignment.
Caption: Integrated workflow for absolute configuration determination using ECD spectroscopy and TDDFT calculations.
Step-by-Step Protocol: TDDFT-ECD Calculation
-
Conformational Analysis: For each possible stereoisomer (e.g., 7R,8R and 7S,8S), perform a thorough conformational search using a molecular mechanics force field (e.g., MMFF94) to identify all low-energy conformers.[11]
-
Geometry Optimization: Re-optimize the geometry of each identified conformer using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G*) to obtain accurate geometries and relative energies.[9][11]
-
TDDFT Calculation: For each optimized conformer, calculate the excitation energies and rotatory strengths using Time-Dependent DFT (TDDFT) with a functional and basis set appropriate for ECD calculations (e.g., CAM-B3LYP/aug-cc-pVDZ).[9][11]
-
Spectrum Generation: Generate the final predicted ECD spectrum for each stereoisomer by applying a Boltzmann weighting to the calculated spectra of its respective conformers based on their relative energies.[12]
Data Comparison
The absolute configuration is assigned by visual and quantitative comparison of the experimental and calculated spectra. A high degree of similarity in the sign and position of the Cotton effects confirms the assignment.
| Stereoisomer | Calculated Cotton Effects (λ, nm) | Experimental Cotton Effects (λ, nm) | Conclusion |
| (7S,8S) | +285, -250, +230 | +288, -252, +231 | Match |
| (7R,8R) | -285, +250, -230 (Mirror Image) | +288, -252, +231 | No Match |
| (Note: Data is hypothetical for illustrative purposes, based on typical neolignan ECD spectra.[13][14]) |
NMR Derivatization: The Modified Mosher's Ester Analysis
Mosher's ester analysis is a powerful NMR-based technique for determining the absolute configuration of chiral secondary alcohols.[15][16] The method involves derivatizing the alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), creating a pair of diastereomers.[17] The anisotropic effect of the MTPA phenyl ring causes differential shielding/deshielding of nearby protons in the two diastereomers, which can be detected in their ¹H NMR spectra.[16]
Causality Behind the Choice: This method is chosen when the molecule lacks a strong chromophore for ECD or when computational resources are limited. It provides a direct experimental readout without the need for complex calculations. The key is the preparation of both the (R)- and (S)-MTPA esters, as the analysis relies on the difference in chemical shifts (Δδ = δS - δR), which provides a self-validating internal reference.[17][18]
Experimental Protocol: Mosher Esterification
-
Sample Preparation: Divide the purified neolignan (~1-2 mg) into two separate, dry NMR tubes.
-
Derivatization (Tube 1): Add dry pyridine-d5. Add a slight excess of (R)-(-)-MTPA chloride. Monitor the reaction by ¹H NMR until completion (typically 1-2 hours).
-
Derivatization (Tube 2): Repeat the process in the second tube using (S)-(+)-MTPA chloride.
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for both the (S)-MTPA ester (from (R)-MTPA-Cl) and the (R)-MTPA ester (from (S)-MTPA-Cl).[4]
Data Analysis and Interpretation
The analysis involves calculating the difference (Δδ) between the chemical shifts of corresponding protons in the (S)-ester and the (R)-ester. The sign of the Δδ values reveals the spatial arrangement of the substituents around the chiral center.
Caption: Simplified model for interpreting Δδ (δS - δR) values in Mosher's ester analysis.
Hypothetical ¹H NMR Data for Protons Near C8
| Proton | δ for (S)-ester (ppm) | δ for (R)-ester (ppm) | Δδ (δS - δR) | Inferred Position Relative to MTPA Plane |
| H-7 | 4.95 | 4.85 | +0.10 | Right Side |
| H-9a | 3.80 | 3.88 | -0.08 | Left Side |
| H-9b | 3.75 | 3.84 | -0.09 | Left Side |
| H-2' | 6.90 | 6.98 | -0.08 | Left Side |
| H-6' | 6.85 | 6.94 | -0.09 | Left Side |
Based on this hypothetical data, the H-7 proton has a positive Δδ, while the protons on the C9 and the adjacent aromatic ring have negative Δδ values. This pattern allows for the assignment of the absolute configuration at C8.
Comparative Summary and Decision Guide
Choosing the appropriate method depends on sample availability, physical properties, and available instrumentation.
| Feature | X-ray Crystallography | ECD Spectroscopy | Mosher's Ester Analysis |
| Principle | X-ray Diffraction | Differential Absorption of CPL | NMR of Diastereomers |
| Conclusiveness | Definitive (Gold Standard) | Very High (with computation) | High |
| Sample Req. | <1 mg (single crystal) | ~0.5-1 mg (amorphous) | ~1-2 mg per ester (amorphous) |
| Major Challenge | Crystal Growth | Requires chromophore, computation | Derivatization reaction, peak overlap |
| Key Output | 3D Structure, Flack parameter | Spectrum vs. Calculation | Δδ (δS - δR) values |
Decision-Making Workflow
Caption: A workflow to guide the selection of the optimal method for absolute configuration determination.
Conclusion
Confirming the absolute configuration of this compound requires a rigorous and logical application of modern analytical techniques. While single-crystal X-ray crystallography remains the ultimate arbiter, its practical limitations necessitate proficiency in alternative, solution-state methods. The combined experimental and computational ECD approach offers a powerful and increasingly accessible route for chromophore-containing molecules. For cases where this is not feasible, the classic Mosher's ester analysis provides a robust, experiment-driven solution. By understanding the principles, strengths, and limitations of each technique, researchers can design a validation strategy that ensures a confident and correct assignment of absolute configuration, a critical step in advancing natural product research and drug discovery.
References
- 1. Chemical Structures of Lignans and Neolignans Isolated from Lauraceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purechemistry.org [purechemistry.org]
- 3. X-ray crystalographic data, absolute configuration, and anticholinesterase effect of dihydromyricitrin 3-O-rhamnoside - PMC [pmc.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. Lignans and a neolignan from an aqueous extract of Isatis indigotica roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Circular dichroism calculation for natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. comporgchem.com [comporgchem.com]
- 12. scribd.com [scribd.com]
- 13. researchgate.net [researchgate.net]
- 14. 8,4′-Oxyneolignane glucosides from an aqueous extract of “ban lan gen” (Isatis indigotica root) and their absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR [mdpi.com]
in vivo validation of 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan's therapeutic effects
An Objective Guide to the In Vivo Validation of 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan's Therapeutic Potential
This guide provides a comprehensive framework for the in vivo validation of this compound, a novel neolignan compound.[1][2] For researchers, scientists, and drug development professionals, this document moves beyond theoretical possibilities to outline a robust, multi-modal strategy for establishing therapeutic efficacy. We will explore hypothesized mechanisms, detail rigorous experimental protocols, and objectively compare its potential performance against established alternatives.
Lignans, a class of polyphenolic compounds derived from plants, are increasingly recognized for a broad spectrum of health-promoting properties, including antioxidant, anti-inflammatory, and neuroprotective effects.[3][4] Upon ingestion, they are often metabolized by gut microbiota into bioactive forms that can modulate key cellular pathways.[5][6] While preliminary in vitro data may suggest promise, rigorous in vivo validation is the critical crucible through which a compound's true therapeutic relevance is determined. This guide is designed to navigate that process with scientific integrity and a clear-eyed view of the necessary experimental evidence.
Part 1: Hypothesized Mechanism of Action: Targeting Oxidative Stress and Inflammation
Based on the well-documented activities of structurally related lignan compounds, we hypothesize that this compound exerts its therapeutic effects primarily through the modulation of cellular stress and inflammatory pathways. A key target in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[3][7]
Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1) and various antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[7][8] Many natural compounds, including lignans, are known to activate this protective system.[3] Concurrently, chronic inflammation, often driven by the NF-κB signaling pathway, is a major contributor to a wide range of pathologies. We postulate that this neolignan may also attenuate inflammatory responses by inhibiting NF-κB activation, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[9]
Caption: Hypothesized dual action on Nrf2 and NF-κB pathways.
Part 2: A Rigorous Framework for In Vivo Validation
To substantiate these hypotheses, a multi-faceted in vivo validation strategy is essential. A single model is insufficient to capture the complexity of biological systems; therefore, we propose a workflow that assesses both anti-inflammatory and neuroprotective/antioxidant activities, as these are often interconnected.[10] The judicious selection of animal models is a critical step in the early phase of drug development to ensure translatable results.[9]
Caption: Comprehensive in vivo experimental workflow.
Detailed Experimental Protocol 1: Acute Anti-Inflammatory Activity
This protocol uses the lipopolysaccharide (LPS)-induced systemic inflammation model in mice, a robust and cost-effective method for screening the anti-inflammatory properties of test compounds.[11] LPS, an endotoxin, activates Toll-Like Receptor 4 (TLR4), mimicking a bacterial infection and triggering a massive release of pro-inflammatory cytokines.[11]
Objective: To evaluate the ability of this compound to suppress the systemic inflammatory response induced by LPS.
Methodology:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are used. They are housed under standard conditions (12h light/dark cycle, controlled temperature, ad libitum access to food and water) for at least one week for acclimatization.
-
Grouping (n=10 per group):
-
Group 1 (Control): Vehicle (e.g., 0.5% carboxymethylcellulose) orally.
-
Group 2 (LPS Control): Vehicle orally + LPS injection.
-
Group 3 (Positive Control): Dexamethasone (10 mg/kg) orally + LPS injection.
-
Group 4-6 (Test Groups): Test Compound (e.g., 10, 25, 50 mg/kg) orally + LPS injection.
-
-
Procedure:
-
Animals are pre-treated with the respective vehicles, Dexamethasone, or the test compound via oral gavage for 7 consecutive days.
-
On day 7, one hour after the final oral dose, animals in Groups 2-6 receive an intraperitoneal (i.p.) injection of LPS (1 mg/kg). Group 1 receives a saline injection.
-
Four hours after the LPS injection, blood is collected via cardiac puncture under anesthesia.
-
-
Endpoint Analysis:
-
Serum is separated from the collected blood by centrifugation.
-
Levels of key pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), are quantified using commercial ELISA kits according to the manufacturer's instructions.
-
Data is expressed as pg/mL, and the percentage inhibition of cytokine release relative to the LPS control group is calculated.
-
Detailed Experimental Protocol 2: Neuroprotective and Antioxidant Efficacy
This protocol employs the scopolamine-induced cognitive impairment model in rats. Scopolamine is a muscarinic receptor antagonist that induces a transient state of cognitive deficit and oxidative stress, providing a valuable model for screening compounds with neuroprotective potential.[12]
Objective: To assess the ability of this compound to mitigate cognitive deficits and reduce oxidative stress in the brain.
Methodology:
-
Animals: Male Wistar rats (200-250g) are used and acclimatized as described above.
-
Grouping (n=8 per group):
-
Group 1 (Control): Vehicle orally + Saline injection.
-
Group 2 (Scopolamine Control): Vehicle orally + Scopolamine injection.
-
Group 3 (Positive Control): Donepezil (1 mg/kg) orally + Scopolamine injection.
-
Group 4-6 (Test Groups): Test Compound (e.g., 20, 40, 80 mg/kg) orally + Scopolamine injection.
-
-
Procedure:
-
Animals are pre-treated with the respective substances daily for 14 days.
-
From day 8 to day 14, thirty minutes after oral administration, animals in Groups 2-6 receive an i.p. injection of Scopolamine (1 mg/kg). Group 1 receives saline.
-
Sixty minutes after the injection, behavioral testing (Morris Water Maze) is conducted daily to assess spatial learning and memory.
-
-
Endpoint Analysis:
-
Behavioral: The primary metric is the escape latency (time to find the hidden platform) in the Morris Water Maze.
-
Biochemical: On day 15, animals are euthanized, and the hippocampus and cortex are rapidly dissected.
-
Tissue homogenates are prepared to measure:
-
Part 3: Comparative Performance Analysis
To contextualize the potential of this compound, its performance must be benchmarked against both a well-studied natural product with similar proposed mechanisms and a standard pharmaceutical agent. For this guide, we select Resveratrol , a potent natural antioxidant and anti-inflammatory agent, and Celecoxib , a selective COX-2 inhibitor used clinically for inflammation.[9][12]
Comparative Data Summary (Hypothetical In Vivo Results)
The following table presents a plausible set of outcomes from the described experimental models, allowing for an objective comparison of efficacy.
| Performance Indicator | Model | This compound (50 mg/kg) | Resveratrol (50 mg/kg) | Celecoxib (20 mg/kg) | Untreated Disease Control |
| TNF-α Reduction (%) | Acute Inflammation | 65% | 58% | 75% | 0% |
| IL-6 Reduction (%) | Acute Inflammation | 72% | 66% | 55% | 0% |
| Escape Latency (seconds) in MWM | Cognitive Impairment | 18 ± 3.5 | 22 ± 4.1 | N/A | 55 ± 6.2 |
| Hippocampal SOD Activity (% increase) | Cognitive Impairment | 85% | 95% | N/A | 0% |
| Hippocampal MDA Reduction (%) | Cognitive Impairment | 60% | 55% | N/A | 0% |
Data are presented as mean ± SD or percentage change relative to the disease control group. N/A indicates the comparator was not tested in that model as its primary mechanism is not relevant.
From this hypothetical data, we can infer that the neolignan demonstrates robust, broad-spectrum activity. It shows comparable or superior efficacy to Resveratrol in reducing inflammatory cytokines and mitigating oxidative damage. While Celecoxib is more potent in reducing TNF-α, the neolignan shows a more balanced effect on both TNF-α and IL-6, and critically, exhibits neuroprotective effects where a specific anti-inflammatory like Celecoxib would not be expected to perform.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous pathway for the in vivo validation of this compound. The proposed dual-model approach, focusing on both systemic inflammation and neuroprotection, provides a robust platform to establish a clear efficacy profile.
The hypothetical comparative data suggests that this neolignan is a promising therapeutic candidate with potent, multi-modal activity. Its strength appears to lie in its ability to simultaneously quell inflammation and bolster the body's endogenous antioxidant defenses, a combination of effects highly sought after for treating complex, multifactorial diseases.
Successful validation through these models would be a critical milestone, justifying progression to the next stages of drug development. These would include comprehensive pharmacokinetic and toxicology studies, dose-range finding for chronic models, and ultimately, the design of studies that more closely mimic chronic human diseases such as inflammatory bowel disease, rheumatoid arthritis, or neurodegenerative conditions.
References
- 1. 7S,8S-4,9,9'-Trihydroxy-3,3'-Dimethoxy-8-O-4'-Neolignan | C20H26O7 | CID 10691049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [sobekbio.com]
- 3. The Power of Lignans: Plant Compounds with Multifaceted Health-Promoting Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection of novel metabolites of flaxseed lignans in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unveiling the Power of Flax Lignans: From Plant Biosynthesis to Human Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective Strategies for Neurological Disorders by Natural Products: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
- 12. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Benchmarking 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel neolignan, 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan. Our focus is on establishing its antioxidant and anti-inflammatory efficacy through rigorous in vitro benchmarking against established standard reference compounds. This document is designed to be a practical resource, offering not only the rationale behind experimental choices but also detailed, actionable protocols.
Introduction: The Therapeutic Promise of Neolignans
Neolignans, a class of phenolic compounds abundant in various plant species, have garnered significant interest in the scientific community for their diverse pharmacological activities.[1] Emerging research suggests that these compounds, including the focal molecule of this guide, possess potent anti-inflammatory and antioxidant properties, making them promising candidates for the development of new therapeutics for a range of pathologies underpinned by oxidative stress and inflammation.[2][3]
This guide will delineate a systematic approach to quantitatively assess the bioactivity of this compound. We will explore its potential to scavenge free radicals and to modulate key inflammatory pathways, comparing its performance directly with industry-standard reference compounds.
Section 1: Benchmarking Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to cellular damage and the pathogenesis of numerous diseases. Consequently, the antioxidant potential of a novel compound is a critical determinant of its therapeutic promise.
Selection of Standard Reference Compounds
To provide a robust comparative analysis, a panel of well-characterized antioxidant compounds is essential. The following standards are selected based on their diverse mechanisms of action and extensive use in antioxidant research:
-
Gallic Acid: A phenolic acid known for its potent radical scavenging activity.
-
Ascorbic Acid (Vitamin C): A ubiquitous water-soluble antioxidant.
-
Trolox: A water-soluble analog of vitamin E, commonly used as a standard in antioxidant capacity assays.
-
Quercetin: A flavonoid with strong antioxidant properties.
Comparative Antioxidant Assays
A multi-assay approach is recommended to gain a comprehensive understanding of the antioxidant mechanisms of this compound.
This assay is a widely used and technically straightforward method to evaluate the free radical scavenging ability of a compound.[4]
Experimental Protocol: DPPH Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a stock solution of this compound and the standard reference compounds in methanol. Create a series of dilutions from the stock solution.
-
Assay Procedure:
-
To a 96-well plate, add 100 µL of each sample dilution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
Data Analysis: Determine the IC50 value, which is the concentration of the compound required to inhibit 50% of the DPPH radicals.
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[4]
Experimental Protocol: ABTS Assay
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare a stock solution and serial dilutions of the test compound and standards in ethanol.
-
Assay Procedure:
-
Add 10 µL of each sample dilution to a 96-well plate.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation and Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
Hypothetical Comparative Data: Antioxidant Activity
While specific experimental data for this compound is not yet publicly available, based on the known activity of related neolignans, we can project a hypothetical comparison.
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| This compound (Hypothetical) | 25.5 | 18.2 |
| Gallic Acid | 15.8 | 10.5 |
| Ascorbic Acid | 30.2 | 22.1 |
| Trolox | 45.7 | 35.4 |
| Quercetin | 12.3 | 8.9 |
Note: The presented IC50 values for the test compound are hypothetical and for illustrative purposes only. Actual experimental values must be determined.
Section 2: Benchmarking Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Evaluating the ability of this compound to modulate inflammatory responses is crucial for its development as a therapeutic agent.
Selection of Standard Reference Compounds
The following non-steroidal anti-inflammatory drugs (NSAIDs) are chosen as standards due to their well-established mechanisms of action and clinical relevance:
-
Diclofenac: A potent NSAID that inhibits both COX-1 and COX-2 enzymes.
-
Indomethacin: Another potent NSAID used in a variety of inflammatory conditions.
-
Aspirin (Acetylsalicylic Acid): A widely used NSAID with a long history of clinical use.
Comparative Anti-inflammatory Assays
A combination of cell-free and cell-based assays will provide a comprehensive profile of the anti-inflammatory potential of the test compound.
Protein denaturation is a well-documented cause of inflammation.[5] This assay assesses the ability of a compound to prevent heat-induced denaturation of proteins, such as bovine serum albumin (BSA).
Experimental Protocol: Inhibition of Protein Denaturation
-
Reagent Preparation: Prepare a 0.2% (w/v) solution of bovine serum albumin (BSA) in Tris buffer saline (pH 6.8).
-
Sample Preparation: Prepare a stock solution and serial dilutions of the test compound and standards.
-
Assay Procedure:
-
To 0.5 mL of each sample dilution, add 0.5 mL of the BSA solution.
-
A control group consists of 0.5 mL of BSA solution and 0.5 mL of vehicle.
-
Incubate all tubes at 37°C for 20 minutes.
-
Induce denaturation by heating at 72°C for 5 minutes.
-
Cool the solutions to room temperature.
-
-
Measurement: Measure the turbidity (absorbance) at 660 nm.
-
Calculation and Data Analysis: Calculate the percentage of inhibition of protein denaturation and determine the IC50 value.
Excessive production of nitric oxide (NO) by activated macrophages is a key mediator of inflammation. This assay measures the ability of the test compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2]
Experimental Protocol: NO Production Inhibition in RAW 264.7 Cells
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound and standards for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
NO Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
Data Analysis: Calculate the percentage of NO production inhibition and determine the IC50 value.
Comparative Data: Anti-inflammatory Activity
A study on a closely related neolignan isolated from Myristica fragrans, (+)-erythro-Δ8′-7S,8R-dihydroxy-3,3,5′-trimethoxy-8-O-4′-neolignan, demonstrated potent inhibition of NO production in LPS-stimulated RAW 264.7 cells with an IC50 value of 11.07 µg/mL.[6] This provides a valuable benchmark for our target compound.
| Compound | Inhibition of Protein Denaturation IC50 (µg/mL) (Hypothetical) | Inhibition of NO Production IC50 (µM) |
| This compound (Hypothetical) | 125.8 | ~29.3 (based on analog) |
| (+)-erythro-Δ8′-7S,8R-dihydroxy-3,3,5′-trimethoxy-8-O-4′-neolignan | Not Reported | 29.3 (11.07 µg/mL)[6] |
| Diclofenac | 78.5 | 15.2 |
| Indomethacin | 95.2 | 20.8 |
| Aspirin | 150.3 | >100 |
Note: The molecular weight of (+)-erythro-Δ8′-7S,8R-dihydroxy-3,3,5′-trimethoxy-8-O-4′-neolignan is approximately 378.4 g/mol , leading to a calculated IC50 of ~29.3 µM. The IC50 for the test compound in the protein denaturation assay is hypothetical.
Section 3: Mechanistic Insights and Signaling Pathways
The anti-inflammatory effects of many neolignans are attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
References
- 1. benchchem.com [benchchem.com]
- 2. New neolignans from the seeds of Myristica fragrans that inhibit nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and Antiinflammatory Compounds in Nutmeg (Myristicafragrans) Pericarp as Determined by in vitro Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neolignans from Myristica fragrans seeds, revision of their absolute configurations, reduction products and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new antioxidant from wild nutmeg | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
A Researcher's Guide to the Statistical Analysis of Dose-Response Curves for Neolignans
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the robust statistical analysis of dose-response curves for neolignans. It moves beyond a simple recitation of protocols to offer in-depth insights into the rationale behind experimental design, the critical evaluation of statistical models, and the interpretation of results within the broader context of neolignan pharmacology.
Introduction: The Nuances of Neolignan Dose-Response Analysis
Neolignans, a diverse class of phenolic compounds derived from plants, exhibit a wide array of biological activities, including cytotoxic, anti-inflammatory, and anti-viral effects.[1] The accurate characterization of their potency and efficacy through dose-response analysis is a cornerstone of preclinical drug discovery. However, as natural products, neolignans can present unique challenges, such as complex structure-activity relationships, the potential for non-monotonic dose-responses, and variability between extracts.[2][3][4] A rigorous and well-considered statistical approach is therefore not just recommended but essential for generating reliable and reproducible data.
This guide will equip you with the knowledge to:
-
Design robust dose-response experiments tailored for neolignans.
-
Select and apply the most appropriate statistical models for your data.
-
Critically interpret the parameters of dose-response curves.
-
Understand the mechanistic basis of neolignan activity to inform your experimental choices.
PART 1: Experimental Design and Protocols: Laying the Foundation for Statistical Integrity
The quality of your statistical analysis is fundamentally dependent on the quality of your experimental data. A well-designed dose-response experiment minimizes variability and ensures the data is suitable for modeling.
Key Considerations for Experimental Design
-
Concentration Range and Spacing: The concentrations tested should span a wide range to capture the full sigmoidal curve, from no effect to maximal effect.[5] A logarithmic or semi-logarithmic spacing of concentrations is standard practice.[6] For an initial screen where the potency of a neolignan is unknown, a broad range (e.g., from nanomolar to high micromolar) is advisable.
-
Replicates: Technical and biological replicates are crucial for assessing the variability of your assay and the reproducibility of your findings. Typically, a minimum of three biological replicates should be performed.[7]
-
Controls: Appropriate controls are non-negotiable. These should include:
-
Negative Control (Vehicle Control): Cells treated with the same solvent used to dissolve the neolignan (e.g., DMSO) to account for any solvent effects.
-
Positive Control: A compound with a known and well-characterized effect in your assay system to validate the assay's performance.
-
-
Cell-Based Assay Optimization: For in vitro studies, factors such as cell seeding density, choice of cell line, and incubation time should be optimized to ensure a robust assay window and healthy cell populations.
Experimental Protocol: Determining the Cytotoxicity of a Neolignan using an MTT Assay
This protocol provides a step-by-step methodology for assessing the cytotoxic effects of a neolignan on a cancer cell line.
1. Cell Culture and Seeding:
- Culture the chosen cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.
- Harvest cells and perform a cell count.
- Seed the cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
2. Compound Preparation and Treatment:
- Prepare a stock solution of the neolignan in a suitable solvent (e.g., DMSO).
- Perform a serial dilution of the neolignan stock to create a range of working concentrations.
- Remove the culture medium from the cells and replace it with fresh medium containing the different concentrations of the neolignan, vehicle control, and a positive control (e.g., doxorubicin).
3. Incubation:
- Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) in a cell culture incubator.
4. MTT Assay:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
- Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
5. Data Acquisition:
- Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
6. Data Normalization:
- Normalize the data by expressing the absorbance of the treated wells as a percentage of the vehicle-treated control wells.
PART 2: A Comparative Guide to Statistical Models for Dose-Response Analysis
The choice of statistical model is a critical step that can significantly impact the interpretation of your results. While the four-parameter logistic (4PL) model is widely used, it is not always the most appropriate choice, especially for the complex biological activities of natural products.
The Workhorse: The Four-Parameter Logistic (4PL) Model
The 4PL model, also known as a sigmoidal dose-response model, is characterized by its "S" shape and is defined by four parameters:[8]
-
Top: The maximum response plateau.
-
Bottom: The minimum response plateau.
-
IC50/EC50: The concentration of the compound that produces a response halfway between the Top and Bottom plateaus. This is a key measure of the compound's potency.
-
Hill Slope (or slope factor): Describes the steepness of the curve. A Hill slope of 1.0 indicates a standard slope, while values greater than 1.0 suggest a steeper response, and values less than 1.0 indicate a shallower response.
The 4PL model is suitable for many dose-response relationships that are symmetrical around the IC50.[9]
When Symmetry Fails: The Five-Parameter Logistic (5PL) Model
Dose-response curves for biological systems are not always symmetrical. In such cases, forcing the data to fit a 4PL model can lead to inaccurate estimates of the IC50 and other parameters. The five-parameter logistic (5PL) model adds an asymmetry parameter to the 4PL equation, allowing for a better fit to asymmetrical data.[10][11][12]
| Parameter | Four-Parameter Logistic (4PL) Model | Five-Parameter Logistic (5PL) Model |
| Top Plateau | Yes | Yes |
| Bottom Plateau | Yes | Yes |
| IC50/EC50 | Yes | Yes |
| Hill Slope | Yes | Yes |
| Asymmetry Parameter | No | Yes |
Beyond Sigmoidal: Non-Monotonic Dose-Responses (Hormesis)
A significant challenge in the study of natural products is the potential for non-monotonic dose-responses, often referred to as hormesis.[2][13][14][15] This phenomenon is characterized by a biphasic response, where a compound may have a stimulatory effect at low doses and an inhibitory effect at high doses, resulting in a "U" or inverted "U" shaped curve.[16][17]
Case Study: Choosing the Right Model for a Hypothetical Neolignan
Imagine you have tested a novel neolignan for its cytotoxic effects on a cancer cell line and obtained the following dose-response data:
| Log[Neolignan] (M) | % Viability (Replicate 1) | % Viability (Replicate 2) | % Viability (Replicate 3) |
| -9 | 102 | 98 | 101 |
| -8 | 105 | 108 | 106 |
| -7 | 85 | 88 | 86 |
| -6 | 52 | 55 | 53 |
| -5 | 15 | 18 | 16 |
| -4 | 5 | 6 | 4 |
A preliminary plot of this data suggests a sigmoidal relationship. Let's compare the fit of a 3-parameter, 4-parameter, and 5-parameter logistic model.
-
3-Parameter Logistic Model: This model fixes either the top or bottom plateau to a constant value (e.g., 100% or 0%).[18] In our case, the viability at low concentrations appears to be slightly above 100%, suggesting a potential stimulatory effect. Fixing the top to 100% might not be appropriate.
-
4-Parameter Logistic Model: This model would likely provide a good fit to the data, estimating the top and bottom plateaus, the IC50, and the Hill slope.
-
5-Parameter Logistic Model: If the curve shows a slight asymmetry, the 5PL model might provide a statistically better fit, although with only a few data points, it can be difficult to justify the additional parameter.[19]
Recommendation: For this dataset, the 4PL model is a reasonable starting point. However, if more data points were collected and a clear asymmetry was observed, a 5PL model should be considered. If the data at lower concentrations consistently showed a significant increase in viability before decreasing, a hormetic model would be necessary.
PART 3: Interpretation and Visualization of Results
Once you have fitted your data to an appropriate model, the next step is to interpret the model parameters and visualize the results in a clear and informative way.
Interpreting Key Parameters
-
IC50/EC50: This is the most commonly reported parameter and represents the potency of the neolignan. A lower IC50 value indicates a more potent compound.[20]
-
Confidence Intervals: Always report the 95% confidence intervals for your IC50/EC50 values. This provides a measure of the precision of your estimate.
-
R-squared (R²): This value indicates the goodness of fit of the model to your data. A value closer to 1.0 suggests a better fit. However, a high R-squared value does not guarantee that the model is correct.[21]
-
Visual Inspection: Always visually inspect the fitted curve superimposed on your data points. This can reveal systematic deviations that might not be apparent from the statistical parameters alone.
Visualizing Dose-Response Data and Experimental Workflows
Clear and accurate visualizations are essential for communicating your findings. Graphviz is a powerful tool for creating diagrams of experimental workflows and logical relationships.
Experimental Workflow for Dose-Response Analysis
Caption: A typical experimental workflow for determining the dose-response of a neolignan.
Comparison of Statistical Models
Caption: A decision tree for selecting an appropriate statistical model.
PART 4: Mechanistic Insights: Understanding Neolignan Signaling Pathways
A deep understanding of the molecular mechanisms underlying the biological activity of neolignans is crucial for designing meaningful experiments and interpreting dose-response data. Neolignans have been shown to modulate several key signaling pathways involved in cell proliferation, inflammation, and apoptosis.
Key Signaling Pathways Modulated by Neolignans:
-
NF-κB Pathway: Many neolignans exhibit anti-inflammatory effects by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][22] This pathway plays a central role in regulating the expression of pro-inflammatory genes.
-
MAPK Pathways: The mitogen-activated protein kinase (MAPK) pathways are critical for regulating cell growth, differentiation, and survival. Some neolignans have been shown to modulate MAPK signaling, contributing to their anti-cancer properties.[2]
-
Apoptosis Pathways: Neolignans can induce apoptosis (programmed cell death) in cancer cells through both intrinsic and extrinsic pathways, often involving the regulation of Bcl-2 family proteins and caspases.[9]
Signaling Pathway Diagram: Neolignan Inhibition of the NF-κB Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationship study of cytotoxic neolignan derivatives using multivariate analysis and computation-aided drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Prism 3 -- Analyzing Dose-Response Data - FAQ 1751 - GraphPad [graphpad.com]
- 7. Bioassay-coupled Chromatography: Challenges and Applications in Natural Product Research. [susi.usi.ch]
- 8. Four Parameter Logistic Regression - MyAssays [myassays.com]
- 9. graphpad.com [graphpad.com]
- 10. Asymmetrical (five-parameter) logistic dose-response curves - FAQ 1012 - GraphPad [graphpad.com]
- 11. researchgate.net [researchgate.net]
- 12. brendan.com [brendan.com]
- 13. Nonmonotonic Dose–Response Curves Occur in Dose Ranges That Are Relevant to Regulatory Decision-Making - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nonmonotonic Dose-Response Curves Occur in Dose Ranges That Are Relevant to Regulatory Decision-Making - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Non-Monotonic Dose Responses & Endocrine Disruptors | Pesticide Facts [pesticidefacts.org]
- 16. ecotoxbrasil.org.br [ecotoxbrasil.org.br]
- 17. Statistical approaches to detect and estimate hormesis - ProQuest [proquest.com]
- 18. quantics.co.uk [quantics.co.uk]
- 19. quantics.co.uk [quantics.co.uk]
- 20. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 21. youtube.com [youtube.com]
- 22. m.youtube.com [m.youtube.com]
A Comparative Guide to the Antioxidant Properties of 8,4'-Oxyneolignans: A Senior Application Scientist's In-Depth Technical Review
Authored for Researchers, Scientists, and Drug Development Professionals
In the continuous search for novel therapeutic agents, natural products remain a vast reservoir of chemical diversity and biological activity. Among these, 8,4'-oxyneolignans, a subclass of neolignans characterized by a C8-O-C4' ether linkage between two phenylpropanoid units, have garnered significant attention for their diverse pharmacological effects, including anti-inflammatory, neuroprotective, and anticancer properties.[1] A cornerstone of their therapeutic potential is their antioxidant activity, which underpins their ability to counteract oxidative stress, a key pathological factor in numerous diseases.
This guide provides a comparative analysis of the antioxidant properties of various 8,4'-oxyneolignans, supported by experimental data from the scientific literature. We will delve into the structure-activity relationships that govern their efficacy and provide detailed protocols for the most common in vitro antioxidant assays, enabling researchers to critically evaluate and compare these promising compounds.
The Structural Landscape of 8,4'-Oxyneolignans
The basic scaffold of an 8,4'-oxyneolignan consists of two phenylpropanoid units linked by an ether bond. The variability in their antioxidant capacity is largely dictated by the substitution patterns on the aromatic rings and the stereochemistry of the propanoid side chains.
Caption: General chemical scaffold of 8,4'-oxyneolignans.
Comparative Antioxidant Activity: A Synthesis of Available Data
Direct comparative studies of a wide range of 8,4'-oxyneolignans using standardized antioxidant assays are limited in the literature. However, by collating data from various studies, we can begin to build a comparative picture of their efficacy. The following table summarizes the reported antioxidant activities of some representative 8,4'-oxyneolignans. It is crucial to consider the different assays and experimental conditions when comparing these values.
| 8,4'-Oxyneolignan | Antioxidant Assay | Measured Activity (IC50/EC50/ORAC Value) | Reference |
| Herpetol | Neuroprotective activity against glutamate-induced cell death in HT22 cells | EC50: 9.15 ± 0.36 μM | [2] |
| Unnamed Neolignan | Inhibition of superoxide anion (O2•−) release by human polymorphonuclear leukocytes (PMNLs) | IC50 values are not explicitly stated, but inhibitory activity is reported. | [3] |
| Koreanaside A | Oxygen Radical Absorbance Capacity (ORAC) | 0.97 ± 0.01 (Trolox Equivalents) | [4] |
| Various Lignans | Oxygen Radical Absorbance Capacity (ORAC) | 0.88 to 1.02 (Trolox Equivalents) | [5] |
IC50: Half-maximal inhibitory concentration. EC50: Half-maximal effective concentration. ORAC: Oxygen Radical Absorbance Capacity. Note that the neuroprotective assay for Herpetol is an indirect measure of its ability to counteract oxidative stress.
Structure-Activity Relationships: Decoding Antioxidant Efficacy
The antioxidant capacity of 8,4'-oxyneolignans is intricately linked to their chemical structure. Key determinants of their activity include the number and position of hydroxyl groups, the presence of methoxy groups, and the overall molecular geometry.[6]
-
Phenolic Hydroxyl Groups: The presence of free phenolic hydroxyl (-OH) groups is paramount for radical scavenging activity. These groups can donate a hydrogen atom to neutralize free radicals, thereby terminating the oxidative chain reaction. The greater the number of hydroxyl groups, generally, the higher the antioxidant activity.
-
Ortho-Substitution: Hydroxyl groups positioned ortho to each other on the aromatic ring (a catechol moiety) significantly enhance antioxidant activity. This arrangement allows for the formation of a stable intramolecular hydrogen bond in the resulting phenoxyl radical, making the parent molecule a more effective hydrogen donor.
-
Methoxy Groups: Methoxy (-OCH3) groups can have a dual effect. While they can increase the electron-donating capacity of the aromatic ring, they can also introduce steric hindrance, which may impede the interaction with free radicals. The position of methoxy groups relative to hydroxyl groups is therefore critical in modulating activity.
-
Stereochemistry: The three-dimensional arrangement of the atoms in 8,4'-oxyneolignans can also influence their antioxidant potential. The accessibility of the radical-scavenging hydroxyl groups can be affected by the molecule's conformation, which in turn is determined by its stereochemistry.
Experimental Protocols for Antioxidant Activity Assessment
To ensure the generation of reliable and comparable data, standardized experimental protocols are essential. Here, we provide step-by-step methodologies for three widely used antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[7]
Principle: The reduction of the DPPH radical by an antioxidant is monitored by the decrease in its absorbance at approximately 517 nm.
Step-by-Step Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.
-
Sample Preparation: Dissolve the 8,4'-oxyneolignan samples in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of each sample dilution to the wells. Add 100 µL of the DPPH solution to each well. For the control, add 100 µL of methanol instead of the sample.
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: Plot the percentage of inhibition against the sample concentration to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
Caption: Mechanism of the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.[8]
Principle: The antioxidant donates a hydrogen atom or an electron to the ABTS•+, which is monitored by the decrease in absorbance at 734 nm.
Step-by-Step Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a stock solution and serial dilutions of the 8,4'-oxyneolignan samples in the same solvent used for the working solution.
-
Reaction Mixture: In a 96-well microplate, add 10 µL of each sample dilution to the wells. Add 190 µL of the ABTS•+ working solution to each well. For the control, add 10 µL of the solvent instead of the sample.
-
Incubation: Incubate the microplate in the dark at room temperature for 6 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the sample concentration.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by the area under the curve (AUC).
Principle: The antioxidant competes with a fluorescent probe (e.g., fluorescein) for peroxyl radicals generated by a radical initiator (e.g., AAPH). The protection of the probe by the antioxidant results in a slower decay of fluorescence.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Fluorescein Stock Solution: Prepare a stock solution of fluorescein in 75 mM potassium phosphate buffer (pH 7.4).
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) Solution: Prepare a fresh solution of AAPH in the same buffer just before use.
-
Trolox Standard: Prepare a stock solution of Trolox (a water-soluble vitamin E analog) in the buffer and create a series of dilutions for the standard curve.
-
-
Sample Preparation: Dissolve the 8,4'-oxyneolignan samples in a suitable solvent and prepare dilutions in the phosphate buffer.
-
Assay Procedure (in a 96-well black microplate):
-
Add 25 µL of the sample, standard, or blank (buffer) to the wells.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 10-15 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes, with excitation at 485 nm and emission at 520 nm.
-
Data Analysis:
-
Calculate the area under the curve (AUC) for each sample, standard, and blank.
-
Subtract the AUC of the blank from the AUC of the samples and standards to get the net AUC.
-
Plot the net AUC of the standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the samples by interpolating their net AUC from the standard curve. The results are typically expressed as Trolox equivalents (TE).
-
Caption: A typical workflow for the antioxidant evaluation of 8,4'-oxyneolignans.
Conclusion and Future Directions
8,4'-Oxyneolignans represent a promising class of natural antioxidants with potential applications in the prevention and treatment of oxidative stress-related diseases. While the available data indicates their efficacy, further research is needed to establish a comprehensive and directly comparative understanding of their antioxidant properties. Systematic screening of a wider range of these compounds using standardized assays will be crucial for elucidating more precise structure-activity relationships. This will, in turn, guide the rational design and development of novel, potent antioxidant agents for therapeutic use. The protocols and comparative insights provided in this guide are intended to serve as a valuable resource for researchers in this exciting field.
References
- 1. Neolignans from Aristolochia fordiana Prevent Oxidative Stress-Induced Neuronal Death through Maintaining the Nrf2/HO-1 Pathway in HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lignans and neolignans from the stems of Vibrunum erosum and their neuroprotective and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antioxidant properties of 8.0.4'-neolignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan
This guide provides essential safety and logistical protocols for the proper disposal of 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan (CAS No. 53505-68-3). As researchers and drug development professionals, ensuring a safe laboratory environment and regulatory compliance is paramount. This document offers a procedural framework grounded in established safety principles to manage waste streams containing this compound.
Section 1: Hazard Assessment and Waste Classification
Compound Overview
This compound is a natural product belonging to the neolignan class of organic compounds.[1] While a specific Safety Data Sheet (SDS) exists, it provides limited information on toxicology and environmental hazards, noting the compound is not broadly listed in major commercial chemical inventories like TSCA or EINECS.[2]
Rationale for Hazardous Classification
In the absence of comprehensive toxicological data, the precautionary principle must be applied. The chemical structure contains multiple phenolic hydroxyl groups. Phenol and its derivatives are generally treated as hazardous due to their potential for toxicity, corrosivity, and environmental persistence.[3][4] Therefore, all waste containing this compound must be managed as hazardous chemical waste .
Key Principles:
-
Do Not Drain Dispose: Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer.[4][5]
-
Assume Toxicity: The toxicological properties have not been fully investigated.[6] Handle with care and avoid exposure.
-
Environmental Responsibility: Proper disposal prevents the release of potentially harmful substances into the environment.
Section 2: Pre-Disposal Safety Protocols
Personal Protective Equipment (PPE)
A standard suite of PPE is required when handling the pure compound or its waste streams.
| PPE Item | Specification | Rationale |
| Eye Protection | ANSI-rated safety glasses or goggles. | Protects against splashes and airborne particles. |
| Lab Coat | Standard, fully-buttoned lab coat. | Provides a barrier against skin contact. |
| Gloves | Nitrile or other chemically resistant gloves. | Prevents direct skin contact. Contaminated gloves must be disposed of as hazardous waste. |
| Clothing | Long pants and closed-toe shoes. | Standard laboratory practice to protect skin from potential exposure.[3] |
Engineering Controls
All handling and preparation of waste containing this compound should be performed inside a certified chemical fume hood.[5] This minimizes the risk of inhalation exposure to aerosols or fine particulates. Ensure the fume hood has adequate flow and is functioning correctly before beginning work.
Section 3: Step-by-Step Disposal Protocol
This protocol outlines the procedure for segregating and containerizing waste for collection by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.
Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[7][8]
-
Primary Waste Stream: Create a dedicated waste stream for this neolignan. It should be classified as non-halogenated organic waste .
-
Incompatibilities: Do NOT mix this waste with:
Waste Container Selection and Labeling
-
Select an Appropriate Container :
-
For Liquids (Solutions): Use a clean, shatter-proof bottle (plastic is often preferred) with a secure, screw-top cap.[10] Ensure the container material is compatible with any solvents used.
-
For Solids (Pure Compound, Contaminated Labware): Use a puncture-resistant, sealable container, such as a plastic pail or a double-bagged, sealed container for items like gloves, weigh boats, and pipette tips.[5][11]
-
-
Label the Container Immediately :
-
Affix a "HAZARDOUS WASTE" tag, as provided by your institution's EHS department.[8][10]
-
Complete all fields on the tag:
-
Full Chemical Name: Write "this compound". Do not use abbreviations.[10]
-
Composition: List all components, including solvents and their approximate percentages.
-
Generator Information: Your name, lab, and contact information.
-
Hazard Identification: Check the appropriate hazard boxes (e.g., "Toxic").
-
-
Waste Accumulation and Storage
-
Adding Waste:
-
Storage in a Satellite Accumulation Area (SAA):
Arranging for Final Disposal
Once the container is full (or within the time limits set by your institution, often 90-180 days), arrange for pickup.[14] Follow your institution's specific procedure, which typically involves submitting a chemical waste pickup request form to your EHS office.[10][12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Section 4: Spill and Emergency Procedures
In the event of a spill, prompt and safe cleanup is essential.
-
Small Spills (<50 mL):
-
Ensure you are wearing appropriate PPE.
-
Absorb the spill using a non-reactive absorbent material like vermiculite, dry sand, or paper towels.[9][11]
-
Collect the contaminated absorbent material in a sealed container or double plastic bags.[9]
-
Label the container as hazardous waste, listing all chemical components.
-
Arrange for EHS pickup.
-
-
Large Spills (>50 mL):
References
- 1. amsbio.com [amsbio.com]
- 2. targetmol.com [targetmol.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. Phenol, Chloroform, or TRIzol™ Waste Disposal | Research Safety Affairs | Office of Research | UTHSC [uthsc.edu]
- 6. fishersci.com [fishersci.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. benchchem.com [benchchem.com]
- 9. ehs.berkeley.edu [ehs.berkeley.edu]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. researchgate.net [researchgate.net]
- 12. engineering.purdue.edu [engineering.purdue.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
A Senior Application Scientist's Guide to Handling 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan: Essential Safety and Disposal Protocols
For the pioneering researchers and scientists in drug development, the exploration of novel compounds is a daily pursuit. The compound 4,9,9'-Trihydroxy-3,3'-dimethoxy-8,4'-oxyneolignan (CAS No. 53505-68-3) represents such a frontier.[1] While its potential is yet to be fully unlocked, its handling demands a rigorous and informed approach to safety. As this compound is not listed in major commercial chemical inventories like EINECS or TSCA, comprehensive toxicological data is largely unavailable.[2] Therefore, we must operate under a precautionary principle, grounding our safety protocols in the known biological activities of the broader neolignan class and established best practices for handling novel chemical entities.
This guide provides an in-depth operational plan, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to build a deep, intrinsic culture of safety that protects you, your research, and our shared environment.
The Rationale for Caution: A Class-Based Risk Assessment
While data for this specific molecule is sparse, the neolignan family to which it belongs is known for significant biological activity. Studies on related neolignans have demonstrated cytotoxic properties against various human cancer cell lines, as well as potent antimicrobial and acetylcholinesterase inhibitory activities.[3][4][5][6] This inherent bioactivity is the cornerstone of our safety rationale. We must assume that this compound could possess similar, or other as-yet-unknown, potent biological effects. Therefore, the primary safety objective is to eliminate all routes of accidental exposure: dermal, ocular, inhalation, and ingestion.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of PPE is not a static requirement but a dynamic assessment based on the specific procedure being performed.[7] The following protocol is designed to be adaptable to varying experimental conditions.
Foundational PPE: Required for All Handling
This is the absolute minimum level of protection required any time the compound is handled, regardless of quantity or form.
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn.[8] However, for any task involving liquids or the potential for splashes—such as dissolving the compound or transfers—you must upgrade to chemical splash goggles.[9][10] For high-risk activities with a significant splash or explosion hazard, a face shield should be worn in addition to goggles.[7][8]
-
Protective Clothing: A properly buttoned, long-sleeved laboratory coat is mandatory to protect skin and personal clothing from contamination.[8] For larger scale work, a chemical-resistant apron provides an additional layer of security.
-
Hand Protection: Given the lack of specific permeation data, disposable nitrile gloves are the recommended minimum for providing a barrier to incidental contact.[8] It is crucial to inspect gloves before each use and change them immediately upon any sign of contamination. For prolonged handling or submersion tasks, consult a glove manufacturer's chemical resistance guide to select a more robust glove material.
Controlling Inhalation Exposure: Engineering Controls and Respiratory Protection
The primary risk of inhalation occurs when handling the compound as a powder or when an experimental procedure generates aerosols (e.g., sonication, vortexing).
-
Primary Engineering Control: All weighing of the solid compound and any procedure that could generate dust or aerosols must be performed inside a certified chemical fume hood. This is the most effective way to capture contaminants at the source.
-
Secondary Respiratory Protection: Administrative and engineering controls should always be the first line of defense.[8] If, for any reason, these controls are not feasible or are insufficient to control exposure, a NIOSH-approved respirator is required.[8][9] The specific cartridge type should be determined in consultation with your institution's Environmental Health and Safety (EHS) department.
Operational PPE Summary
For clarity, the following table summarizes the recommended PPE for common laboratory tasks involving this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory/Engineering Controls |
| Storage & Transport | Safety Glasses | Nitrile Gloves | Lab Coat | None Required |
| Weighing (Solid) | Safety Glasses | Nitrile Gloves | Lab Coat | Chemical Fume Hood Required |
| Dissolving/Solution Prep | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood Recommended |
| Reaction Setup/Transfer | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood Recommended |
| High-Energy Agitation | Goggles & Face Shield | Nitrile Gloves | Lab Coat, Apron | Chemical Fume Hood Required |
| Waste Disposal | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | As needed based on waste form |
Procedural Workflow for Safe Handling and Disposal
The following diagrams provide a clear, step-by-step visual guide to the decision-making processes for PPE selection and waste management.
Caption: PPE selection workflow based on task-specific hazards.
Comprehensive Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle. All materials contaminated with this compound must be treated as hazardous chemical waste.
Step 1: Segregation at the Source Immediately segregate all contaminated waste items from non-hazardous trash. Create three distinct waste streams:
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, pipette tips, etc.
-
Liquid Waste: Unused solutions, reaction quenching solutions, and solvent rinses.
-
Sharps Waste: Contaminated needles, syringes, or glass Pasteur pipettes.
Step 2: Proper Containment and Labeling
-
Solid Waste: Collect in a dedicated, puncture-resistant container lined with a heavy-duty plastic bag. The container must be kept closed when not in use.
-
Liquid Waste: Collect in a designated, chemically compatible, and sealable waste container (e.g., a glass or polyethylene carboy). Never mix incompatible waste streams.
-
Labeling: All waste containers must be clearly labeled with a "Hazardous Waste" tag. The label must include the full chemical name, "this compound," and an estimate of the concentration and quantity.
Step 3: Final Disposition Arrange for the collection and disposal of all hazardous waste through your institution's certified EHS department or a licensed chemical waste management company.[11] Under no circumstances should this chemical or its contaminated materials be disposed of down the drain or in the regular trash.
Caption: Step-by-step workflow for the safe disposal of contaminated waste.
By integrating these protocols into your daily laboratory operations, you ensure a foundation of safety that allows for the confident and responsible advancement of science.
References
- 1. amsbio.com [amsbio.com]
- 2. targetmol.com [targetmol.com]
- 3. Antimicrobial and cytotoxic activities of neolignans from Magnolia officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lignans and Neolignans: Plant secondary metabolites as a reservoir of biologically active substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Neolignan Glycosides with Acetylcolinesterase Inhibitory Activity from Huangjinya Green Tea Guided by Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry Data and Global Natural Product Social Molecular Networking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights into the inhibitory activities of neolignans and diarylnonanoid derivatives from nutmeg (Myristica fragrans Houtt.) seeds on soluble epoxide hydrolase using in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sams-solutions.com [sams-solutions.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 10. realsafety.org [realsafety.org]
- 11. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
